molecular formula C17H13Br2ClN2O B15574252 EN219

EN219

Cat. No.: B15574252
M. Wt: 456.6 g/mol
InChI Key: CXRHMHAKZPJNKS-UHFFFAOYSA-N
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Description

EN219 is a useful research compound. Its molecular formula is C17H13Br2ClN2O and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHMHAKZPJNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of EN219: A Covalent Recruiter of the E3 Ligase RNF114

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EN219 is a synthetic, covalent small molecule that serves as a powerful tool for investigating the ubiquitin-proteasome system. Its primary mechanism of action involves the specific recruitment of the E3 ubiquitin ligase RNF114. By forming a covalent bond with a key cysteine residue on RNF114, this compound modulates its activity, preventing the ubiquitination and subsequent degradation of target proteins, notably the cell cycle inhibitor p21. This targeted inhibition has significant implications for cell cycle control and has been leveraged in the development of proteolysis-targeting chimeras (PROTACs) for the selective degradation of disease-relevant proteins such as BRD4. This guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Engagement of RNF114

This compound is a moderately selective synthetic covalent ligand that specifically targets the E3 ubiquitin ligase RNF114.[1] It forms a covalent bond with the N-terminal cysteine residue (C8) of RNF114.[1] This interaction is crucial for its function as a recruiter molecule.

Inhibition of RNF114-Mediated Ubiquitination

By binding to RNF114, this compound inhibits its E3 ligase activity. This has been demonstrated through the inhibition of RNF114-mediated autoubiquitination and the ubiquitination of its substrate, p21, in cell-free assays.[2] The inhibition of p21 ubiquitination leads to the stabilization and accumulation of p21, a key regulator of cell cycle progression.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound and its derivatives.

ParameterMoleculeTargetValueCell Line/SystemReference
IC50 This compoundRNF114470 nMCell-free[1][2]
Inhibition Concentration This compoundRNF114-induced autoubiquitination and p21 ubiquitination50 µMCell-free[2]
Interaction Concentration This compoundTUBB1, Hsp60/HspD1, HIST1H3A1 µM231MFP breast cancer cells[2]

Signaling Pathway

The primary signaling pathway influenced by this compound is the ubiquitination cascade mediated by RNF114. By inhibiting RNF114, this compound prevents the polyubiquitination of target substrates, such as p21, thereby rescuing them from proteasomal degradation. This leads to the accumulation of the substrate protein, which can then exert its biological function, for instance, cell cycle arrest in the case of p21.

EN219_Mechanism cluster_1 Ubiquitination Cascade This compound This compound RNF114 RNF114 (E3 Ligase) This compound->RNF114 p21 p21 (Substrate) RNF114->p21 Ubiquitination p21_Ub Polyubiquitinated p21 p21->p21_Ub p21_accum p21 Accumulation p21->p21_accum Stabilization Ub Ubiquitin Proteasome Proteasome p21_Ub->Proteasome Degradation CellCycleArrest Cell Cycle Arrest p21_accum->CellCycleArrest

Mechanism of this compound action on the RNF114-p21 signaling axis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Gel-Based Activity-Based Protein Profiling (ABPP) for Covalent Ligand Screening

This protocol is used to screen for covalent inhibitors of RNF114 by competing with a fluorescently labeled probe.

Materials:

  • Recombinant human RNF114 protein

  • Cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine)

  • This compound and other test compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Protein Preparation: Dilute recombinant RNF114 protein to a final concentration of 0.2 µg/µL in PBS.

  • Compound Incubation: In a microcentrifuge tube, pre-incubate 2 µg of RNF114 with 1 µL of this compound (or other test compounds at desired concentrations, typically 10-100 µM) or DMSO (vehicle control) in a final volume of 20 µL PBS for 30 minutes at room temperature.

  • Probe Labeling: Add 1 µL of iodoacetamide-rhodamine probe (10 µM stock in DMSO) to each reaction mixture for a final concentration of 0.5 µM. Incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE: Quench the reaction by adding 20 µL of 2x Laemmli sample buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and run at 150V until the dye front reaches the bottom.

  • Visualization: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine. A decrease in fluorescence intensity in the presence of a test compound compared to the DMSO control indicates that the compound has covalently bound to RNF114 and blocked the binding of the fluorescent probe.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is used to assess the proteome-wide selectivity of covalent ligands like this compound.[2][3][4]

Materials:

  • 231MFP breast cancer cells or other relevant cell lines

  • This compound

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • "Heavy" and "Light" isotopically labeled TEV-cleavable biotin-azide tags

  • Click chemistry reagents (copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • Streptavidin-agarose beads

  • Trypsin

  • TEV protease

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Lysis: Culture 231MFP cells to ~80-90% confluency. Harvest the cells and prepare a cell lysate by sonication or dounce homogenization in PBS.

  • Proteome Treatment: Divide the cell lysate into two equal aliquots. Treat one aliquot with this compound (e.g., 1 µM final concentration) and the other with DMSO (vehicle control) for 30 minutes at room temperature.

  • Probe Labeling: Add IA-alkyne probe to both aliquots to a final concentration of 100 µM and incubate for 1 hour at room temperature.

  • Click Chemistry: To the this compound-treated sample, add the "light" isotopic tag, and to the DMSO-treated sample, add the "heavy" isotopic tag using a standard click chemistry reaction protocol.

  • Protein Enrichment and Digestion: Combine the "heavy" and "light" labeled proteomes. Enrich the probe-labeled proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion to release non-labeled peptides.

  • Isotope-Labeled Peptide Release: Release the isotopically labeled cysteine-containing peptides by cleaving the tag with TEV protease.

  • LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS. Identify the cysteine-containing peptides and quantify the "heavy"/"light" ratios. A ratio significantly greater than 1 indicates that this compound has engaged the target cysteine, preventing its labeling by the IA-alkyne probe.

isoTOP_ABPP_Workflow start Start: Cell Lysate treat_dmso Treat with DMSO (Control) start->treat_dmso treat_this compound Treat with this compound start->treat_this compound probe_label Label with IA-alkyne probe treat_dmso->probe_label treat_this compound->probe_label click_heavy Click Chemistry (Heavy Tag) probe_label->click_heavy Control click_light Click Chemistry (Light Tag) probe_label->click_light This compound combine Combine Samples click_heavy->combine click_light->combine enrich Streptavidin Enrichment combine->enrich trypsin On-bead Trypsin Digestion enrich->trypsin tev TEV Protease Cleavage trypsin->tev lcms LC-MS/MS Analysis tev->lcms end End: Identify & Quantify Cysteine Peptides lcms->end

Workflow for isoTOP-ABPP experimental protocol.
In Vitro Ubiquitination Assay

This assay is used to determine if this compound inhibits the ubiquitination of a substrate protein (e.g., p21) by RNF114.[5][6][7][8]

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human RNF114

  • Recombinant substrate protein (e.g., His-tagged p21)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound

  • SDS-PAGE gels and Western blot reagents

  • Anti-His antibody and anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the following components on ice in a final volume of 30 µL:

    • Ubiquitination buffer

    • 100 nM E1 enzyme

    • 500 nM E2 enzyme

    • 1 µM RNF114

    • 2 µM His-p21

    • 10 µM Ubiquitin

    • 5 mM ATP

    • This compound (e.g., 50 µM) or DMSO (vehicle control)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 4x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-His antibody to detect p21 and its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands). Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated species. A reduction in the high-molecular-weight ladder in the this compound-treated sample compared to the control indicates inhibition of ubiquitination.

Application in PROTAC Development

The ability of this compound to recruit RNF114 has been exploited in the development of PROTACs.[9][10][11][12][13] By linking this compound to a ligand that binds to a target protein of interest, a heterobifunctional PROTAC can be created. This PROTAC brings the target protein into proximity with RNF114, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Mechanism of an this compound-based PROTAC.

Downstream Cellular Effects of p21 Stabilization

RNF114 has been identified as an E3 ligase for the tumor suppressor protein p21. By inhibiting the RNF114-mediated ubiquitination and degradation of p21, this compound leads to its accumulation. p21 is a potent cyclin-dependent kinase (CDK) inhibitor. Its stabilization leads to the inhibition of CDK2 and CDK4/6, which are crucial for the G1/S phase transition of the cell cycle. Consequently, the accumulation of p21 can induce cell cycle arrest, providing a potential therapeutic avenue for cancers characterized by p21 dysregulation. Recent studies have also implicated RNF114 in the DNA damage response, where it is involved in the degradation of PARP1.[14] Inhibition of RNF114 can lead to PARP1 trapping, suggesting a potential for synthetic lethality in cancers with BRCA mutations.[14] The role of RNF114 in various cellular processes, including embryonic development, immune response, and genome stability, highlights the broad potential impact of its modulation by molecules like this compound.[15][16][17]

Conclusion

This compound is a valuable chemical probe for studying the function of the E3 ubiquitin ligase RNF114. Its covalent mechanism of action and its ability to inhibit the ubiquitination of key cellular proteins like p21 make it a powerful tool for dissecting complex signaling pathways. Furthermore, its successful implementation in PROTAC technology underscores the potential of RNF114 recruitment as a therapeutic strategy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of this compound and to explore its potential applications in drug discovery and chemical biology.

References

EN219: A Covalent Recruiter of the E3 Ubiquitin Ligase RNF114 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes small molecules to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is often achieved using Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5] While the field has been dominated by recruiters for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), expanding the repertoire of usable E3 ligases is critical for overcoming resistance and increasing the selectivity of TPD.[6]

This guide focuses on the E3 ubiquitin ligase RNF114, a novel and promising ligase for TPD applications, and EN219, a synthetic, covalent small molecule designed to recruit it.[3][7][8] RNF114 was first identified as a target of the natural product nimbolide (B1678885), which demonstrated the feasibility of using this ligase for degradation.[9][10] Building on this, this compound was developed through chemoproteomic screening and functions by covalently binding to a specific cysteine residue (C8) on RNF114.[3][8] This document provides a comprehensive overview of the mechanism of this compound, its application in creating potent degraders, quantitative data, and detailed experimental protocols for its characterization.

The Principle of Targeted Protein Degradation

TPD leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). PROTACs are the most prominent tool in this field. They consist of three components: a ligand for a POI, a ligand for an E3 ligase, and a linker connecting them. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, inducing proximity that leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for destruction by the 26S proteasome.[3][11]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC This compound-based PROTAC POI->PROTAC E3 RNF114 E3 Ligase E3->PROTAC Ub_POI Poly-ubiquitinated POI E3->Ub_POI Poly-ubiquitination E2_Ub E2~Ub E2_Ub->E3 Ub Proteasome Proteasome Ub_POI->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation

Diagram 1. General mechanism of PROTAC-mediated protein degradation.

RNF114: A Covalently Druggable E3 Ligase

RING Finger Protein 114 (RNF114) is an E3 ubiquitin-protein ligase involved in regulating diverse biological processes, including cell cycle progression, apoptosis, and immune responses.[12][13][14] Its natural substrates include p21 (CDKN1A), TNFAIP3, and MAVS.[12][13][15] The discovery that the natural product nimbolide could covalently modify RNF114 and recruit it to degrade BRD4 established RNF114 as a viable E3 ligase for TPD applications.[9] This opened the door for developing synthetic, more drug-like recruiters.

This compound: A Synthetic Covalent Recruiter of RNF114

This compound is a fully synthetic small molecule identified through a target-based covalent ligand screen that mimics the function of nimbolide.[3][7] It possesses a chloroacetamide warhead that covalently and irreversibly binds to Cysteine 8 (C8) within a disordered region of RNF114.[7][8] This specific interaction allows this compound to serve as a highly effective "handle" for recruiting RNF114 in a PROTAC construct.

EN219_Mechanism This compound Covalent Recruitment of RNF114 RNF114_unbound RNF114 (Cysteine 8) RNF114_bound RNF114-EN219 Adduct (Covalent Bond at C8) RNF114_unbound->RNF114_bound Irreversible Covalent Binding This compound This compound (Chloroacetamide Warhead) This compound->RNF114_bound

Diagram 2. Covalent modification of RNF114 at Cysteine 8 by this compound.
Quantitative Data

The interaction of this compound with RNF114 and its functional consequences have been quantitatively assessed.

ParameterValueAssay ContextSource
RNF114 Binding (IC₅₀) 470 nMCell-free binding assay[8]
Inhibition of RNF114 Activity Inhibition at 50 µMCell-free autoubiquitination and p21 ubiquitination assays[8]
Table 1. Biochemical and cellular activity of the RNF114 recruiter this compound.

Application: An this compound-Based BRD4 Degrader

To demonstrate its utility, this compound was incorporated into a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. This was achieved by linking this compound to JQ1, a known high-affinity ligand for the BET bromodomain family, which includes BRD4.[7][8][9] The resulting PROTAC, referred to as XH2 or ML 2-14, successfully induced the formation of a ternary complex between RNF114 and BRD4, leading to potent and selective degradation of BRD4 in cancer cell lines.[7][9]

BRD4_Degradation cluster_complex Ternary Complex: RNF114-PROTAC-BRD4 RNF114 RNF114 PROTAC This compound-Linker-JQ1 RNF114->PROTAC Covalent (this compound) Ub_BRD4 Poly-ubiquitinated BRD4 RNF114->Ub_BRD4 Ubiquitination BRD4 BRD4 BRD4->PROTAC Non-covalent (JQ1) Ub_Cascade E1 -> E2 -> Ubiquitin Ub_Cascade->RNF114 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degraded BRD4 Degraded Proteasome->Degraded

Diagram 3. this compound-JQ1 PROTAC induces RNF114-mediated degradation of BRD4.
Quantitative Degradation Data

The efficacy of the this compound-JQ1 PROTAC was measured by determining its DC₅₀ (concentration required to degrade 50% of the target protein).

Degrader NameTarget ProteinCell LineDC₅₀Source
ML 2-14 (short isomer) BRD4231MFP Breast Cancer14 nM[7]
ML 2-14 (long isomer) BRD4231MFP Breast Cancer36 nM[7]
Table 2. Degradation activity of this compound-based PROTACs against BRD4.

Key Experimental Protocols

This section provides detailed methodologies for characterizing an this compound-based PROTAC.

Protocol: In Vitro RNF114-PROTAC Binding Assay (TR-FRET)

This assay quantifies the binding affinity of a fluorescently-labeled tracer to RNF114 and the ability of an unlabeled compound (like an this compound-PROTAC) to compete for this binding.[16][17]

TRFRET_Workflow start Start: Prepare Reagents plate Dispense His-RNF114, This compound-PROTAC (serial dilution), & Fluorescent Tracer to 384-well plate start->plate incubate Incubate at RT (e.g., 60 min) plate->incubate add_ab Add Tb-anti-His Antibody incubate->add_ab incubate2 Incubate at RT (e.g., 60-120 min) add_ab->incubate2 read Read TR-FRET Signal (Excitation: 340 nm, Emissions: 520 nm & 620 nm) incubate2->read analyze Calculate FRET Ratio & Determine IC₅₀/Ki read->analyze end End analyze->end

Diagram 4. Workflow for a TR-FRET based competitive binding assay.
  • Reagents & Materials:

    • Recombinant His-tagged RNF114 protein.

    • This compound-based PROTAC (unlabeled competitor).

    • A suitable fluorescent tracer that binds RNF114.

    • Terbium (Tb)-conjugated anti-His antibody (donor).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM NaCl, 1 mM DTT, 0.01% BSA).

    • Low-volume 384-well assay plates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Prepare a serial dilution of the this compound-PROTAC in assay buffer.

    • In the assay plate, add His-RNF114 to a final concentration of ~5-10 nM.

    • Add the PROTAC dilutions to the wells. Include DMSO-only controls.

    • Add the fluorescent tracer to a final concentration approximately equal to its Kd for RNF114.

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Add the Tb-anti-His antibody.

    • Incubate for an additional 60-120 minutes, protected from light.

    • Read the plate, measuring fluorescence emission at the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the IC₅₀.

Protocol: Cellular Target Engagement Assay (NanoBRET)

This assay confirms that the this compound-PROTAC engages RNF114 inside living cells.[18][19]

NanoBRET_Workflow start Start: Transfect Cells transfect Transfect cells (e.g., HEK293T) with NanoLuc-RNF114 fusion vector start->transfect plate_cells Plate transfected cells in 96-well white plates transfect->plate_cells add_compounds Add serial dilutions of This compound-PROTAC plate_cells->add_compounds add_tracer Add NanoBRET fluorescent tracer add_compounds->add_tracer incubate Incubate at 37°C, 5% CO₂ (e.g., 2 hours) add_tracer->incubate read Add Nano-Glo substrate and read filtered luminescence (460 nm and >610 nm) incubate->read analyze Calculate BRET Ratio & Determine IC₅₀ read->analyze end End analyze->end

Diagram 5. Workflow for a NanoBRET cellular target engagement assay.
  • Reagents & Materials:

    • HEK293T cells (or other suitable cell line).

    • Plasmid encoding N-terminally tagged NanoLuc®-RNF114.

    • Transfection reagent.

    • Opti-MEM I Reduced Serum Medium.

    • NanoBRET™ Tracer and Nano-Glo® Substrate.

    • White, tissue-culture treated 96-well plates.

    • Luminometer with 460 nm and >610 nm filters.

  • Procedure:

    • Transfect HEK293T cells with the NanoLuc-RNF114 plasmid.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM.

    • Dispense cells into the 96-well plate.

    • Add serial dilutions of the this compound-PROTAC to the wells and incubate for 2 hours at 37°C.

    • Add the NanoBRET tracer to all wells and incubate for another 2 hours.

    • Add the Nano-Glo substrate.

    • Read luminescence within 10 minutes using filters for the donor (460 nm) and acceptor (>610 nm).

    • Calculate the NanoBRET ratio and plot against PROTAC concentration to determine the cellular IC₅₀.

Protocol: Western Blotting for Protein Degradation

This is the standard method to directly visualize and quantify the reduction in target protein levels.

WesternBlot_Workflow start Start: Cell Treatment treat Treat cells (e.g., 231MFP) with this compound-PROTAC at various concentrations and time points start->treat lyse Harvest and lyse cells in RIPA buffer treat->lyse quantify Quantify total protein (e.g., BCA assay) lyse->quantify sds_page Separate protein lysates by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk or BSA) transfer->block probe Incubate with primary antibodies (anti-BRD4, anti-Actin) block->probe probe2 Incubate with HRP-conjugated secondary antibodies probe->probe2 detect Apply ECL substrate and image chemiluminescence probe2->detect analyze Quantify band density and normalize to loading control (Actin) detect->analyze end End analyze->end

Diagram 6. Standard workflow for Western Blot analysis of protein degradation.
  • Reagents & Materials:

    • 231MFP cells (or target cell line).

    • This compound-PROTAC.

    • RIPA Lysis Buffer with protease inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Primary antibodies (e.g., anti-BRD4, anti-β-Actin).

    • HRP-conjugated secondary antibody.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-response of the this compound-PROTAC for a set time (e.g., 18 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash, apply ECL substrate, and image the blot.

    • Perform densitometry analysis, normalizing the BRD4 signal to the β-Actin loading control to determine percent degradation. Plot results to calculate the DC₅₀.

Summary and Future Directions

This compound represents a significant advancement in the field of Targeted Protein Degradation by providing a potent, synthetic, and covalent recruiter for the E3 ligase RNF114. Its successful application in degrading the high-value oncology target BRD4 validates RNF114 as a key addition to the TPD toolbox.[3][7]

The key advantages of the this compound-RNF114 system include:

  • Expansion of the E3 Ligase Toolbox: Provides an alternative to CRBN and VHL, potentially overcoming resistance mechanisms.[6]

  • Covalent and Irreversible Engagement: The covalent nature of the this compound-RNF114 interaction may lead to more durable and efficient degradation kinetics.

  • Synthetic Tractability: As a fully synthetic molecule, this compound is more easily modified and optimized compared to complex natural products.[7]

Future work will likely focus on linking this compound to ligands for other "undruggable" proteins, expanding the therapeutic potential of this system across oncology, immunology, and other disease areas. Further characterization of RNF114's tissue expression and substrate scope will provide critical insights for developing highly selective and safe RNF114-based degraders.

References

EN219: A Covalent Ligand Targeting the RNF114 E3 Ubiquitin Ligase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EN219 is a synthetic, cell-permeable chloroacetamide compound that acts as a moderately selective covalent inhibitor of the E3 ubiquitin ligase RNF114. By covalently binding to a key cysteine residue in RNF114, this compound effectively inhibits its ubiquitin ligase activity, leading to the stabilization of substrate proteins such as the cell cycle inhibitor p21. This activity makes this compound a valuable tool for studying the biological roles of RNF114 and a potential starting point for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and data.

Chemical Properties and Structure

This compound is a white to beige powder with the empirical formula C₁₇H₁₃Br₂ClN₂O.[1] Its chemical structure is characterized by a chloroacetamide functional group, which is responsible for its covalent interaction with its target protein.

PropertyValueReference
IUPAC Name 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-chloroethanone[1]
CAS Number 380351-29-1[1]
Molecular Formula C₁₇H₁₃Br₂ClN₂O[1]
Molecular Weight 456.56 g/mol [1]
Physical Form Powder[1]
Color White to beige[1]
Solubility DMSO: 2 mg/mL[1]
Storage Temperature 2-8°C[1]
SMILES String Brc1ccc(cc1)C2N(NC(=C2)c3ccc(cc3)Br)C(=O)CCl[1]
InChI Key PREWPJFURADJST-UHFFFAOYSA-N[1]

Mechanism of Action

This compound functions as a covalent inhibitor of the E3 ubiquitin ligase RNF114. It specifically targets the N-terminal cysteine residue (Cys8) of RNF114. The chloroacetamide "warhead" of this compound forms a covalent bond with the thiol group of Cys8, thereby inactivating the enzyme.

The inhibition of RNF114 by this compound has a significant impact on cellular processes regulated by this E3 ligase. One of the key substrates of RNF114 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). RNF114 mediates the ubiquitination of p21, targeting it for proteasomal degradation. By inhibiting RNF114, this compound prevents the ubiquitination of p21, leading to its accumulation in the cell. This stabilization of p21 can, in turn, induce cell cycle arrest.

Signaling Pathway of this compound Action

EN219_Pathway This compound This compound RNF114 RNF114 (E3 Ligase) This compound->RNF114 Covalent Inhibition p21_Ub Ubiquitinated p21 RNF114->p21_Ub Ubiquitination p21 p21 (CDKN1A) p21->p21_Ub CellCycle Cell Cycle Progression p21->CellCycle Inhibits Ub Ubiquitin Ub->p21_Ub Proteasome Proteasome p21_Ub->Proteasome Degradation p21 Degradation Proteasome->Degradation Degradation->CellCycle Promotes

This compound inhibits RNF114-mediated p21 ubiquitination and degradation.

Quantitative Data

The inhibitory activity of this compound against RNF114 has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that indicates the potency of an inhibitor.

ParameterValueAssayReference
IC₅₀ for RNF114 470 nMCompetitive Gel-Based ABPP
Representative Dose-Response Curve

While specific graphical data for this compound's dose-response is not publicly available, a typical sigmoidal dose-response curve for an inhibitor like this compound would demonstrate increasing inhibition of RNF114 activity with increasing concentrations of the compound. The IC₅₀ value of 470 nM represents the concentration of this compound required to achieve 50% inhibition of RNF114 activity in the specified assay.

Experimental Protocols

The characterization of this compound involves several key experimental techniques. Below are detailed methodologies for some of these assays.

In Vitro Ubiquitination Assay

This assay is used to determine the ability of RNF114 to ubiquitinate a substrate, such as p21, and the inhibitory effect of this compound on this process.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human RNF114

  • Recombinant human p21 (substrate)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Anti-p21 antibody

  • Anti-ubiquitin antibody

Procedure:

  • Prepare the ubiquitination reaction mixture by combining the E1 enzyme, E2 enzyme, ubiquitin, and substrate (p21) in the ubiquitination reaction buffer.

  • Pre-incubate recombinant RNF114 with either this compound (at desired concentrations) or DMSO (vehicle control) for 30 minutes at room temperature.

  • Initiate the ubiquitination reaction by adding the RNF114-inhibitor/vehicle mixture and ATP to the reaction mixture from step 1.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane for Western blotting.

  • Probe the membrane with an anti-p21 antibody to detect ubiquitinated forms of p21 (which will appear as a ladder of higher molecular weight bands) and with an anti-ubiquitin antibody to confirm the presence of polyubiquitin (B1169507) chains.

  • Analyze the results to compare the extent of p21 ubiquitination in the presence and absence of this compound. A reduction in the intensity of the high-molecular-weight p21 bands in the this compound-treated samples indicates inhibition of RNF114 activity.

Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

This technique is used to assess the covalent binding of this compound to RNF114 and to determine its potency (IC₅₀).

Materials:

  • Recombinant human RNF114

  • Cysteine-reactive fluorescent probe (e.g., iodoacetamide-alkyne followed by click chemistry with a fluorescent azide)

  • This compound (at various concentrations)

  • DMSO (vehicle control)

  • Reaction buffer (e.g., PBS)

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Pre-incubate recombinant RNF114 with varying concentrations of this compound or DMSO for 30 minutes at room temperature.

  • Add the cysteine-reactive fluorescent probe to each reaction and incubate for a further 30 minutes at room temperature. The probe will covalently label the reactive cysteines on RNF114 that are not blocked by this compound.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled RNF114 using an in-gel fluorescence scanner.

  • Quantify the fluorescence intensity of the RNF114 band for each concentration of this compound.

  • Plot the percentage of inhibition (calculated relative to the DMSO control) against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Experimental Workflow: isoTOP-ABPP for Target Identification

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a chemoproteomic strategy used to identify the cellular targets of covalent ligands like this compound.

isoTOP_ABPP_Workflow cluster_0 Cell Culture and Treatment cluster_1 Lysate Preparation and Probe Labeling cluster_2 Sample Processing cluster_3 Mass Spectrometry and Data Analysis Cells_Control Control Cells (DMSO) Lysate_Control Control Lysate Cells_Control->Lysate_Control Cells_Treated Treated Cells (this compound) Lysate_Treated Treated Lysate Cells_Treated->Lysate_Treated Probe_Labeling_Control Label with 'Light' Isotope Probe Lysate_Control->Probe_Labeling_Control Probe_Labeling_Treated Label with 'Heavy' Isotope Probe Lysate_Treated->Probe_Labeling_Treated Combine Combine Lysates Probe_Labeling_Control->Combine Probe_Labeling_Treated->Combine Enrichment Streptavidin Enrichment Combine->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantify Light/Heavy Peptide Ratios LC_MS->Data_Analysis Target_ID Identify this compound Targets Data_Analysis->Target_ID

Workflow for identifying cellular targets of this compound using isoTOP-ABPP.

Applications in Drug Development

The ability of this compound to specifically target and inhibit RNF114 makes it a valuable molecule for drug development applications.

  • PROTAC Development: this compound can be used as an E3 ligase recruiter for the development of PROTACs. By linking this compound to a ligand that binds to a protein of interest, the resulting PROTAC can bring the target protein into proximity with RNF114, leading to its ubiquitination and subsequent degradation.

  • Tool Compound for Target Validation: this compound serves as a crucial tool for elucidating the biological functions of RNF114. By observing the cellular effects of RNF114 inhibition by this compound, researchers can validate RNF114 as a potential therapeutic target for various diseases.

Conclusion

This compound is a well-characterized covalent inhibitor of the E3 ubiquitin ligase RNF114. Its defined chemical structure, mechanism of action, and quantifiable inhibitory activity make it an indispensable tool for researchers in chemical biology and drug discovery. The detailed experimental protocols provided in this guide offer a framework for further investigation into the roles of RNF114 and the potential therapeutic applications of its inhibitors. The continued study of this compound and similar compounds holds promise for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.

References

A Technical Guide to the Covalent Interaction of EN219 with RNF114 at Cysteine 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic E3 ubiquitin ligase recruiter, EN219, and its specific covalent binding to cysteine 8 (C8) of the RING finger protein 114 (RNF114). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for characterization, and illustrates the relevant biological pathways and experimental workflows.

Introduction

RNF114 is an E3 ubiquitin ligase that plays a critical role in a multitude of cellular processes, including cell cycle regulation, DNA repair, and immune responses.[1][2][3][4] It functions by catalyzing the attachment of ubiquitin to substrate proteins, thereby targeting them for proteasomal degradation or altering their function.[2][3] The discovery that the natural product nimbolide (B1678885) covalently targets a cysteine residue in an intrinsically disordered region of RNF114 has opened new avenues for therapeutic intervention, particularly in oncology.[5][6] Building on this, this compound was identified as a synthetically tractable, covalent ligand that mimics the action of nimbolide by targeting the same C8 residue of RNF114.[5][7][8] This interaction has been leveraged in the development of proteolysis-targeting chimeras (PROTACs) for the targeted degradation of proteins of interest.[8][9]

RNF114 Signaling Pathways

RNF114 is implicated in several key signaling pathways, acting as a regulator of protein stability and function.

Negative Regulation of NF-κB Signaling

RNF114 can act as a negative regulator of the NF-κB signaling pathway.[2][3][10] It is thought to achieve this by promoting the ubiquitination and stabilization of TNFAIP3 (A20), an inhibitor of NF-κB signaling.[2][3] Additionally, RNF114 has been shown to mediate the degradation of TAB1, which is involved in the activation of the NF-κB pathway.[10][11]

RNF114_NFkB_Pathway cluster_activation NF-κB Activation Pathway cluster_rnf114_regulation RNF114 Regulation Signal Signal TAK1 TAK1 Signal->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates TAB1 TAB1 TAK1->TAB1 Associates with IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Degradation IκBα->Degradation Leads to Nuclear_Translocation Nuclear Translocation & Gene Transcription NF-κB->Nuclear_Translocation Freed RNF114 RNF114 RNF114->TAB1 Ubiquitinates for Degradation TNFAIP3 TNFAIP3 (A20) RNF114->TNFAIP3 Ubiquitinates & Stabilizes Ub Ubiquitin TNFAIP3->IKK_Complex Inhibits

RNF114's role in the negative regulation of NF-κB signaling.
Role in DNA Damage Response and Ubiquitin-ADP-Ribose Signaling

Recent studies have established RNF114 as a key player in the DNA damage response, where it functions as both a "reader" and a "writer" of post-translational modifications.[1][6] Specifically, RNF114 recognizes a hybrid ADP-ribose-ubiquitin (ADPr-Ub) modification on substrate proteins, such as PARP1, and subsequently extends Lys11-linked ubiquitin chains.[1][6] This places RNF114 at the intersection of ADP-ribosylation and ubiquitination in safeguarding genome integrity.[1]

RNF114_DDR_Pathway DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activates ADPr ADP-ribose PARP1->ADPr Synthesizes Deltex_E3 Deltex E3 Ligases ADPr->Deltex_E3 Recruits ADPr-Ub ADPr-Ubiquitin Hybrid Signal Ub Ubiquitin Deltex_E3->Ub Adds RNF114 RNF114 RNF114->ADPr-Ub Recognizes ('Reads') K11_polyUb K11-linked Polyubiquitin Chains RNF114->K11_polyUb Assembles ('Writes') DDR_Proteins Downstream DNA Repair Proteins K11_polyUb->DDR_Proteins Recruits ABPP_Workflow Start Start Incubate_RNF114 Incubate pure RNF114 protein with this compound (or DMSO control) Start->Incubate_RNF114 Add_Probe Add cysteine-reactive probe (e.g., IA-rhodamine) Incubate_RNF114->Add_Probe Separate_Proteins Separate proteins by SDS-PAGE Add_Probe->Separate_Proteins Visualize Visualize probe-labeled RNF114 by in-gel fluorescence Separate_Proteins->Visualize Quantify Quantify fluorescence to determine IC50 Visualize->Quantify End End Quantify->End Ubiquitination_Assay_Workflow Start Start Pre-incubate_RNF114 Pre-incubate RNF114 with this compound or DMSO Start->Pre-incubate_RNF114 Assemble_Reaction Assemble ubiquitination reaction mix (E1, E2, Ubiquitin, ATP, Substrate) Pre-incubate_RNF114->Assemble_Reaction Incubate_Reaction Incubate at 37°C Assemble_Reaction->Incubate_Reaction Quench_Reaction Quench reaction Incubate_Reaction->Quench_Reaction Analyze Analyze by Western Blot for ubiquitinated substrate Quench_Reaction->Analyze End End Analyze->End

References

Foundational Research on EN219 and Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of EN219, a synthetic covalent ligand for the E3 ubiquitin ligase RNF114, and its application in the field of targeted protein degradation (TPD). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, TPD aims to remove the protein from the cell entirely.[2] This is often achieved using heterobifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs).[1][4] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[4][5]

This compound: A Covalent Recruiter of the RNF114 E3 Ligase

This compound is a synthetic, chloroacetamide-containing molecule that functions as a covalent recruiter for the E3 ubiquitin ligase RNF114.[4][6][7] It was identified through a target-based covalent ligand screen and serves as a valuable chemical tool for engaging the RNF114 ligase in TPD applications.[4]

Mechanism of Action: this compound specifically and covalently binds to a nucleophilic cysteine residue—cysteine 8 (C8)—located within an intrinsically disordered region at the N-terminus of RNF114.[8][9] This covalent interaction allows for stable and durable engagement of the E3 ligase. By incorporating this compound into a PROTAC, it can effectively bring RNF114 into close proximity with a specific protein of interest, leading to the ubiquitination and subsequent degradation of that target.[4][8] A notable example is the conjugation of this compound to (+)-JQ1, a bromodomain inhibitor, to create a PROTAC that successfully induces the RNF114-dependent degradation of the BRD4 protein in breast cancer cells.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity and its use in cellular contexts.

Parameter Value Assay Type Notes Reference(s)
IC50 470 nMCompetitive Gel-Based ABPP50% inhibitory concentration for the interaction between this compound and RNF114 protein.[6][7][8][9]
Parameter Concentration Assay Type Observation Reference(s)
Inhibition of Ubiquitination 50 µMCell-free (in vitro) ubiquitination assayInhibited RNF114-mediated autoubiquitination and ubiquitination of the tumor suppressor p21.[6][7][8]
Cellular Target Engagement 1 µMisoTOP-ABPP in 231MFP cellsInteracted with RNF114 (C8), TUBB1 (C201), HSPD1 (C442), and HIST1H3A (C97) after a 90-minute treatment.[8][9]
In Situ Probe Labeling 50 µMGel-based ABPP with this compound-alkyneUsed to visualize protein targets of this compound directly within 231MFP cells after a 90-minute treatment.[6][10]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.

4.1 Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

This assay was used to determine the IC50 of this compound for RNF114.[6]

  • Objective: To quantify the potency of this compound in competing with a fluorescent probe for binding to RNF114.

  • Materials: Purified RNF114 protein (0.1 µg), DMSO (vehicle), this compound (various concentrations), iodoacetamide-rhodamine (IA-rhodamine) probe (100 nM), SDS-PAGE reagents, silver stain.

  • Protocol:

    • Pre-incubate purified RNF114 protein with either DMSO or varying concentrations of this compound for 30 minutes at room temperature.

    • Add 100 nM of the IA-rhodamine probe to each reaction and incubate for an additional 30 minutes at room temperature. This probe covalently labels reactive cysteines not occupied by this compound.

    • Quench the reactions and separate the proteins via SDS-PAGE.

    • Visualize the labeled RNF114 by in-gel fluorescence scanning.

    • Quantify the fluorescence intensity of the bands corresponding to RNF114. The decrease in fluorescence indicates successful competition by this compound.

    • Perform a silver stain on the same gel to confirm equal protein loading across all lanes.

    • Plot the fluorescence intensity against the this compound concentration and fit the curve to determine the IC50 value.[6]

4.2 Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)

This chemoproteomic technique was used to identify the specific cellular targets of this compound in a complex biological system.[9]

  • Objective: To identify and quantify cysteine residues in the proteome that are covalently modified by this compound in living cells.

  • Materials: 231MFP breast cancer cells, DMSO (vehicle), this compound (1 µM), PBS, cell lysis buffer, proteomics sample preparation reagents.

  • Protocol:

    • Culture 231MFP cells and treat them with either DMSO (control) or 1 µM this compound for 90 minutes.

    • Harvest the cells, wash with PBS, and lyse them by sonication to prepare proteomes.

    • Perform the isoTOP-ABPP analysis, which involves labeling the remaining free cysteines with isotopic tags, followed by proteolysis and mass spectrometry.

    • Analyze the mass spectrometry data to identify peptides where the cysteine residue shows a significantly reduced signal in the this compound-treated sample compared to the control.

    • Quantify the light-to-heavy isotopic ratios to determine the degree of engagement. Ratios greater than 2 with a p-value < 0.05 are considered significant hits.[6] This method confirmed this compound's engagement with RNF114 at C8 and identified other potential off-targets.[9]

4.3 In Vitro Ubiquitination Assay

This assay assesses the functional impact of this compound on the enzymatic activity of RNF114.[6]

  • Objective: To determine if this compound can inhibit the ubiquitination of a known RNF114 substrate (p21) and RNF114 autoubiquitination.

  • Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, RNF114, substrate protein (e.g., p21), this compound (50 µM), reaction buffer, Western blot reagents.

  • Protocol:

    • Combine the E1, E2, ubiquitin, and ATP in a reaction buffer.

    • Add RNF114 and the substrate protein (p21).

    • In the experimental condition, add 50 µM this compound. In the control condition, add DMSO.

    • Incubate the reactions at 37°C to allow the ubiquitination cascade to proceed.

    • Stop the reaction and analyze the samples by Western blot.

    • Probe the blot with antibodies against p21 and RNF114 to detect the characteristic high-molecular-weight smears or bands indicative of polyubiquitination.

    • Compare the ubiquitination levels in the this compound-treated sample to the control to determine the inhibitory effect.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts of TPD and the experimental logic for characterizing this compound.

TPD_Mechanism cluster_PROTAC PROTAC cluster_Cellular_Machinery Cellular Machinery POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligand (e.g., this compound) Linker->E3_Ligand E3_Ligase E3 Ligase (e.g., RNF114) E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination E2 E2~Ub E2->E3_Ligase Transfers Ub

Caption: General mechanism of Targeted Protein Degradation (TPD) via a PROTAC.

EN219_PROTAC_BRD4 cluster_PROTAC This compound-JQ1 PROTAC JQ1 JQ1 Ligand Linker Linker JQ1->Linker BRD4 BRD4 Protein JQ1->BRD4 Binds This compound This compound Ligand Linker->this compound RNF114 RNF114 E3 Ligase This compound->RNF114 Covalently Binds (to Cys8) Proteasome Proteasome BRD4->Proteasome Degradation Ub Ubiquitin Chains BRD4->Ub RNF114->BRD4 Ub->Proteasome Recognition

Caption: Degradation of BRD4 by an this compound-JQ1 PROTAC via RNF114 recruitment.

ABPP_Workflow Start Start: Purified RNF114 Protein Incubate_this compound 1. Incubate with this compound (or DMSO) (30 min, RT) Start->Incubate_this compound Add_Probe 2. Add Fluorescent Probe (IA-Rhodamine) (30 min, RT) Incubate_this compound->Add_Probe SDS_PAGE 3. Separate Proteins by SDS-PAGE Add_Probe->SDS_PAGE Visualize 4. In-Gel Fluorescence Scan SDS_PAGE->Visualize Quantify 5. Quantify Band Intensity Visualize->Quantify Calculate 6. Calculate IC50 Quantify->Calculate

Caption: Experimental workflow for competitive gel-based ABPP to determine IC50.

References

The Emergence of EN219: A Covalent Recruiter of the E3 Ligase RNF114 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery and synthesis of the EN219 compound, a significant development in the field of targeted protein degradation (TPD). This compound is a synthetic, chloroacetamide-containing small molecule that acts as a covalent recruiter of the E3 ubiquitin ligase RNF114. By forming a covalent bond with Cysteine 8 (C8) in an intrinsically disordered region of RNF114, this compound enables the hijacking of this E3 ligase for the degradation of specific proteins of interest when incorporated into a Proteolysis Targeting Chimera (PROTAC). This document details the discovery of this compound through chemoproteomic screening, provides a putative synthesis protocol based on related chloroacetamide chemistries, and outlines key experimental procedures for its characterization and application in TPD, including in vitro ubiquitination and cellular protein degradation assays. Furthermore, it visually elucidates the relevant biological pathways and experimental workflows using Graphviz diagrams and summarizes all pertinent quantitative data in structured tables.

Introduction: The Rise of Covalent E3 Ligase Recruiters

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. The efficacy of a PROTAC relies on its ability to recruit an E3 ubiquitin ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome. While much of the initial focus has been on a limited number of E3 ligases, the discovery of novel recruiters for the over 600 E3 ligases in the human genome is a key area of research. Covalent recruiters, which form a permanent bond with their E3 ligase target, offer potential advantages in terms of potency and duration of action.

The E3 ubiquitin ligase RNF114 has been identified as a promising candidate for TPD due to its role in various cellular processes, including cell cycle regulation and immune responses. The discovery of this compound as a synthetic covalent recruiter of RNF114 represents a significant advancement, providing a readily synthesizable tool for the development of novel PROTACs.

Initial Discovery of this compound

This compound was identified through a chemoproteomics-enabled covalent ligand screening approach. This methodology involved screening a library of cysteine-reactive small molecules for their ability to bind to RNF114.

Screening Methodology

A competitive activity-based protein profiling (ABPP) strategy was employed to identify compounds that interact with cysteine residues on RNF114. This technique typically involves:

  • Incubation: A library of covalent ligands is incubated with purified RNF114 protein or a complex cellular lysate.

  • Competitive Labeling: A broad-spectrum cysteine-reactive probe, often tagged with a fluorescent reporter, is added to the mixture.

  • Detection: The extent of probe labeling on RNF114 is measured. A decrease in signal compared to a control indicates that a library compound has covalently bound to a cysteine residue on RNF114, thereby blocking the binding of the reporter probe.

Through this screening process, the chloroacetamide-containing compound this compound was identified as a potent binder to RNF114.

Mechanism of Action

Subsequent studies confirmed that this compound forms a covalent bond with Cysteine 8 (C8) of RNF114. This specific interaction is crucial for its function as an E3 ligase recruiter.

Synthesis of this compound

While the primary literature points to the supplementary information of the discovery paper for the detailed synthesis of this compound, a general procedure for the synthesis of N-substituted chloroacetamides can be outlined. The synthesis of this compound likely involves the acylation of an appropriate amine precursor with chloroacetyl chloride.

General Synthesis Protocol for N-Aryl Chloroacetamides

The following is a representative protocol for the synthesis of N-aryl chloroacetamides, which serves as a putative method for the synthesis of this compound, pending the specific details from the supplementary information of the discovery publication.

Materials:

  • Appropriate aryl amine precursor

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolution: The aryl amine precursor is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Base Addition: Triethylamine (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution.

  • Acylation: Chloroacetyl chloride (typically 1.0 to 1.2 equivalents) is added dropwise to the reaction mixture. The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the pure N-aryl chloroacetamide.

Quantitative Data

The following table summarizes the key quantitative data associated with the this compound compound.

ParameterValueCell Line/SystemReference
IC50 for RNF114 Binding 470 nMPurified RNF114 protein[1]
Concentration for Inhibition of RNF114 Autoubiquitination 50 µMCell-free assay[1]
Concentration for Inhibition of p21 Ubiquitination 50 µMCell-free assay[1]
Concentration for Interaction with Cellular Proteins 1 µM231MFP breast cancer cells[1]

Experimental Protocols

In Vitro RNF114 Ubiquitination Assay

This protocol is designed to assess the ability of this compound to inhibit the E3 ligase activity of RNF114 in a cell-free system.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human RNF114

  • Ubiquitin

  • ATP

  • Substrate protein (e.g., p21)

  • This compound

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the substrate protein and ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and the substrate protein in the ubiquitination reaction buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiation: Add RNF114 and ATP to initiate the reaction.

  • Incubation: Incubate the reaction at 37 °C for a specified time (e.g., 60-90 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Western Blotting: Probe the membrane with primary antibodies against the substrate protein to detect its ubiquitination status (indicated by higher molecular weight bands) and against ubiquitin to confirm the formation of polyubiquitin (B1169507) chains.

Cellular BRD4 Degradation Assay Using an this compound-Based PROTAC

This protocol outlines the steps to evaluate the efficacy of a PROTAC molecule, constructed by linking this compound to a BRD4-binding ligand (e.g., JQ1), in inducing the degradation of BRD4 in a cellular context.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., 231MFP breast cancer cells)

  • This compound-based BRD4 PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against BRD4

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the this compound-based BRD4 PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and heating.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4 and the loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of BRD4 degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound-Mediated RNF114 Recruitment and Target Ubiquitination

The following diagram illustrates the mechanism of action of an this compound-based PROTAC.

EN219_PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment This compound This compound Moiety Linker Linker This compound->Linker RNF114 RNF114 (E3 Ligase) This compound->RNF114 Covalent Binding (Cys8) Target_Ligand Target Ligand (e.g., JQ1) Linker->Target_Ligand Target_Protein Target Protein (e.g., BRD4) Target_Ligand->Target_Protein Non-covalent Binding Ubiquitin Ubiquitin RNF114->Ubiquitin Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation Ubiquitin->Target_Protein Ubiquitination

Caption: Mechanism of an this compound-based PROTAC in recruiting RNF114 for target protein degradation.

Experimental Workflow for BRD4 Degradation Assay

The following diagram outlines the key steps in the cellular BRD4 degradation assay.

BRD4_Degradation_Workflow start Start cell_seeding Seed Cells (e.g., 231MFP) start->cell_seeding protac_treatment Treat with this compound-PROTAC (Dose-response & Time-course) cell_seeding->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot antibody_probe Probe with Antibodies (Anti-BRD4, Anti-Loading Control) western_blot->antibody_probe detection Chemiluminescent Detection antibody_probe->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: Workflow for assessing this compound-PROTAC mediated BRD4 degradation in cells.

Conclusion

The discovery of this compound as a synthetic, covalent recruiter of the E3 ligase RNF114 is a noteworthy achievement in the field of targeted protein degradation. Its straightforward chemical nature and potent activity make it a valuable tool for the development of novel PROTACs against a wide range of therapeutic targets. This technical guide provides a foundational understanding of this compound, from its discovery and synthesis to its practical application in key experimental assays. As research in TPD continues to expand, the utilization of novel E3 ligase recruiters like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

References

A Technical Guide to the Biological Functions of RNF114 and its Covalent Targeting by EN219

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides an in-depth examination of Ring Finger Protein 114 (RNF114), an E3 ubiquitin ligase implicated in a multitude of critical cellular processes. It details the biological functions of RNF114, its role in various signaling pathways, and its validation as a druggable target by the covalent inhibitor EN219. This guide summarizes key quantitative data, outlines experimental methodologies used to elucidate RNF114 function, and visualizes complex biological interactions and workflows.

The Multifaceted Role of RNF114: An E3 Ubiquitin Ligase

Ring Finger Protein 114 (RNF114), also known as Zinc Finger Protein 313 (ZNF313), is an E3 ubiquitin-protein ligase that plays a pivotal role in the post-translational modification of substrate proteins.[1][2][3] As an E3 ligase, RNF114 is a key component of the ubiquitin-proteasome system, which selectively targets proteins for degradation or functional alteration, thereby regulating their activity and abundance.

Protein Architecture and Domain Function

RNF114 is a multi-domain protein characterized by an N-terminal RING (Really Interesting New Gene) domain, several zinc finger (ZF) motifs, and a C-terminal ubiquitin-interaction motif (UIM).[4] The RING domain, in conjunction with the first zinc finger, is responsible for catalyzing the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein.[4] The C-terminal domains, including the UIM and other zinc fingers, are involved in recognizing and binding to specific substrates, often those that have undergone prior post-translational modifications.[4]

cluster_RNF114 RNF114 Domain Architecture cluster_key Domain Functions RNF114 N-term RING ZF1 ZF2/3 C-term UIM writer Writer: Catalyzes Ubiquitination writer->RNF114:ring reader Reader: Substrate Recognition reader->RNF114:uim

Caption: Domain structure of the RNF114 E3 ubiquitin ligase.

RNF114 in Core Cellular Signaling Pathways

RNF114 is a critical regulator in diverse biological processes, including cell cycle progression, immune responses, and DNA damage repair.[1][5][6] Its function is dictated by the specific substrates it targets for ubiquitination within these pathways.

Cell Cycle Regulation

RNF114 plays a direct role in promoting cell cycle progression. It targets the cyclin-dependent kinase (CDK) inhibitors CDKN1A (also known as p21), CDKN1B, and CDKN1C for ubiquitination and subsequent proteasomal degradation.[1][2][3] By eliminating these key cell cycle brakes, RNF114 facilitates the transition from the G1 to the S phase, thereby stimulating cell proliferation and suppressing cellular senescence.[2][3]

cluster_cellcycle RNF114 in Cell Cycle Progression RNF114 RNF114 CDKN1A CDKN1A (p21) RNF114->CDKN1A Ubiquitinates Degradation Proteasomal Degradation CDKN1A->Degradation G1_S G1/S Phase Transition CDKN1A->G1_S Inhibits

Caption: RNF114 promotes G1/S transition by targeting p21 for degradation.

Regulation of Immunity

RNF114 is deeply involved in modulating both innate and adaptive immunity, with evidence supporting both positive and negative regulatory roles depending on the context.

  • Innate Immunity: RNF114 is a key negative regulator of the RIG-I-like receptor (RLR) signaling pathway, which detects viral dsRNA to initiate an antiviral response.[7] It targets the mitochondrial antiviral-signaling protein (MAVS) and TNF receptor-associated factor 3 (TRAF3) for ubiquitination and degradation, thereby suppressing the production of type I interferons (IFNs).[2][3][8] Conversely, some studies have shown that RNF114 can also form a positive feedback loop to enhance dsRNA-induced IFN production.[9][10]

  • NF-κB Signaling: RNF114 acts as a negative regulator of NF-κB-dependent transcription.[1][2] It achieves this by promoting the ubiquitination and subsequent stabilization of the NF-κB inhibitor TNFAIP3 (also known as A20), which is a deubiquitinating enzyme that terminates NF-κB signaling.[1][2][3]

  • Adaptive Immunity: RNF114 has been described as a negative regulator of T-cell activation.[2][3] However, other reports indicate that its overexpression can promote T-cell activation, highlighting its complex role in immune modulation.[11]

cluster_innate RNF114 in Innate Antiviral Signaling dsRNA Viral dsRNA RLR RIG-I/MDA5 dsRNA->RLR MAVS MAVS RLR->MAVS IFN Type I IFN Production MAVS->IFN RNF114 RNF114 RNF114->MAVS Ubiquitinates & Degrades

Caption: RNF114 negatively regulates the RLR pathway by degrading MAVS.

Role in DNA Damage Response and Cancer

Recent studies have placed RNF114 at the nexus of post-translational modification signaling in the DNA damage response (DDR). It functions as a "reader" of a hybrid ADP-ribose-ubiquitin (ADPr-Ub) modification, which is formed on proteins like PARP1 at sites of DNA damage.[12] After binding this signal, RNF114 acts as a "writer," assembling Lys11-linked ubiquitin chains that further modify the substrate.[4][12]

This function is critical in oncology, as inhibition of RNF114 traps the PARP1 enzyme on DNA.[12] This mechanism is synthetically lethal in cancer cells with mutations in BRCA1/2, which are deficient in homologous recombination repair.[5][12] RNF114 is also implicated in various cancers through other mechanisms, including promoting proliferation in gastric cancer by degrading the transcription factor EGR1 and regulating VEGFR2 in HER2-positive breast cancer via an interaction with EWSR1.[13][14][15]

cluster_ddr RNF114 in DNA Damage Response DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activates ADPrUb ADPr-Ub Signal PARP1->ADPrUb Generates RNF114 RNF114 ADPrUb->RNF114 Recruits K11_Ub Adds K11-linked Ubiquitin Chains RNF114->K11_Ub 'Writer'

Caption: RNF114 reads the ADPr-Ub signal and writes K11-linked Ub chains.

This compound: A Covalent Probe Targeting RNF114

This compound is a synthetic, covalent ligand designed to target RNF114.[16][17] Its development has been instrumental in validating RNF114 as a druggable E3 ligase and in exploring its downstream functions.

Mechanism of Action and Selectivity

This compound functions as a moderately selective inhibitor of RNF114 by forming a covalent bond with a specific, solvent-accessible cysteine residue (Cys8) located in the N-terminal region of the protein.[16][18][19] This covalent modification inhibits the enzymatic activity of RNF114, preventing both its autoubiquitination and its ability to ubiquitinate substrates like p21.[16][17]

Quantitative Data on this compound

Quantitative biochemical and proteomic studies have characterized the interaction of this compound with RNF114 and its broader cellular targets.

ParameterValueDescriptionSource
Target RNF114 (Cysteine 8)The primary covalent binding site of this compound.[16][18]
IC₅₀ 470 nMThe half-maximal inhibitory concentration against RNF114.[16][17][18][19]
Known Off-Targets (at 1 µM) TUBB1 (C201), HSPD1 (C442), HIST1H3A (C97)Other proteins engaged by this compound at higher concentrations.[16][18]

Key Experimental Methodologies

The biological functions of RNF114 and its interaction with this compound have been elucidated through a variety of advanced experimental techniques.

In Vitro Ubiquitination Assays

These assays directly measure the E3 ligase activity of RNF114.

  • Protocol Outline (Protein Microarray Method):

    • A protein microarray containing over 9,000 unique, purified human proteins is utilized.[20]

    • A reaction mixture is prepared containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), biotin-labeled ubiquitin, and purified recombinant RNF114 protein.[20]

    • The reaction mixture is incubated with the protein microarray, allowing RNF114 to ubiquitinate its potential substrates on the chip.

    • The microarray is washed to remove non-bound components.

    • Ubiquitinated proteins are detected by applying a fluorescently-labeled streptavidin conjugate that binds to the biotin-ubiquitin, allowing for identification of RNF114 substrates.[20]

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is used to identify the direct targets of covalent ligands like this compound across the entire proteome.

  • Protocol Outline:

    • Live cells (e.g., 231MFP breast cancer cells) are treated with an alkyne-functionalized version of the probe, this compound-alkyne (e.g., 50 µM for 90 minutes).[18]

    • Cells are harvested and lysed to produce a whole-cell proteome.

    • The alkyne handle on the probe, now covalently attached to its protein targets, is conjugated to an azide-containing reporter tag via copper-catalyzed "click chemistry". This tag contains a biotin (B1667282) handle for enrichment and a stable isotope label for quantitative mass spectrometry.

    • Tagged proteins are enriched (e.g., using streptavidin beads) and digested into peptides.

    • Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific cysteine residues that were covalently modified by this compound-alkyne.[18]

cluster_workflow isoTOP-ABPP Workflow for this compound Target ID step1 1. Treat Live Cells with this compound-alkyne step2 2. Cell Lysis step1->step2 step3 3. Click Chemistry (add Azide-Biotin-Tag) step2->step3 step4 4. Protein Enrichment & Digestion step3->step4 step5 5. LC-MS/MS Analysis step4->step5 step6 6. Identify Covalent Targets (RNF114-C8) step5->step6

Caption: Workflow for identifying covalent targets of this compound.

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a standard method to identify and validate protein-protein interactions.

  • Protocol Outline:

    • Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes.

    • The cell lysate is incubated with an antibody specific to a known "bait" protein (e.g., RNF114).

    • Protein A/G-conjugated beads are added to capture the antibody-bait protein complex.

    • The beads are washed to remove non-specific binders.

    • The captured protein complexes are eluted from the beads.

    • The eluate is separated by SDS-PAGE, transferred to a membrane (Western Blot), and probed with an antibody against a suspected interacting "prey" protein (e.g., MAVS, EWSR1) to confirm the interaction.[6][15]

Therapeutic Potential and Future Directions

The critical roles of RNF114 in cancer and immune regulation make it an attractive therapeutic target. The discovery that RNF114 inhibition induces synthetic lethality in BRCA-mutant cancers opens a new therapeutic avenue, particularly for tumors resistant to PARP inhibitors.[12]

This compound serves as a valuable chemical tool for further dissecting RNF114 biology. Its utility has been demonstrated in the development of Proteolysis-Targeting Chimeras (PROTACs), where this compound is used as an E3 ligase handle to recruit RNF114 for the targeted degradation of other proteins of interest, such as the oncogenic protein BRD4.[19] Future research will likely focus on developing more selective and potent RNF114 inhibitors for clinical applications and further exploring the diverse substrates and regulatory functions of this multifaceted E3 ligase.

References

The Selectivity Profile of EN219 for RNF114: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of EN219, a covalent ligand for the E3 ubiquitin ligase RNF114. This document details the binding affinity of this compound for RNF114, its known off-target interactions, and the experimental protocols used to determine its selectivity. Visualizations of key experimental workflows and the RNF114 signaling pathway are included to facilitate a deeper understanding of this compound's mechanism of action and its potential for therapeutic development.

Data Presentation: Quantitative Analysis of this compound Interactions

This compound is a chloroacetamide-based covalent ligand that has been identified as a binder of the E3 ubiquitin ligase RNF114. It functions by covalently modifying Cysteine 8 (C8) of RNF114. The following tables summarize the known quantitative data regarding the interaction of this compound with its primary target and identified off-targets.

Target Ligand Assay Type Reported Value (IC50) Cell Line Citation
RNF114This compoundGel-based competitive ABPP470 nMN/A (in vitro)[1]

Table 1: On-Target Activity of this compound for RNF114. The half-maximal inhibitory concentration (IC50) of this compound for RNF114 was determined using a gel-based competitive activity-based protein profiling (ABPP) assay.

Off-Target Protein Ligand Method of Identification Concentration Tested Cell Line Citation
Tubulin beta-1 chain (TUBB1)This compoundIsotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)1 µM231MFP breast cancer cells[1]
Heat shock protein 60 (Hsp60/HSPD1)This compoundIsotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)1 µM231MFP breast cancer cells[1]
Histone H3.1 (HIST1H3A)This compoundIsotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)1 µM231MFP breast cancer cells[1]

Table 2: Identified Off-Targets of this compound. Proteome-wide screening using isoTOP-ABPP in 231MFP breast cancer cells at a concentration of 1 µM identified several potential off-target proteins for this compound. It is important to note that while these interactions were observed, quantitative binding affinities (IC50 or Kd values) for these off-targets are not currently available in the public domain, categorizing this compound as "moderately selective". Further quantitative profiling would be necessary to fully elucidate the selectivity window of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's selectivity profile.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is utilized to determine the IC50 value of a covalent ligand against a specific protein target by competing with a fluorescently labeled probe.

Materials:

  • Recombinant human RNF114 protein

  • This compound

  • Iodoacetamide-rhodamine (IA-rhodamine) probe

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • SDS-PAGE gels

  • Gel imaging system

Procedure:

  • Protein Preparation: Prepare a solution of recombinant human RNF114 in PBS.

  • Compound Incubation: In separate tubes, pre-incubate RNF114 with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature to allow for covalent modification.

  • Probe Labeling: Add IA-rhodamine probe to each reaction tube to a final concentration of 250 nM and incubate for 1 hour at room temperature. The probe will bind to cysteine residues on RNF114 that are not occupied by this compound.

  • SDS-PAGE: Quench the reactions by adding Laemmli buffer and boiling. Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner to visualize the rhodamine-labeled RNF114. A decrease in fluorescence intensity in the this compound-treated lanes compared to the DMSO control indicates competition for binding to RNF114.

  • Data Analysis: Quantify the fluorescence intensity of the RNF114 bands. Plot the percentage of inhibition of IA-rhodamine binding against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic technique is employed to identify the on- and off-targets of a covalent inhibitor across the entire proteome in a cellular context.

Materials:

  • 231MFP breast cancer cells

  • This compound

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Isotopically light and heavy biotin-azide tags (e.g., TEV-biotin-azide)

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (copper(II) sulfate, TBTA, and a reducing agent like sodium ascorbate)

  • Streptavidin-agarose beads

  • Trypsin

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument

Procedure:

  • Cell Treatment: Treat 231MFP cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for a specified time (e.g., 90 minutes) to allow for target engagement in a cellular environment.

  • Cell Lysis and Proteome Preparation: Harvest and lyse the cells to obtain the proteome.

  • Probe Labeling: Treat the proteomes from both the this compound-treated and DMSO-treated cells with the IA-alkyne probe (e.g., 100 µM) for 1 hour. The probe will react with cysteine residues not engaged by this compound.

  • Isotopic Tagging (Click Chemistry): Perform a CuAAC reaction to attach an isotopically heavy biotin-azide tag to the alkyne-labeled proteins from the this compound-treated sample and an isotopically light tag to the alkyne-labeled proteins from the DMSO-treated sample.

  • Sample Combination and Enrichment: Combine the light and heavy labeled proteomes in a 1:1 ratio. Use streptavidin-agarose beads to enrich for the biotin-tagged proteins.

  • On-Bead Digestion: Digest the enriched proteins with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of the light and heavy isotopic peptide pairs. A high heavy/light ratio for a particular peptide indicates that the corresponding cysteine residue was protected from IA-alkyne labeling by this compound, thus identifying it as a target.

In Vitro RNF114 Ubiquitination Assay

This assay is used to assess the functional consequence of this compound binding to RNF114 by measuring the inhibition of its E3 ligase activity.

Materials:

  • Recombinant human RNF114 protein

  • This compound

  • E1 ubiquitin-activating enzyme (e.g., UBE1)

  • E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)

  • FLAG-tagged ubiquitin

  • Substrate protein (e.g., p21)

  • ATP

  • Ubiquitination reaction buffer

  • Anti-FLAG antibody for Western blotting

Procedure:

  • RNF114 Pre-incubation: Pre-incubate recombinant RNF114 with this compound (e.g., 50 µM) or DMSO for 30 minutes at room temperature.

  • Ubiquitination Reaction: Initiate the ubiquitination reaction by adding E1, E2, FLAG-ubiquitin, the substrate protein (for substrate ubiquitination) or buffer (for auto-ubiquitination), and ATP to the pre-incubated RNF114.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Western Blot Analysis: Stop the reaction and analyze the samples by SDS-PAGE and Western blotting using an anti-FLAG antibody to detect polyubiquitinated proteins. A decrease in the ubiquitination signal in the this compound-treated lane compared to the control indicates inhibition of RNF114's E3 ligase activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's interaction with RNF114.

experimental_workflow cluster_gel_abpp Gel-Based Competitive ABPP cluster_isoTOP_ABPP isoTOP-ABPP RNF114 Recombinant RNF114 Incubate_this compound Incubate with this compound RNF114->Incubate_this compound IA_Rhodamine Add IA-Rhodamine Probe Incubate_this compound->IA_Rhodamine SDS_PAGE SDS-PAGE IA_Rhodamine->SDS_PAGE Fluorescence Fluorescence Scan SDS_PAGE->Fluorescence IC50 IC50 Determination Fluorescence->IC50 Cells 231MFP Cells Treat_this compound Treat with this compound Cells->Treat_this compound Lyse_Cells Lyse Cells Treat_this compound->Lyse_Cells IA_Alkyne Add IA-Alkyne Probe Lyse_Cells->IA_Alkyne Click_Chemistry Isotopic Tagging IA_Alkyne->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS LC-MS/MS Analysis Enrichment->MS Off_Targets Off-Target Identification MS->Off_Targets

Caption: Experimental workflow for assessing this compound selectivity.

RNF114_pathway cluster_upstream Upstream Regulation cluster_rnf114 RNF114 Activity cluster_downstream Downstream Effects Cellular_Stress Cellular Stress (e.g., DNA Damage) RNF114 RNF114 (E3 Ligase) Cellular_Stress->RNF114 Activates p21 p21 RNF114->p21 Ubiquitinates MAVS MAVS RNF114->MAVS Ubiquitinates TRAF3 TRAF3 RNF114->TRAF3 Ubiquitinates TAB1 TAB1 RNF114->TAB1 Ubiquitinates This compound This compound This compound->RNF114 Inhibits Ubiquitination Ubiquitination & Degradation p21->Ubiquitination MAVS->Ubiquitination TRAF3->Ubiquitination TAB1->Ubiquitination Cell_Cycle_Arrest Cell Cycle Arrest Ubiquitination->Cell_Cycle_Arrest Apoptosis Apoptosis Ubiquitination->Apoptosis Innate_Immunity Innate Immune Response Ubiquitination->Innate_Immunity

Caption: Simplified RNF114 signaling pathway modulated by this compound.

References

The Role of EN219 in Molecular Biology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a potent and specific synthetic recruiter of the E3 ubiquitin ligase RNF114. By binding to a specific cysteine residue (C8) in the intrinsically disordered region of RNF114, this compound modulates its activity, offering a powerful tool for investigating cellular signaling pathways and for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the basic principles of using this compound in molecular biology research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Principles of this compound Action

This compound functions as a covalent inhibitor of RNF114, an E3 ubiquitin ligase implicated in various cellular processes, including cell cycle regulation, DNA damage response, and innate immunity. The primary mechanism of action involves the specific interaction of this compound with the Cysteine 8 residue of RNF114, leading to the inhibition of its ubiquitination activity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's interaction with its primary target, RNF114.

ParameterValueCell Line/SystemReference
IC50 for RNF114 inhibition 470 nMIn vitro[1]
This compound concentration for in-cell RNF114 engagement 1 µM231MFP breast cancer cells[2]
This compound concentration for inhibition of p21 ubiquitination 50 µMCell-free assays[2]

Key Signaling Pathways Modulated by this compound

This compound, through its inhibition of RNF114, impacts several critical signaling pathways.

Cell Cycle Regulation via p21

RNF114 is known to ubiquitinate the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), targeting it for proteasomal degradation. By inhibiting RNF114, this compound can lead to the stabilization and accumulation of p21. Increased p21 levels can, in turn, inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3]

G1_S_Transition_Regulation This compound This compound RNF114 RNF114 (E3 Ligase) This compound->RNF114 inhibits p21 p21 (CDK Inhibitor) RNF114->p21 ubiquitinates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits Proteasomal_Degradation Proteasomal Degradation p21->Proteasomal_Degradation targeted for G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes

Diagram 1: this compound-mediated regulation of the G1/S cell cycle transition.
DNA Damage Response

Recent studies have highlighted the role of RNF114 in the DNA damage response. RNF114 recognizes a unique hybrid ADP-ribose-ubiquitin modification on proteins at sites of DNA damage and extends this signal by assembling Lys11-linked ubiquitin chains.[2] This process is crucial for the recruitment of DNA repair factors. Inhibition of RNF114 by this compound can therefore disrupt the normal DNA damage response, a mechanism that can be exploited in cancer therapy, particularly in tumors with existing DNA repair deficiencies (e.g., BRCA1/2 mutations).[2]

DNA_Damage_Response DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates ADPr_Ub ADPr-Ubiquitin Hybrid Signal PARP1->ADPr_Ub generates RNF114 RNF114 ADPr_Ub->RNF114 recruits K11_Ub_Chains Lys11-linked Ubiquitin Chains RNF114->K11_Ub_Chains assembles This compound This compound This compound->RNF114 inhibits DNA_Repair DNA Repair K11_Ub_Chains->DNA_Repair promotes

Diagram 2: Role of RNF114 in the DNA damage response and its inhibition by this compound.
Application in PROTAC Technology

This compound serves as a valuable E3 ligase recruiter for the development of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. By linking this compound to a ligand for a protein of interest, a PROTAC can be created to specifically degrade that protein. A notable example is the development of a PROTAC that links this compound to the bromodomain inhibitor (+)-JQ1 to induce the degradation of BRD4.[2]

PROTAC_Mechanism cluster_PROTAC PROTAC EN219_moiety This compound moiety Linker Linker EN219_moiety->Linker RNF114 RNF114 EN219_moiety->RNF114 binds JQ1_moiety (+)-JQ1 moiety Linker->JQ1_moiety BRD4 BRD4 JQ1_moiety->BRD4 binds Ternary_Complex Ternary Complex (RNF114-PROTAC-BRD4) RNF114->Ternary_Complex BRD4->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation BRD4 Degradation Proteasome->Degradation mediates

Diagram 3: Mechanism of an this compound-based PROTAC for BRD4 degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro RNF114 Ubiquitination Assay

This assay assesses the ability of this compound to inhibit the E3 ligase activity of RNF114 in a cell-free system.

Materials:

  • Recombinant human E1 ubiquitin-activating enzyme

  • Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant human RNF114

  • Ubiquitin

  • ATP

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Anti-ubiquitin antibody

Procedure:

  • Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.

  • Add recombinant RNF114 to the reaction mixture.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the respective reaction tubes.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chain formation. A decrease in the high molecular weight ubiquitin smear in the presence of this compound indicates inhibition of RNF114 activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to RNF114 in a cellular context.

Materials:

  • Cell line of interest (e.g., 231MFP)

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Anti-RNF114 antibody

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and generate a cell lysate.

  • Aliquot the lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the samples to pellet precipitated proteins.

  • Collect the supernatant and analyze the protein concentration.

  • Perform Western blotting on the soluble fractions using an anti-RNF114 antibody. Ligand-bound proteins are typically more stable at higher temperatures. An increase in the amount of soluble RNF114 at higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.

Western Blot Analysis of p21 and BRD4 Levels

This protocol is used to quantify the effect of this compound on the protein levels of the RNF114 substrate p21, and for an this compound-based PROTAC on its target BRD4.

Materials:

  • Cell line of interest

  • This compound or this compound-based PROTAC

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-p21, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound, an this compound-based PROTAC, or DMSO for a specified time course.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine the relative change in p21 or BRD4 protein levels.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of this compound or DMSO.

  • Incubate for a desired period (e.g., 24, 48, 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the DMSO control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis Ubiquitination_Assay In Vitro Ubiquitination Assay (this compound Inhibition of RNF114) CETSA CETSA (Target Engagement) Western_Blot Western Blot (p21/BRD4 Levels) CETSA->Western_Blot Cell_Viability Cell Viability Assay (Functional Outcome) Western_Blot->Cell_Viability Downstream_Analysis Downstream Functional Analysis Cell_Viability->Downstream_Analysis Start Start Research with this compound Start->Ubiquitination_Assay Start->CETSA PROTAC_Dev PROTAC Development Start->PROTAC_Dev for PROTAC_Dev->Western_Blot test degradation

Diagram 4: General experimental workflow for characterizing this compound.

Conclusion

This compound is a versatile chemical probe for studying the E3 ubiquitin ligase RNF114 and its role in diverse cellular processes. Its ability to inhibit RNF114-mediated ubiquitination provides a means to investigate the regulation of key proteins like p21 and to explore therapeutic strategies in areas such as cancer and DNA damage response. Furthermore, its application as an E3 ligase recruiter in PROTAC technology opens up new avenues for targeted protein degradation. The experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their molecular biology research and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for EN219 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a potent and selective covalent inhibitor of the E3 ubiquitin ligase RNF114, targeting a specific N-terminal cysteine (C8) with an IC50 of 470 nM. RNF114 is a key regulator of cellular processes, including cell cycle progression and the DNA damage response, primarily through its role in the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p21 (also known as CDKN1A). By inhibiting RNF114, this compound stabilizes p21, leading to cell cycle arrest, particularly at the G1/S transition, and the induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential lead compound for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its biological effects, including its impact on cell viability, apoptosis, cell cycle progression, and target engagement.

Mechanism of Action: RNF114-p21 Signaling Pathway

This compound exerts its effects by disrupting the normal function of the RNF114 E3 ligase in the ubiquitin-proteasome system. In many cancer types, elevated RNF114 activity contributes to tumorigenesis by promoting the degradation of tumor-suppressor proteins like p21. The following diagram illustrates the signaling pathway affected by this compound.

EN219_Mechanism_of_Action cluster_0 Normal Cellular Process (High RNF114 Activity) cluster_1 Effect of this compound RNF114_active RNF114 (E3 Ubiquitin Ligase) p21 p21 (Tumor Suppressor) RNF114_active->p21 binds RNF114_inactive RNF114 (Inactive) Proteasome Proteasome p21->Proteasome targeted to Ub Ubiquitin Ub->p21 ubiquitinates Degradation p21 Degradation Proteasome->Degradation CellCycle Cell Cycle Progression Degradation->CellCycle allows This compound This compound This compound->RNF114_active covalently inhibits p21_stable p21 (Stabilized) CellCycleArrest Cell Cycle Arrest (G1/S) p21_stable->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to

This compound inhibits RNF114, leading to p21 stabilization and cell cycle arrest.

Data Presentation

Quantitative data from the following assays should be recorded and summarized in tables for clear comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (IC50)

Cell LineThis compound IC50 (µM) after 72hNotes
231MFP (Breast Cancer)[Insert experimental value]This compound has a biochemical IC50 of 0.47 µM for RNF114.
[Additional Cell Line][Insert experimental value]
[Additional Cell Line][Insert experimental value]

Table 2: this compound-Induced Apoptosis

Cell LineTreatment (this compound Conc., Time)% Apoptotic Cells (Annexin V+)Fold Change in Caspase-3/7 Activity
231MFP1 µM, 48h[Insert experimental value][Insert experimental value]
231MFP5 µM, 48h[Insert experimental value][Insert experimental value]
[Additional Cell Line][Specify conditions][Insert experimental value][Insert experimental value]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (this compound Conc., Time)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
231MFPVehicle Control, 24h[Insert experimental value][Insert experimental value][Insert experimental value]
231MFP1 µM, 24h[Insert experimental value][Insert experimental value][Insert experimental value]
231MFP5 µM, 24h[Insert experimental value][Insert experimental value][Insert experimental value]
[Additional Cell Line][Specify conditions][Insert experimental value][Insert experimental value][Insert experimental value]

Table 4: this compound-Mediated Stabilization of p21

Cell LineTreatment (this compound Conc., Time)Relative p21 Protein Level (Fold Change vs. Control)
231MFP1 µM, 6h[Insert experimental value]
231MFP1 µM, 12h[Insert experimental value]
231MFP1 µM, 24h[Insert experimental value]
[Additional Cell Line][Specify conditions][Insert experimental value]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Protocol 1: Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Incubate & Lyse (10 min, RT) D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate IC50) F->G

Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., 231MFP breast cancer cells)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 50 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Apoptosis Assay (Using Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate as described in Protocol 1.

    • Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gently shaking the plate for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the fold change in caspase activity by dividing the luminescence of treated samples by the luminescence of the vehicle control.

Protocol 3: Cell Cycle Analysis (by Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution of a cell population based on DNA content.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at desired concentrations (e.g., 1 µM and 5 µM) and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, including any floating cells from the supernatant.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Protocol 4: Analysis of p21 Protein Levels and Ubiquitination

This protocol uses immunoprecipitation and Western blotting to assess the effect of this compound on p21 protein stability and its ubiquitination status.

IP_Western_Workflow cluster_workflow p21 Ubiquitination Assay Workflow A 1. Treat Cells with this compound & MG132 B 2. Lyse Cells A->B C 3. Immunoprecipitate (IP) with anti-p21 antibody B->C D 4. SDS-PAGE & Western Blot C->D E 5. Probe with anti-Ubiquitin antibody D->E F 6. Re-probe with anti-p21 antibody D->F

Application Notes and Protocols for Developing a BRD4-Degrading PROTAC Utilizing an EN219-based E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) aimed at degrading the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases, making it a compelling therapeutic target.[1][2][3] This protocol specifically details the development of a PROTAC that hijacks the E3 ubiquitin ligase RNF114 for BRD4 degradation. This is achieved by employing EN219, a covalent ligand that targets RNF114, in conjunction with a BRD4-binding moiety.[4][5][6][7] The methodologies outlined herein cover the entire preclinical development workflow, from initial design and chemical synthesis to comprehensive in vitro and in vivo characterization.

Introduction to BRD4 and PROTAC Technology

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that plays a crucial role in regulating gene expression by recognizing acetylated lysine (B10760008) residues on histones.[1][2] Its involvement in the transcription of key oncogenes, such as c-MYC, and pro-inflammatory genes has established BRD4 as a significant target in drug discovery.[1][8][9]

PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[10] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[10] This event-driven, catalytic mechanism offers potential advantages over traditional occupancy-driven inhibitors.[11][10]

This protocol focuses on a novel PROTAC strategy that utilizes this compound to recruit the E3 ligase RNF114.[6][7] this compound is a covalent ligand that specifically targets a cysteine residue on RNF114.[1][4][5] By conjugating this compound to a BRD4 ligand, such as the well-established inhibitor JQ1, a potent and selective BRD4-degrading PROTAC can be generated.[6][7]

Signaling Pathways and Experimental Workflow

BRD4 Signaling Pathway

BRD4 plays a pivotal role in transcriptional activation. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This, in turn, phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes like c-MYC and pro-inflammatory cytokines.

BRD4 Signaling Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation (e.g., c-MYC, IL-6) RNAPII->Transcription Initiates

Caption: BRD4-mediated transcriptional activation.

PROTAC Mechanism of Action

The developed PROTAC will induce the degradation of BRD4 by forming a ternary complex with BRD4 and the RNF114 E3 ligase. This proximity leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.

PROTAC Mechanism of Action PROTAC BRD4 PROTAC (JQ1-Linker-EN219) BRD4 BRD4 Protein PROTAC->BRD4 Binds RNF114 RNF114 E3 Ligase PROTAC->RNF114 Recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-RNF114) PROTAC->Ternary_Complex BRD4->Ternary_Complex RNF114->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degradation Degraded BRD4 Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation of BRD4 via RNF114.

Experimental Workflow

The development of the BRD4-degrading PROTAC will follow a structured workflow, from design and synthesis to comprehensive in vitro and in vivo evaluation.

Experimental Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Cellular Evaluation cluster_3 Phase 4: In Vivo Evaluation Design PROTAC Design (JQ1-Linker-EN219) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binary Binding Assays (BRD4 & RNF114) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Binding_Assay->Ternary_Complex_Assay Degradation_Assay BRD4 Degradation (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Downstream_Assay Downstream Effects (c-MYC levels, Cell Viability) Degradation_Assay->Downstream_Assay Selectivity_Assay Selectivity Profiling Downstream_Assay->Selectivity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: Workflow for BRD4 PROTAC development.

Experimental Protocols

PROTAC Synthesis

A modular synthetic approach is recommended, where the BRD4 ligand (JQ1 derivative), the linker, and the E3 ligase ligand (this compound) are synthesized or procured separately and then conjugated. Solid-phase synthesis can also be employed to facilitate purification and diversification of the linker.[5]

Protocol: Representative Liquid-Phase Synthesis

  • Synthesis of JQ1-Linker Intermediate:

    • Modify JQ1 to introduce a reactive handle (e.g., a terminal alkyne or azide) for click chemistry, or a carboxylic acid/amine for amide coupling. This typically involves functionalizing the t-butyl ester of JQ1.

    • Synthesize a linker of desired length and composition (e.g., PEG or alkyl chain) with complementary reactive groups at each end.

    • Couple the modified JQ1 to one end of the linker using appropriate reaction conditions (e.g., CuAAC for click chemistry, or EDC/HOBt for amide bond formation).

    • Purify the JQ1-linker intermediate by column chromatography.

  • Synthesis of this compound-PROTAC:

    • Couple the JQ1-linker intermediate to this compound. If using click chemistry, ensure this compound has the complementary azide (B81097) or alkyne group. For amide coupling, an amine-functionalized this compound derivative can be used.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC compound by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Assays

3.2.1. Binary Binding Affinity

  • Objective: To determine the binding affinity of the PROTAC for BRD4 and RNF114 individually.

  • Method: Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).

  • Protocol (FP):

    • Synthesize a fluorescently labeled tracer for BRD4 (e.g., a fluorescent derivative of JQ1) and for RNF114.

    • In a 384-well plate, add a constant concentration of the recombinant BRD4 or RNF114 protein and the corresponding fluorescent tracer.

    • Add serial dilutions of the PROTAC or the individual ligands (JQ1 and this compound) as controls.

    • Incubate at room temperature for 1-2 hours.

    • Measure fluorescence polarization using a plate reader.

    • Calculate the IC50 values from the competition binding curves.

3.2.2. Ternary Complex Formation

  • Objective: To confirm the PROTAC-induced formation of the BRD4-PROTAC-RNF114 ternary complex.

  • Method: AlphaLISA, FRET, or SPR.

  • Protocol (AlphaLISA):

    • Use recombinant His-tagged BRD4 and GST-tagged RNF114.

    • In a 384-well plate, add the two proteins and serial dilutions of the PROTAC.

    • Add anti-His AlphaLISA acceptor beads and anti-GST Alpha donor beads.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates ternary complex formation.

Cellular Assays

3.3.1. BRD4 Degradation

  • Objective: To quantify the degradation of BRD4 in a cellular context.

  • Method: Western Blot or In-Cell Western.

  • Protocol (Western Blot):

    • Plate a relevant cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line where BRD4 is implicated[7]) in 6-well plates.

    • Treat the cells with increasing concentrations of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

    • Quantify band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

3.3.2. Downstream Pathway Analysis

  • Objective: To assess the functional consequences of BRD4 degradation.

  • Method: qPCR or Western Blot for c-MYC levels; Cell Viability Assay.

  • Protocol (c-MYC Levels):

    • Treat cells with the PROTAC at concentrations around its DC50.

    • For qPCR, extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for MYC and a housekeeping gene.

    • For Western Blot, follow the protocol above, probing for c-MYC protein.

  • Protocol (Cell Viability):

    • Plate cells in 96-well plates and treat with serial dilutions of the PROTAC for 72 hours.

    • Assess cell viability using a CellTiter-Glo or MTT assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Evaluation

3.4.1. Pharmacokinetics (PK) and Pharmacodynamics (PD)

  • Objective: To evaluate the in vivo stability, exposure, and target degradation of the PROTAC.[4]

  • Protocol:

    • Administer a single dose of the PROTAC to mice or rats via a relevant route (e.g., intraperitoneal or oral).

    • Collect blood samples at various time points to determine plasma concentrations of the PROTAC (PK).

    • For PD, collect tumor and/or relevant tissues at different time points post-dosing.

    • Homogenize the tissues and perform Western blotting to assess BRD4 protein levels.

3.4.2. In Vivo Efficacy

  • Objective: To determine the anti-tumor efficacy of the PROTAC in a preclinical cancer model.

  • Method: Xenograft mouse model.

  • Protocol:

    • Implant human cancer cells (e.g., HCC1806) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

    • Dose the mice with the PROTAC according to a predetermined schedule (e.g., once daily).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and perform Western blotting to confirm BRD4 degradation.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Characterization of BRD4 PROTAC

AssayCompoundResult (IC50/DC50/GI50)
BRD4 Binding (FP) JQ1Value nM
PROTACValue nM
RNF114 Binding (FP) This compoundValue nM
PROTACValue nM
BRD4 Degradation PROTACDC50 = Value nM
(MDA-MB-231, 24h) Dmax = Value %
Cell Viability PROTACGI50 = Value nM
(MDA-MB-231, 72h)

Table 2: In Vivo Efficacy of BRD4 PROTAC in Xenograft Model

Treatment GroupDosing ScheduleAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle e.g., q.d., p.o.Value0%
PROTAC (X mg/kg) e.g., q.d., p.o.ValueValue %

Troubleshooting

  • Poor Degradation:

    • Check Ternary Complex Formation: If the PROTAC binds to both targets but doesn't degrade, ternary complex formation may be suboptimal.

    • Optimize Linker: The length and composition of the linker are critical. Synthesize a library of PROTACs with different linkers.

    • Cell Permeability: The PROTAC may have poor cell permeability. Assess this using a PAMPA or Caco-2 assay.

  • Off-Target Effects:

    • Proteomics: Perform unbiased proteomics (e.g., using mass spectrometry) to identify other proteins that are degraded by the PROTAC.

    • Synthesize Negative Control: Create a negative control by epimerizing the binding motif of the JQ1 ligand, which should abolish binding to BRD4 and subsequent degradation.

  • Poor In Vivo Efficacy:

    • PK/PD Relationship: Ensure that the dosing regimen achieves sufficient exposure to drive target degradation in the tumor.

    • Metabolic Stability: The PROTAC may be rapidly metabolized. Assess its stability in liver microsomes.

By following these detailed protocols, researchers can systematically design, synthesize, and evaluate a novel BRD4-degrading PROTAC that utilizes the E3 ligase RNF114 via the this compound ligand, paving the way for a new class of therapeutics targeting BRD4-driven diseases.

References

Application Notes and Protocols for EN219 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a synthetic, covalent recruiter of the E3 ubiquitin ligase RNF114. It specifically targets cysteine 8 (C8) within an intrinsically disordered region of RNF114, exhibiting a half-maximal inhibitory concentration (IC50) of 470 nM. By engaging RNF114, this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins of interest, making it a valuable tool in cancer research and drug development. This document provides detailed application notes, experimental protocols, and visualizations of relevant signaling pathways for the use of this compound in cancer research studies.

Mechanism of Action

This compound functions as a key component of heterobifunctional PROTACs. A PROTAC molecule consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. In this context, this compound serves as the E3 ligase recruiter. By bringing the target protein into close proximity with RNF114, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.

Applications in Cancer Research

This compound has been successfully utilized to create PROTACs for the degradation of key oncogenic proteins in various cancer models.

Degradation of BRD4 in Breast Cancer

A PROTAC incorporating this compound and the BET inhibitor JQ1 has been shown to effectively degrade Bromodomain-containing protein 4 (BRD4) in 231MFP breast cancer cells. BRD4 is a critical epigenetic reader that regulates the expression of oncogenes such as c-MYC, making it a prime target in oncology.

Degradation of BCR-ABL in Leukemia

This compound has also been linked to the kinase inhibitor dasatinib (B193332) to create a PROTAC that selectively degrades the BCR-ABL fusion protein in K562 leukemia cells. BCR-ABL is the hallmark of chronic myeloid leukemia (CML), and its degradation offers a promising therapeutic strategy.

Quantitative Data

The following tables summarize key quantitative data for PROTACs targeting BRD4 and BCR-ABL. While specific degradation (DC50) and cell viability (IC50) data for this compound-based PROTACs were not available in the search results, representative data for other potent PROTACs targeting the same proteins are provided for reference.

Table 1: Representative Potency of BRD4 Degraders

CompoundTarget ProteinCell LineDC50 (nM)IC50 (nM)
QCA570BRD4Bladder Cancer Cells~1Not Specified
ARV-825BRD4MDA-MB-231 (TNBC)Not SpecifiedVaries by cell line
dBET1BRD4LS174t (Colorectal)<100Not Specified

Table 2: Representative Potency of BCR-ABL Degraders

CompoundTarget ProteinCell LineDC50 (nM)IC50 (nM)
Arg-PEG1-DasaBCR-ABLK5620.850.3595 - 0.5304
SIAIS178BCR-ABLK5628.524
GMB-475BCR-ABLK562~5001000

Signaling Pathways

This compound, by recruiting the E3 ligase RNF114, can modulate cellular signaling pathways in which RNF114 and its substrates are involved.

RNF114 in the DNA Damage Response

RNF114 plays a crucial role in the DNA damage response (DDR). Upon DNA damage, Poly (ADP-ribose) polymerase 1 (PARP1) is activated and synthesizes poly (ADP-ribose) (PAR) chains. RNF114 is recruited to sites of DNA damage in a PAR-dependent manner, where it ubiquitinates and promotes the degradation of PARP1. This process is essential for the timely removal of PARP1 from damaged DNA to allow for subsequent repair processes. Inhibition of RNF114 can lead to the trapping of PARP1 on chromatin, a mechanism that can be synthetically lethal in cancers with deficiencies in homologous recombination, such as those with BRCA mutations.

RNF114_PARP1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1_active PARP1 (Active) DNA_Damage->PARP1_active activates PAR PAR Chains PARP1_active->PAR synthesizes Proteasome 26S Proteasome PARP1_active->Proteasome targeted to RNF114 RNF114 PAR->RNF114 recruits RNF114->PARP1_active ubiquitinates Ub Ubiquitin Ub->RNF114 PARP1_degraded Degraded PARP1 Proteasome->PARP1_degraded degrades

RNF114-mediated degradation of PARP1 in the DNA damage response.
RNF114 and the Wnt/β-catenin Signaling Pathway

RNF114 has been shown to ubiquitinate Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a key component of the β-catenin destruction complex, which also includes Axin, APC, and CK1. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination by the β-TrCP E3 ligase and subsequent proteasomal degradation. By ubiquitinating GSK3β, RNF114 may influence the stability and activity of the destruction complex, thereby impacting β-catenin levels and the transcriptional output of the Wnt pathway. Aberrant Wnt signaling is a hallmark of many cancers, and modulation of this pathway through RNF114 recruitment could be a potential therapeutic strategy.

RNF114_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP binds Dsh Dishevelled Frizzled_LRP->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Ub_GSK3b Ubiquitinated GSK3β Destruction_Complex->Ub_GSK3b Proteasome 26S Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates RNF114 RNF114 RNF114->Destruction_Complex ubiquitinates GSK3β beta_catenin_degraded Degraded β-catenin Proteasome->beta_catenin_degraded TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

Potential role of RNF114 in modulating Wnt/β-catenin signaling.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound-based PROTACs.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with an this compound-based PROTAC.

Materials:

  • Cancer cell line (e.g., 231MFP for BRD4, K562 for BCR-ABL)

  • Complete cell culture medium

  • This compound-based PROTAC (e.g., this compound-JQ1) stock solution (in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-BCR-ABL, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of the this compound-based PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control. For a proteasome-dependent degradation control, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding the PROTAC.

  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Western_Blot_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 231MFP in 6-well plates) start->cell_seeding protac_treatment 2. PROTAC Treatment (Dose-response & time-course) cell_seeding->protac_treatment cell_lysis 3. Cell Lysis (RIPA buffer) protac_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 8. Chemiluminescent Detection immunoblot->detection analysis 9. Densitometry Analysis detection->analysis end End analysis->end

Workflow for Western Blot analysis of protein degradation.
Protocol 2: Cell Viability Assay

This protocol measures the effect of target protein degradation on cell proliferation and viability using a commercially available assay kit (e.g., CellTiter-Glo® or MTT).

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound-based PROTAC stock solution (in DMSO)

  • Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Target Engagement

This protocol can be used to confirm the interaction between the RNF114-PROTAC complex and the target protein.

Materials:

  • Treated cell lysates (from Protocol 1)

  • Co-IP lysis buffer

  • Antibody against the target protein or a tag

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with the this compound-based PROTAC and controls as described in the Western Blot protocol, using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C with gentle rotation.

  • Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and RNF114 to confirm their interaction.

Conclusion

This compound is a versatile tool for inducing the degradation of specific proteins in cancer cells through the recruitment of the E3 ligase RNF114. Its application in PROTAC technology has demonstrated the potential to target key oncogenic drivers in breast cancer and leukemia. The protocols and pathway information provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their cancer research studies and contribute to the development of novel targeted therapies.

Application Notes and Protocols: A Step-by-Step Guide for EN219-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry," specifically tailored for the conjugation of an EN219-alkyne derivative. This protocol is intended for researchers, scientists, and drug development professionals working on targeted protein degradation, specifically those utilizing this compound as a recruiter for the E3 ubiquitin ligase RNF114.

This compound is a synthetic molecule that covalently binds to and recruits the E3 ubiquitin ligase RNF114. By functionalizing this compound with an alkyne group, it can be readily conjugated to azide-modified molecules, such as targeting ligands for specific proteins of interest, to create potent PROTACs (Proteolysis Targeting Chimeras) for therapeutic applications. This guide will walk you through the necessary steps to successfully perform this conjugation.

Experimental Protocols

This section outlines a general, yet detailed, step-by-step protocol for the CuAAC reaction to conjugate this compound-alkyne to an azide-containing molecule.

Materials:

  • This compound-alkyne

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • A water-soluble ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA).[1][2]

  • A reducing agent, typically sodium ascorbate (B8700270).[2][3]

  • Degassed, anhydrous solvents (e.g., DMSO, DMF, or aqueous buffers).[4]

  • Reaction vials

  • Inert gas (e.g., argon or nitrogen)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound-alkyne in an appropriate anhydrous solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of your azide-modified molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.[5]

    • Prepare a 200 mM stock solution of the THPTA ligand in deionized water.[5]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. It is crucial to use a freshly prepared solution as sodium ascorbate is prone to oxidation.[4][6]

  • Reaction Setup:

    • In a reaction vial, add the this compound-alkyne and the azide-modified molecule. The molar ratio of the two reactants may need to be optimized, but a 1:1 to 1:1.5 ratio of alkyne to azide (B81097) is a good starting point.

    • Add the appropriate solvent to achieve the desired reaction concentration.

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can interfere with the copper catalyst.[4]

  • Addition of a Copper/Ligand Complex:

    • In a separate tube, prepare the copper/ligand complex by mixing the copper(II) sulfate and THPTA ligand solutions. A 1:2 to 1:5 molar ratio of copper to ligand is commonly used to stabilize the Cu(I) catalyst and increase reaction efficiency.[3][5] Let the mixture stand for a few minutes.

    • Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50 µM to 1 mM.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce the Cu(II) to the active Cu(I) catalyst and initiate the cycloaddition.[2][3] A 5 to 10-fold molar excess of sodium ascorbate relative to copper is generally recommended.

    • After adding the sodium ascorbate, flush the vial with inert gas one more time before sealing it.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours.

    • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Once the reaction is complete, the desired this compound-conjugate can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC, to remove any unreacted starting materials, the copper catalyst, and byproducts.

Data Presentation

The following tables provide a summary of typical quantitative data and reagent concentrations for the this compound-alkyne click chemistry protocol.

Table 1: Reagent Stock Solutions

ReagentStock ConcentrationSolvent
This compound-Alkyne10 mMDMSO or DMF
Azide-Modified Molecule10 mMCompatible Solvent
Copper(II) Sulfate100 mMDeionized Water
THPTA Ligand200 mMDeionized Water
Sodium Ascorbate100 mMDeionized Water (Freshly Prepared)

Table 2: Typical Reaction Conditions and Molar Ratios

ParameterRecommended RangeNotes
Alkyne:Azide Molar Ratio1:1 to 1:1.5Optimization may be required.
Copper(I) Catalyst0.05 - 1 mol%Relative to the limiting reagent.
Copper:Ligand Molar Ratio1:2 to 1:5Higher ligand ratios can improve catalyst stability.[3]
Sodium Ascorbate5 - 10 equivalentsRelative to copper.
Reaction TemperatureRoom Temperature
Reaction Time1 - 24 hoursMonitor for completion.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the this compound-alkyne click chemistry and the general mechanism of action for an this compound-based PROTAC.

EN219_Click_Chemistry_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Analysis & Purification prep_this compound This compound-Alkyne Stock Solution mix_reactants Mix this compound-Alkyne & Azide-Molecule prep_this compound->mix_reactants prep_azide Azide-Molecule Stock Solution prep_azide->mix_reactants prep_cu CuSO4 Stock Solution add_cu_ligand Add Cu/Ligand Complex prep_cu->add_cu_ligand prep_ligand THPTA Ligand Stock Solution prep_ligand->add_cu_ligand prep_asc Sodium Ascorbate Stock Solution add_asc Add Sodium Ascorbate (Initiate Reaction) prep_asc->add_asc degas1 Degas with Inert Gas mix_reactants->degas1 degas1->add_cu_ligand add_cu_ligand->add_asc react Incubate at Room Temperature add_asc->react monitor Monitor Reaction (TLC, LC-MS) react->monitor purify Purify Product (HPLC, Column Chrom.) monitor->purify product This compound-Conjugate purify->product

Caption: Experimental workflow for this compound-alkyne click chemistry.

EN219_PROTAC_Mechanism cluster_protac This compound-Based PROTAC cluster_cellular Cellular Environment protac This compound - Linker - Targeting Ligand rnf114 RNF114 E3 Ligase protac->rnf114 Binds poi Protein of Interest (POI) protac->poi Binds ub Ubiquitin rnf114->ub Transfers poi->ub Polyubiquitination proteasome Proteasome ub->proteasome Targeted for Degradation

Caption: Mechanism of action of an this compound-based PROTAC.

References

Application Notes and Protocols for Studying RNF114 Substrate Ubiquitination Using EN219

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNF114, a RING E3 ubiquitin ligase, has emerged as a critical regulator in diverse cellular processes, including DNA damage repair, innate immunity, and protein homeostasis. Its dysregulation is implicated in various diseases, making it an attractive target for therapeutic development. EN219 is a synthetic covalent recruiter that specifically targets a cysteine residue (Cys8) in the intrinsically disordered region of RNF114, leading to the inhibition of its E3 ligase activity.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to investigate the RNF114-mediated ubiquitination of its key substrates.

Quantitative Data

This compound has been characterized as a potent inhibitor of RNF114. The following table summarizes the available quantitative data on its activity. Further dose-response experiments are recommended to determine the optimal concentration for specific cellular contexts and substrates.

CompoundTargetAssay TypeIC50NotesReference
This compoundRNF114Competitive Gel-Based ABPP470 nMInhibition of IA-rhodamine binding to pure RNF114 protein.[2]
This compoundRNF114In vitro Ubiquitination Assay~50 µMInhibition of RNF114-mediated autoubiquitination and p21 ubiquitination.[1]

Signaling Pathways and Experimental Workflows

To visualize the role of RNF114 in various signaling pathways and the general workflow for studying its inhibition by this compound, the following diagrams are provided.

RNF114 in DNA Damage Response (DDR)

RNF114_DDR_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1_activation PARP1 Activation (Auto-PARylation) DNA_Damage->PARP1_activation RNF114_recruitment RNF114 Recruitment PARP1_activation->RNF114_recruitment PAR-dependent PARP1_ubiquitination PARP1 Ubiquitination RNF114_recruitment->PARP1_ubiquitination PARP1_degradation PARP1 Degradation PARP1_ubiquitination->PARP1_degradation DNA_Repair DNA Repair PARP1_degradation->DNA_Repair This compound This compound This compound->RNF114_recruitment

Caption: RNF114-mediated PARP1 degradation in the DNA damage response and its inhibition by this compound.

RNF114 in RIG-I-Like Receptor (RLR) Signaling

RNF114_RLR_Pathway cluster_cytoplasm Cytoplasm Viral_RNA Viral RNA RIG_I RIG-I/MDA5 Viral_RNA->RIG_I MAVS MAVS RIG_I->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3_7 IRF3/7 Activation TBK1_IKKi->IRF3_7 IFN_production Type I IFN Production IRF3_7->IFN_production RNF114 RNF114 RNF114->MAVS Ubiquitination & Degradation RNF114->TRAF3 Ubiquitination & Degradation This compound This compound This compound->RNF114 Experimental_Workflow cluster_workflow Workflow: Studying RNF114 Substrate Ubiquitination with this compound Cell_Treatment Cell Culture and Treatment (e.g., with DNA damaging agent or viral mimic) EN219_Treatment Treat with this compound (Dose Response) Cell_Treatment->EN219_Treatment Cell_Lysis Cell Lysis EN219_Treatment->Cell_Lysis IP Immunoprecipitation (IP) of Substrate of Interest Cell_Lysis->IP Western_Blot Western Blot Analysis IP->Western_Blot Detection Detection of Ubiquitinated Substrate (Anti-Ubiquitin & Anti-Substrate Antibodies) Western_Blot->Detection Quantification Quantification of Ubiquitination Levels Detection->Quantification

References

Experimental Design for EN219 in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a covalent ligand that specifically targets the E3 ubiquitin ligase RNF114, binding to cysteine 8 in its intrinsically disordered region.[1] This interaction makes this compound a valuable tool for targeted protein degradation (TPD), a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. By incorporating this compound into a Proteolysis Targeting Chimera (PROTAC), researchers can hijack the ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).

These application notes provide detailed protocols for utilizing this compound in TPD studies, from initial characterization of its effects on RNF114 to its application in PROTACs for degrading specific targets like BRD4.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and an exemplary this compound-based PROTAC.

ParameterMoleculeTargetValueCell LineCitation
IC50 This compoundRNF114470 nMN/A (in vitro)[1]
DC50 This compound-JQ1 PROTACBRD4 (long isoform)36 nM231MFP[2]
DC50 This compound-JQ1 PROTACBRD4 (short isoform)14 nM231MFP[2]
Dmax This compound-JQ1 PROTACBRD4To be determined experimentally231MFPN/A

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System (UPS) Pathway

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is hijacked by this compound-based PROTACs to induce targeted protein degradation.

UPS_Pathway cluster_activation Ubiquitin Activation cluster_ternary Ternary Complex Formation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub RNF114 RNF114 (E3 Ligase) E2->RNF114 Ub POI Protein of Interest (POI) RNF114->POI Polyubiquitination Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC This compound-based PROTAC PROTAC->RNF114 binds PROTAC->POI binds Peptides Degraded Peptides Proteasome->Peptides PROTAC_Workflow start Start: Design & Synthesize This compound-based PROTAC degradation_assay Protein Degradation Assay (Western Blot) start->degradation_assay dc50_dmax Determine DC50 & Dmax degradation_assay->dc50_dmax viability_assay Cell Viability Assay (e.g., CellTiter-Glo) dc50_dmax->viability_assay ic50 Determine IC50 viability_assay->ic50 target_engagement Target Engagement Assay (CETSA or NanoBRET) ic50->target_engagement ternary_complex Ternary Complex Formation (Co-Immunoprecipitation) target_engagement->ternary_complex off_target Off-Target Analysis (Quantitative Proteomics) ternary_complex->off_target end End: Characterized PROTAC off_target->end

References

EN219 Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a covalent inhibitor of the E3 ubiquitin ligase RNF114, with a reported IC50 of 470 nM.[1][2][3] It functions by binding to a cysteine residue (C8) in the N-terminal region of RNF114.[3][4] This inhibition disrupts the normal ubiquitination and subsequent proteasomal degradation of RNF114 substrates, most notably the tumor suppressor protein p21 (also known as CDKN1A).[2] The accumulation of p21 can lead to cell cycle arrest, making this compound a valuable tool for studying cellular proliferation and cancer biology. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in vitro experiments.

Data Presentation

Table 1: this compound Solubility

For optimal results, it is recommended to prepare fresh dilutions from a stock solution for each experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.[3][4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO50109.51Sonication is recommended for complete dissolution.[1]
DMSO45.66100No special notes provided.
Ethanol12.19Sonication is recommended for complete dissolution.[1]
Ethanol9.1320No special notes provided.
DMF1021.9Sonication is recommended for complete dissolution.[1]
Table 2: this compound Properties
PropertyValue
Molecular Weight456.56 g/mol
FormulaC17H13Br2ClN2O
IC50 (RNF114)470 nM[1][2][3]
Mechanism of ActionCovalent inhibitor of RNF114 E3 ubiquitin ligase.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Determine the required stock concentration. A stock concentration of 10 mM to 50 mM in DMSO is recommended.

  • Calculate the required amount of this compound and DMSO.

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 0.01 mol/L * 0.001 L * 456.56 g/mol = 4.566 mg

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonicate the solution for 5-10 minutes if the powder is not fully dissolved by vortexing.[1]

  • Visually inspect the solution to ensure that the this compound has completely dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound and subsequent analysis. The specific details of the assay (e.g., cell type, seeding density, incubation time, and endpoint measurement) should be optimized for your experimental system.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Reagents for the specific downstream assay (e.g., cell viability reagent, lysis buffer for western blotting)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate at the desired density. The optimal seeding density will depend on the cell type and the duration of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the old medium from the cell culture plates.

    • Add the prepared this compound working solutions or the vehicle control (medium with the same concentration of DMSO) to the respective wells.

    • Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following the incubation period, proceed with the desired downstream analysis. This may include:

      • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Follow the manufacturer's instructions for the chosen assay.

      • Western Blotting:

        • Wash the cells with ice-cold PBS.

        • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

        • Determine the protein concentration of the lysates.

        • Proceed with SDS-PAGE, protein transfer, and immunoblotting for target proteins such as p21 and a loading control (e.g., GAPDH, β-actin).

      • Flow Cytometry (e.g., for cell cycle analysis):

        • Harvest the cells by trypsinization.

        • Fix and permeabilize the cells according to standard protocols.

        • Stain the cells with a DNA-binding dye (e.g., propidium (B1200493) iodide).

        • Analyze the cell cycle distribution by flow cytometry.

Mandatory Visualization

EN219_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound RNF114 RNF114 (E3 Ubiquitin Ligase) This compound->RNF114 Inhibits p21 p21 (Tumor Suppressor) RNF114->p21 Ubiquitinates Accumulation Accumulated p21 Proteasome Proteasome p21->Proteasome Degradation Ub Ubiquitin Ub->RNF114 CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest Leads to

Caption: Mechanism of action of this compound, inhibiting RNF114-mediated p21 degradation.

In_Vitro_Experiment_Workflow cluster_workflow Experimental Workflow for this compound In Vitro Assay cluster_analysis Examples of Downstream Analysis Prep Protocol 1: Prepare this compound Stock Solution Treatment Prepare Working Solutions & Treat Cells Prep->Treatment Seeding Seed Cells in Multi-well Plate Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Data Data Collection & Interpretation Analysis->Data Viability Cell Viability Assay Analysis->Viability Western Western Blot (e.g., for p21) Analysis->Western FACS Flow Cytometry (Cell Cycle) Analysis->FACS

Caption: General workflow for an in vitro cell-based experiment using this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a covalent inhibitor of the E3 ubiquitin ligase RNF114, with an IC50 of 470 nM. It functions by covalently binding to a cysteine residue (C8) in the N-terminal region of RNF114. This interaction blocks the ubiquitination and subsequent proteasomal degradation of RNF114 substrates, most notably the tumor suppressor protein p21 (also known as CDKN1A).[1][2][3] By stabilizing p21, this compound can induce cell cycle arrest and may have applications in cancer research and drug development. RNF114 has also been shown to play a role in DNA repair and the regulation of NF-κB signaling.[4][5]

These application notes provide recommended working concentrations and detailed protocols for utilizing this compound in cell culture experiments.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is cell line-dependent and should be determined empirically by the end-user. The following table provides starting concentration ranges for various applications based on published data for this compound and the related RNF114 inhibitor, nimbolide.

ApplicationCell LineRecommended Starting Concentration RangeTreatment TimeReference
Inhibition of RNF114 Activity 231MFP (human breast cancer)1 µM - 10 µM4 - 24 hours[6]
p21 Accumulation (Western Blot) 231MFP (human breast cancer)1 µM - 10 µM4 - 24 hours[2][7]
Cell Viability / Proliferation Assay Various Cancer Cell Lines100 nM - 25 µM24 - 72 hours[2][8]
Apoptosis Assay Various Cancer Cell Lines1 µM - 10 µM24 - 48 hours[6][9]
In vitro Ubiquitination Assay Cell-free50 µM1 hour[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a 2X stock solution of this compound in complete medium from a concentrated stock in DMSO. Perform serial dilutions to obtain a range of 2X final concentrations.

  • Add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for 2-4 hours in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for p21 Accumulation

This protocol is to detect the stabilization of p21 following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p21

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or DMSO vehicle for the indicated time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p21 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or DMSO vehicle for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

RNF114_p21_Signaling_Pathway cluster_ubiquitination Ubiquitination Machinery cluster_proteasome Proteasomal Degradation cluster_inhibition Inhibition by this compound E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates Ub Ubiquitin RNF114 RNF114 (E3 Ligase) E2->RNF114 Transfers Ub Ub->E1 p21 p21 (Substrate) RNF114->p21 RNF114->p21 Proteasome 26S Proteasome RNF114->Proteasome Targets p21 for Degradation Degradation Degraded p21 Proteasome->Degradation This compound This compound This compound->RNF114 Inhibits

Caption: RNF114-mediated ubiquitination of p21 and its inhibition by this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound dilutions incubate_24h->treat_this compound incubate_treatment Incubate for 24-72h treat_this compound->incubate_treatment add_MTT Add MTT Reagent incubate_treatment->add_MTT incubate_MTT Incubate for 3-4h add_MTT->incubate_MTT solubilize Add Solubilization Solution incubate_MTT->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Logical_Relationship_Apoptosis_Assay cluster_outcomes Possible Cell States cell_population Cell Population live Live Cells (Annexin V-, PI-) cell_population->live early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) cell_population->early_apoptosis late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) cell_population->late_apoptosis necrotic Necrotic Cells (Annexin V-, PI+) cell_population->necrotic

Caption: Interpretation of Annexin V and Propidium Iodide staining in flow cytometry.

References

Application of EN219 in Chemoproteomic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a synthetic, covalent ligand that has emerged as a valuable tool in the field of chemoproteomics for the study of the E3 ubiquitin ligase RNF114.[1] By covalently modifying a specific cysteine residue on RNF114, this compound allows for the selective enrichment and identification of this ligase and its associated protein complexes.[1] This enables a deeper understanding of the biological roles of RNF114 and provides a platform for the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1] This document provides detailed application notes and protocols for the use of this compound in chemoproteomic studies, including target identification, pathway analysis, and the development of protein degraders.

Mechanism of Action

This compound possesses a chloroacetamide "warhead" that specifically and covalently reacts with the N-terminal cysteine (C8) of RNF114.[1][2] This targeted covalent modification allows for the use of an alkyne-functionalized version of this compound as a probe for affinity-based protein profiling (ABPP). The alkyne handle enables the "clicking" on of a reporter tag, such as biotin (B1667282), for enrichment and subsequent identification by mass spectrometry.

Key Applications

  • Target Identification and Validation: Utilization of an alkyne-functionalized this compound probe (this compound-alkyne) to identify RNF114 as its primary target in complex cellular lysates.

  • Pathway Elucidation: Investigation of the RNF114 signaling pathway and its role in ubiquitination and protein degradation.

  • PROTAC Development: Employment of this compound as an RNF114-recruiting ligand in the design of PROTACs to induce the degradation of specific proteins of interest, such as BRD4.[1][2]

  • Off-Target Profiling: Assessment of the selectivity of this compound and its derivatives against the broader proteome to ensure targeted engagement and minimize off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data from chemoproteomic studies utilizing this compound.

Table 1: this compound Target Engagement and Selectivity

ParameterValueCell LineMethodReference
RNF114 IC₅₀0.47 µM-Competitive gel-based ABPP[1]
This compound Concentration for isoTOP-ABPP1 µM231MFP breast cancer cellsisoTOP-ABPP[1]
Incubation Time for isoTOP-ABPP90 min231MFP breast cancer cellsisoTOP-ABPP[1]
Identified Off-Targets (Ratio > 4)7-10 proteins231MFP breast cancer cellsisoTOP-ABPP[1]

Table 2: Mass Spectrometry Parameters for this compound isoTOP-ABPP

ParameterSettingInstrumentReference
MS1 Scan Range (m/z)400–1,800LTQ-Orbitrap Mass Spectrometer[3]
MS1 Resolution120,000Orbitrap Fusion Lumos[3]
MS2 Activation TypeHCDOrbitrap Fusion Lumos[3]
MS2 Collision Energy32%Orbitrap Fusion Lumos[3]
Data Acquisition ModeData-Dependent Acquisition (DDA)LTQ-Orbitrap Mass Spectrometer[3]
Dynamic Exclusion60 sLTQ-Orbitrap Mass Spectrometer[3]

Experimental Protocols

Protocol 1: In Situ Labeling of Cellular Proteins with this compound-Alkyne Probe

This protocol describes the treatment of live cells with the this compound-alkyne probe to covalently label its target proteins.

Materials:

  • 231MFP breast cancer cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound-alkyne probe (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

Procedure:

  • Culture 231MFP cells to ~80% confluency in a suitable culture dish.

  • Prepare a working solution of this compound-alkyne probe in complete cell culture medium to a final concentration of 1 µM. For the vehicle control, prepare a corresponding volume of medium with an equivalent amount of DMSO.

  • Aspirate the old medium from the cells and replace it with the this compound-alkyne or vehicle control-containing medium.

  • Incubate the cells for 90 minutes at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, place the culture dish on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells immediately for downstream applications (see Protocol 2) or harvest the cells by scraping in ice-cold PBS and pelleting by centrifugation for storage at -80°C.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Probe sonicator

  • Microcentrifuge

  • BCA protein assay kit

Procedure:

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice. Use short pulses to avoid overheating and protein denaturation.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (soluble proteome) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

Protocol 3: Click Chemistry for Biotin Tagging of this compound-Labeled Proteins

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne handle of the this compound probe.

Materials:

  • Cell lysate containing this compound-alkyne labeled proteins (from Protocol 2)

  • Biotin-azide (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP, fresh 50X stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 17X stock in DMSO:t-Butanol 1:4)

  • Copper(II) sulfate (B86663) (CuSO₄, 50X stock in water)

Procedure:

  • In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg).

  • Add the click chemistry reagents in the following order, vortexing gently after each addition:

    • Biotin-azide to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA ligand to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Allow the reaction to proceed for 1 hour at room temperature.

Protocol 4: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol outlines the key steps for a competitive isoTOP-ABPP experiment to identify the targets of this compound.

Materials:

  • Cells treated with DMSO (control) and this compound (experimental)

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Isotopically light and heavy TEV-biotin-azide tags

  • Streptavidin agarose (B213101) beads

  • Trypsin

  • TEV protease

  • LC-MS/MS instrumentation

Procedure:

  • Treat two separate populations of cells with either DMSO (vehicle) or 1 µM this compound for 90 minutes as described in Protocol 1.

  • Lyse the cells and quantify the protein concentration as described in Protocol 2.

  • Label the lysates with 100 µM IA-alkyne for 1 hour at room temperature.

  • Perform a click reaction to append the isotopically light TEV-biotin-azide tag to the control lysate and the heavy tag to the this compound-treated lysate (as in Protocol 3).

  • Combine the light and heavy labeled proteomes in a 1:1 ratio.

  • Enrich the biotinylated proteins using streptavidin agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Digest the enriched proteins on-bead with trypsin.

  • Elute the probe-modified peptides by cleaving the TEV linker with TEV protease.

  • Analyze the eluted peptides by LC-MS/MS.

  • Process the mass spectrometry data to identify peptides and quantify the heavy/light ratios. A high ratio indicates that this compound has engaged the target protein, preventing its labeling by the IA-alkyne probe.

Visualizations

Signaling Pathways and Experimental Workflows

RNF114_Ubiquitination_Pathway cluster_0 Ubiquitination Cascade E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer RNF114 RNF114 (E3 Ligase) E2->RNF114 Ub Transfer Substrate Substrate Protein (e.g., p21) RNF114->Substrate Substrate Recognition Ub_Substrate Polyubiquitinated Substrate RNF114->Ub_Substrate Polyubiquitination Ub Ubiquitin Ub->E1 Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->RNF114 Covalent Inhibition

Caption: RNF114-mediated ubiquitination pathway and the inhibitory action of this compound.

PROTAC_Workflow cluster_1 PROTAC-Mediated Degradation PROTAC This compound-Linker-BRD4_Ligand (PROTAC) RNF114 RNF114 (E3 Ligase) PROTAC->RNF114 BRD4 BRD4 (Target Protein) PROTAC->BRD4 Ternary_Complex Ternary Complex (RNF114-PROTAC-BRD4) RNF114->Ternary_Complex BRD4->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Proteasome Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: Mechanism of this compound-based PROTAC for the degradation of BRD4.

isoTOP_ABPP_Workflow cluster_2 isoTOP-ABPP Experimental Workflow A Cell Treatment (DMSO vs this compound) B Cell Lysis & Proteome Extraction A->B C IA-Alkyne Labeling B->C D Click Chemistry (Light/Heavy Biotin-Azide) C->D E Combine Proteomes (1:1) D->E F Streptavidin Enrichment E->F G On-Bead Trypsin Digestion F->G H TEV Protease Elution G->H I LC-MS/MS Analysis H->I J Data Analysis (Identify & Quantify Peptides) I->J

Caption: Experimental workflow for isoTOP-ABPP using this compound.

References

Application Notes and Protocols for Verifying EN219-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess protein level changes mediated by EN219, a synthetic molecule that interacts with the E3 ubiquitin ligase RNF114.[1][2][3] Given that this compound functions as a recruiter or inhibitor for RNF114, this protocol is designed to be adaptable for two primary experimental objectives:

  • Verifying Target Protein Degradation: To be used when this compound is conjugated to a ligand for a specific Protein of Interest (POI), forming a Proteolysis Targeting Chimera (PROTAC). This complex is designed to bring the POI into proximity with RNF114, leading to its ubiquitination and subsequent degradation by the proteasome. An example of this application is an this compound-based PROTAC targeting BRD4 for degradation.[1][2]

  • Verifying Target Protein Stabilization: To be used when assessing the inhibitory effect of this compound on the degradation of a known RNF114 substrate. By binding to RNF114, this compound can prevent the ubiquitination and degradation of natural substrates, such as the tumor suppressor protein p21.[2][3]

This document provides a comprehensive methodology for cell culture treatment, protein extraction, quantification, and immunodetection to accurately measure changes in the abundance of the target protein.

Signaling Pathway of this compound Action

The mechanism of this compound revolves around its interaction with the RNF114 E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[4][5] The UPS is a major pathway for selective protein degradation in eukaryotic cells.[5][6] In this pathway, an E3 ligase, such as RNF114, catalyzes the transfer of ubiquitin to a substrate protein.[6] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[7] this compound can be leveraged to either induce the degradation of a neo-substrate (as a PROTAC) or inhibit the degradation of an endogenous substrate.

EN219_Signaling_Pathway This compound-Mediated Protein Regulation Pathway cluster_protac A) Degradation via this compound-based PROTAC cluster_inhibition B) Inhibition of Substrate Degradation POI Protein of Interest (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-RNF114) POI->Ternary_Complex EN219_PROTAC This compound-PROTAC EN219_PROTAC->Ternary_Complex RNF114_1 RNF114 (E3 Ligase) RNF114_1->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome_1 26S Proteasome Poly_Ub_POI->Proteasome_1 Recognition Degradation_1 Degradation Proteasome_1->Degradation_1 Substrate RNF114 Substrate (e.g., p21) No_Ub No Ubiquitination Substrate->No_Ub EN219_Inhibitor This compound Inhibited_Complex Inhibited Complex (this compound-RNF114) EN219_Inhibitor->Inhibited_Complex RNF114_2 RNF114 (E3 Ligase) RNF114_2->Inhibited_Complex Inhibited_Complex->No_Ub Inhibition Stabilization Protein Stabilization No_Ub->Stabilization

Caption: this compound action via the RNF114 E3 ligase.

Experimental Workflow

The Western blot is a widely used technique to detect and quantify a specific protein from a complex mixture, such as a cell lysate.[8][9] The workflow involves separating proteins by size, transferring them to a solid support, and then probing for the protein of interest with specific antibodies.[2] This allows for the visualization and quantification of changes in protein levels following treatment with this compound or an this compound-based PROTAC.[7][10]

Western_Blot_Workflow Western Blot Experimental Workflow Start 1. Cell Treatment (e.g., with this compound-PROTAC or this compound) Lysis 2. Cell Lysis & Lysate Collection (Add protease/phosphatase inhibitors) Start->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Preparation 4. Sample Preparation (Add Laemmli buffer & boil) Quantification->Preparation Electrophoresis 5. SDS-PAGE (Separate proteins by size) Preparation->Electrophoresis Transfer 6. Protein Transfer (Gel to PVDF/Nitrocellulose membrane) Electrophoresis->Transfer Blocking 7. Blocking (Prevent non-specific antibody binding) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (Specific to Protein of Interest & Loading Control) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection (ECL Substrate) SecondaryAb->Detection Analysis 11. Imaging & Data Analysis (Densitometry) Detection->Analysis End Results Analysis->End

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocol

This protocol outlines the necessary steps to quantify changes in a protein of interest (POI) following treatment.

Materials and Reagents
  • Cell culture reagents (media, FBS, antibiotics)

  • Appropriate cell line expressing the POI

  • This compound or this compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132, positive control for degradation inhibition)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels (appropriate percentage for the POI's molecular weight)

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH, or Tubulin)[9]

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Step-by-Step Methodology

1. Cell Culture and Treatment a. Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[7] b. Prepare serial dilutions of the this compound-PROTAC (for degradation) or this compound (for stabilization) in cell culture medium. c. Treat cells with varying concentrations of the compound for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[7] d. Crucial Controls:

  • Vehicle Control: Treat cells with the same concentration of vehicle (e.g., 0.1% DMSO) as the highest compound concentration.[7]
  • Positive Control (for degradation): For one well, co-treat cells with the this compound-PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation. This should rescue the degradation of the POI.
  • Positive Control (for stabilization): If available, a known compound that stabilizes the POI can be used.

2. Cell Lysis and Protein Quantification a. After treatment, place the plates on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS.[10] c. Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.[10] d. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[7] e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[10] f. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] g. Transfer the supernatant (containing the protein) to new, pre-chilled tubes.[7] h. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

3. Sample Preparation for SDS-PAGE a. Normalize all samples to the same protein concentration with Lysis Buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][10] d. Centrifuge briefly before loading onto the gel.

4. SDS-PAGE and Protein Transfer a. Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[10] b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7][10] d. Confirm successful transfer by staining the membrane with Ponceau S.[9]

5. Immunoblotting a. Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7] b. Incubate the membrane with the primary antibody against the POI (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[7] c. Wash the membrane three times with TBST for 5-10 minutes each.[7] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[7] e. Wash the membrane again three times with TBST for 5-10 minutes each.[7] f. Repeat steps 5b-5e for the loading control antibody, either after stripping the membrane or by cutting the membrane if the proteins are well-separated by size.

6. Detection and Analysis a. Apply the ECL substrate to the membrane according to the manufacturer's instructions.[10] b. Capture the chemiluminescent signal using a digital imaging system.[7] c. Quantify the intensity of the bands using densitometry software. d. Normalize the band intensity of the POI to its corresponding loading control band to account for loading differences.[7] e. Calculate the percentage of protein degradation or stabilization relative to the vehicle-treated control.

Data Presentation

Summarize quantitative data in tables to facilitate comparison between different treatment conditions.

Table 1: Quantifying this compound-PROTAC Mediated Protein Degradation

Treatment ConcentrationTime (hours)Normalized POI Intensity (POI/Loading Control)% Degradation vs. Vehicle
Vehicle (0 µM)241.000%
10 nM240.7525%
100 nM240.3070%
1 µM240.1585%
10 µM240.1882%
1 µM + MG132240.928%

% Degradation = (1 - (Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle)) * 100

Table 2: Quantifying this compound-Mediated Protein Stabilization

Treatment ConcentrationTime (hours)Normalized Substrate Intensity (e.g., p21/Loading Control)% Stabilization vs. Vehicle
Vehicle (0 µM)161.000%
100 nM161.2525%
1 µM161.8080%
10 µM162.10110%
50 µM162.15115%

% Stabilization = ((Normalized Intensity of Treated Sample / Normalized Intensity of Vehicle) - 1) * 100

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EN219 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with EN219 solubility in aqueous buffers. The following information is intended for researchers, scientists, and drug development professionals.

FAQs: Quick Solutions to Common Problems

Q1: My this compound protein has precipitated out of solution. What is the most likely cause?

A1: Protein precipitation is often due to suboptimal buffer conditions. The most common factors include an inappropriate pH, incorrect ionic strength, or the absence of necessary stabilizing agents. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1]

Q2: How can I determine the optimal buffer conditions for this compound?

A2: A systematic approach is to screen a variety of buffer conditions.[2][3] Techniques like a thermal shift assay (Thermofluor) can rapidly identify stabilizing buffers and additives by measuring the protein's melting temperature (Tm) across a range of conditions.[4][5][6][7] An increase in Tm generally indicates more stable and soluble protein.[2]

Q3: What role do additives play in improving this compound solubility?

A3: Additives can significantly enhance protein stability and solubility. Common additives include salts, sugars (e.g., glycerol), detergents, and specific amino acids like arginine.[8] These agents can help prevent aggregation and maintain the native conformation of the protein.[8]

Q4: Can the concentration of this compound affect its solubility?

A4: Yes, high protein concentrations can lead to aggregation and precipitation.[1] If you observe insolubility, try working with a lower protein concentration. If a high concentration is necessary for your experiment, optimizing the buffer with stabilizing components is crucial.[1]

Troubleshooting Guide: Step-by-Step Solutions

This guide provides a systematic approach to diagnosing and resolving this compound insolubility.

Problem: this compound is insoluble upon purification or buffer exchange.

A Insoluble this compound B Step 1: Analyze Buffer Composition A->B C Is pH far from pI? B->C D Is ionic strength optimal? B->D E Adjust pH C->E No G Step 2: Screen Additives C->G Yes F Adjust Salt Concentration D->F No D->G Yes E->G F->G H Test Stabilizing Agents (e.g., Glycerol, Arginine) G->H I Test Detergents (if membrane protein) G->I J Step 3: Optimize Protein Concentration H->J I->J K Lower Protein Concentration J->K L Soluble this compound K->L

Caption: A logical workflow for troubleshooting this compound insolubility.

Experimental Protocols

Protocol 1: Buffer Screening using Thermal Shift Assay (Thermofluor)

This protocol outlines a method to screen for optimal buffer conditions for this compound stability.

Objective: To identify a buffer system that increases the thermal stability of this compound.

Materials:

  • Purified this compound protein

  • 96-well PCR plates

  • Real-time PCR instrument

  • SYPRO Orange dye (5000x stock)

  • Buffer screen stock solutions (see Table 1)

Methodology:

  • Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye to 50x with your initial protein buffer. Mix the purified this compound with the 50x dye solution to a final protein concentration of 2 µM and a final dye concentration of 5x.

  • Plate Setup: In a 96-well plate, add 18 µL of the protein-dye mixture to each well.

  • Add Buffer Conditions: Add 2 µL of each 10x buffer screen stock solution to the corresponding wells. This will bring the final volume to 20 µL and the buffer components to a 1x concentration.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Higher Tm values indicate greater protein stability.

Table 1: Example 96-Well Buffer Screen Conditions (10x Stocks)
WellBuffer ComponentpHSalt (NaCl)Additive
A11 M HEPES7.51.5 M-
A21 M Tris-HCl8.01.5 M-
A31 M MES6.01.5 M-
...............
H111 M HEPES7.51.5 M10% Glycerol
H121 M HEPES7.51.5 M0.5 M Arginine

Data Presentation

Table 2: Hypothetical Thermal Shift Assay Results for this compound

This table summarizes hypothetical data from a buffer screen to illustrate how results can be presented for easy comparison.

ConditionBuffer System (50 mM)pHSalt (NaCl, mM)AdditiveMelting Temp (Tm, °C)
1HEPES7.5150None42.1
2Tris-HCl8.0150None40.5
3MES6.0150None38.2
4HEPES7.550None39.8
5HEPES7.5500None45.3
6HEPES7.51505% Glycerol48.7
7HEPES7.515050 mM Arginine51.2

Interpretation: Based on this hypothetical data, the combination of HEPES buffer at pH 7.5 with 150 mM NaCl and 50 mM Arginine provides the highest thermal stability for this compound.

Signaling Pathways and Workflows

General Protein Solubility Pathway

The solubility of a protein is a critical factor in its function. This diagram illustrates the factors influencing the equilibrium between soluble and aggregated protein states.

cluster_0 Factors Influencing Solubility Buffer_pH Buffer pH Soluble_Protein Soluble, Folded this compound Buffer_pH->Soluble_Protein Ionic_Strength Ionic Strength Ionic_Strength->Soluble_Protein Additives Additives (Glycerol, Arginine) Additives->Soluble_Protein Temperature Temperature Aggregated_Protein Insoluble, Aggregated this compound Temperature->Aggregated_Protein Protein_Concentration Protein Concentration Protein_Concentration->Aggregated_Protein Soluble_Protein->Aggregated_Protein Aggregation Aggregated_Protein->Soluble_Protein Solubilization

Caption: Factors influencing the solubility equilibrium of this compound.

References

Technical Support Center: Optimizing EN219 Concentration for Maximum Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with EN219-based degraders. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for maximum target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a PROTAC?

A1: this compound is a synthetic molecule that acts as a recruiter for the E3 ubiquitin ligase RNF114.[1][2] In a Proteolysis Targeting Chimera (PROTAC), this compound serves as the E3 ligase-recruiting ligand. The other end of the PROTAC is a "warhead" that binds to the target protein of interest. By bringing the target protein and RNF114 into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3]

Q2: What is the "hook effect" and how can I avoid it with my this compound-based PROTAC?

A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[4][5] This occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[4][5] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration that maximizes degradation before it diminishes.[5][6]

Q3: What are the key parameters to consider when optimizing the concentration of an this compound-based PROTAC?

A3: The two primary parameters to determine the efficacy of a PROTAC are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.

The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.[6]

Q4: How long should I incubate my cells with an this compound-based PROTAC?

A4: The time required to achieve maximal degradation can vary significantly between different PROTACs, target proteins, and cell lines. It is highly recommended to perform a time-course experiment to determine the optimal incubation period. Degradation can be observed in as little as 30 minutes for some targets, while others may require 24 hours or more.[7]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
No protein degradation observed at any concentration. 1. Ineffective PROTAC: The PROTAC may not be forming a stable ternary complex. 2. Low Cell Permeability: The PROTAC may not be efficiently entering the cells.[8] 3. Low E3 Ligase (RNF114) Expression: The cell line may not express sufficient levels of RNF114. 4. Low Target Protein Expression: The target protein levels may be too low to detect a significant decrease.1. Confirm target engagement and ternary complex formation using biophysical assays (e.g., TR-FRET, SPR).[5][9] 2. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[10] 3. Verify RNF114 expression in your cell line via Western blot or qPCR. 4. Confirm target protein expression via Western blot.
High variability between replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate PROTAC Dilutions: Errors in preparing the serial dilutions. 3. Variable Incubation Times: Inconsistent timing of PROTAC addition or cell harvesting.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Use a multichannel pipette for simultaneous addition of the PROTAC and be precise with harvesting times.
"Hook effect" observed (bell-shaped dose-response curve). Excessive PROTAC Concentration: Formation of non-productive binary complexes.[4]1. Confirm the hook effect by testing a wider and more granular range of concentrations, especially at the higher end. 2. Identify the optimal concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.
High cell toxicity observed. 1. Off-target effects of the PROTAC. 2. Intrinsic toxicity of the warhead or this compound at high concentrations. 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment. 2. Test the warhead and this compound components individually for toxicity. 3. Use the lowest effective concentration of the PROTAC.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound-PROTAC Concentration

This protocol outlines the steps to determine the optimal concentration of an this compound-based PROTAC for target protein degradation using Western blotting.

Materials:

  • Cells expressing the target protein and RNF114

  • This compound-based PROTAC

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 12-well or 24-well)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • The day before treatment, seed your cells in a multi-well plate at a density that will allow them to be 70-80% confluent at the time of harvest.

  • PROTAC Treatment:

    • Prepare a stock solution of your this compound-based PROTAC in DMSO.

    • Perform serial dilutions of the PROTAC to create a wide range of concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle-only control (DMSO).

    • Remove the old media from the cells and add the media containing the different PROTAC concentrations.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at high speed to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against your target protein overnight at 4°C.

    • Wash the membrane and then incubate with the loading control primary antibody.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time

This protocol helps determine the optimal incubation time for maximal protein degradation at a fixed, optimal PROTAC concentration.

Procedure:

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • PROTAC Treatment:

    • Treat the cells with the optimal concentration of your this compound-based PROTAC (determined from the dose-response experiment).

    • Include a vehicle control for each time point.

    • Harvest the cells at various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis, Protein Quantification, and Western Blotting:

    • Follow the procedures outlined in Protocol 1.

  • Data Analysis:

    • Quantify and normalize the band intensities as described in Protocol 1.

    • Plot the percentage of protein degradation against time to identify the incubation time that results in the most significant degradation.

Signaling Pathways and Experimental Workflows

This compound-PROTAC Mechanism of Action

EN219_PROTAC_Mechanism

Caption: Mechanism of this compound-PROTAC-mediated protein degradation.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Start Start: Prepare This compound-PROTAC & Cells Dose_Response Perform Dose-Response Experiment (Protocol 1) Start->Dose_Response Analyze_DR Analyze Western Blots: Determine DC50 & Dmax Dose_Response->Analyze_DR Hook_Effect Hook Effect Observed? Analyze_DR->Hook_Effect Hook_Effect->Dose_Response Yes: Refine Concentration Range Time_Course Perform Time-Course Experiment (Protocol 2) Hook_Effect->Time_Course No Analyze_TC Analyze Western Blots: Determine Optimal Time Time_Course->Analyze_TC End Optimal Concentration & Time Identified Analyze_TC->End

Caption: Workflow for optimizing this compound-PROTAC concentration.

Simplified BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits NFkB NF-κB (RELA) BRD4->NFkB Co-activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Gene_Expression Target Gene Expression (e.g., c-MYC, Jagged1) Transcription_Elongation->Gene_Expression Notch_Signaling Notch Signaling Gene_Expression->Notch_Signaling Jagged1 activates

Caption: Simplified BRD4 signaling pathway.[1][11][12][13]

RNF114 Signaling and Function

RNF114_Signaling RNF114 RNF114 (E3 Ligase) MAVS MAVS RNF114->MAVS Ubiquitinates & Promotes Degradation CDKN1A CDKN1A (p21) RNF114->CDKN1A Ubiquitinates & Promotes Degradation TNFAIP3 TNFAIP3 (A20) RNF114->TNFAIP3 Ubiquitinates & Stabilizes Interferon_Production Interferon Production MAVS->Interferon_Production Inhibits Cell_Cycle_Progression Cell Cycle Progression CDKN1A->Cell_Cycle_Progression Inhibits NFkB_Signaling NF-κB Signaling TNFAIP3->NFkB_Signaling Inhibits

Caption: Overview of RNF114's role in cellular signaling.[14][15][16]

References

Improving the stability of EN219 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EN219. This resource provides troubleshooting guides and frequently asked questions to help you address common challenges and ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q2: My this compound solution appears to have precipitated. What should I do?

Precipitation of this compound can occur if the solubility limit is exceeded or if it is stored at an inappropriate temperature. If you observe precipitation, gently warm the solution to 37°C for 10-15 minutes and vortex to redissolve the compound. If the precipitate remains, consider preparing a fresh stock solution at a lower concentration.

Q3: I am observing a decrease in this compound activity in my cell-based assays over time. What are the potential causes?

A decline in this compound activity can be attributed to several factors:

  • Improper Storage: Frequent freeze-thaw cycles or storage of reconstituted solutions at -20°C instead of -80°C can lead to degradation.

  • Solvent Degradation: this compound may be unstable in certain solvents over extended periods. It is recommended to use DMSO for stock solutions and to prepare fresh dilutions in aqueous media immediately before use.

  • Light Exposure: Prolonged exposure to light can cause photodegradation of this compound. Always store solutions in light-protected tubes and minimize exposure during experimental setup.

  • pH Instability: The stability of this compound is pH-dependent. Ensure the pH of your experimental buffer is within the recommended range of 6.5-7.5.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates in assays using this compound can obscure results. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate PipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.Reduced coefficient of variation (CV) between replicates.
Incomplete SolubilizationEnsure this compound is fully dissolved in the stock solution by vortexing and gentle warming.Consistent drug concentration across all wells.
Cell Seeding InconsistencyEnsure a homogeneous cell suspension before seeding plates.Uniform cell numbers in all wells, leading to more consistent assay readouts.
Edge Effects in PlatesAvoid using the outer wells of microplates, as they are more prone to evaporation.Minimized variability due to environmental factors across the plate.
Issue 2: Lower-than-Expected Potency (High IC50 Value)

If this compound is demonstrating lower potency than anticipated, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Compound DegradationPrepare fresh stock solutions from lyophilized powder. Aliquot and store at -80°C.Restoration of expected potency and a lower IC50 value.
High Protein BindingIf using serum-containing media, this compound may bind to serum proteins, reducing its effective concentration. Perform assays in serum-free or low-serum media.Increased apparent potency of this compound.
Incorrect Assay EndpointEnsure the assay endpoint is appropriate for measuring the effect of this compound on the target pathway.More accurate reflection of this compound's biological activity.
Cell Line ResistanceThe cell line used may have intrinsic or acquired resistance to PI3K/Akt/mTOR inhibitors. Verify the pathway's activity in your cell line.Confirmation of a suitable model system for this compound testing.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Solution

This protocol details a method to evaluate the stability of this compound in a common aqueous buffer over time.

Materials:

  • Lyophilized this compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4).

  • Divide the solution into separate light-protected tubes for each time point.

  • Incubate the tubes at 4°C, room temperature (25°C), and 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each temperature condition.

  • Immediately analyze the samples by HPLC to determine the concentration of intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation: Stability of this compound in PBS (pH 7.4)

The following table summarizes the percentage of intact this compound remaining after incubation under different temperature conditions.

Time (Hours) 4°C 25°C (Room Temp) 37°C
0100%100%100%
299.8%98.5%95.2%
499.5%96.1%88.7%
899.1%92.3%75.4%
2497.2%81.5%52.1%

Visualizations

EN219_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K

Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

EN219_Stability_Workflow start Prepare 10 mM This compound stock in DMSO dilute Dilute to 100 µM in aqueous buffer start->dilute aliquot Aliquot for each time point and condition dilute->aliquot incubate Incubate at different temperatures (4°C, 25°C, 37°C) aliquot->incubate sample Collect samples at 0, 2, 4, 8, 24 hours incubate->sample analyze Analyze by HPLC sample->analyze calculate Calculate % remaining vs. time zero analyze->calculate end Determine stability profile calculate->end Troubleshooting_Logic issue Issue: Inconsistent or low this compound activity check_storage Check Storage: - Stored at -80°C? - Minimized freeze-thaw? issue->check_storage Start Here check_prep Check Preparation: - Fully dissolved? - Fresh dilutions used? issue->check_prep check_assay Check Assay: - Correct buffer pH? - Serum interference? issue->check_assay solution_storage Solution: Prepare fresh aliquots from lyophilized powder. check_storage->solution_storage If No solution_prep Solution: Warm and vortex stock. Prepare fresh dilutions. check_prep->solution_prep If No solution_assay Solution: Verify buffer pH. Use serum-free media. check_assay->solution_assay If No

Technical Support Center: Overcoming Challenges in Synthesizing EN219-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and characterization of EN219-based Proteolysis Targeting Chimeras (PROTACs). This compound is a covalent ligand for the E3 ubiquitin ligase RNF114.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

This compound is a synthetically tractable covalent ligand that targets a cysteine residue (Cys8) in the E3 ubiquitin ligase RNF114.[1][5] It is used in PROTACs to recruit RNF114 to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. The covalent nature of the interaction can offer advantages in terms of potency and duration of action. This compound was developed as a more synthetically accessible alternative to the natural product nimbolide, which also targets RNF114.[1][2]

Q2: What are the major challenges in synthesizing this compound-based PROTACs?

The primary challenges in synthesizing this compound-based PROTACs are similar to those for other PROTACs but with some specific considerations due to its covalent nature and the properties of RNF114. These challenges include:

  • Linker Optimization: The length, rigidity, and attachment points of the linker are critical for productive ternary complex formation.[6][7][]

  • Ternary Complex Formation: Achieving a stable and productive ternary complex between the target protein, the this compound-based PROTAC, and RNF114 is essential for efficient degradation.

  • Physicochemical Properties: this compound-based PROTACs, like many other PROTACs, are often large molecules with high molecular weight, which can lead to poor solubility, stability, and cell permeability.[][10][11]

  • Covalent Reactivity: The chloroacetamide warhead of this compound requires careful handling during synthesis to avoid unwanted reactions.

Q3: How does the covalent binding of this compound to RNF114 impact PROTAC design and function?

The covalent and irreversible binding of this compound to RNF114 can lead to a prolonged duration of action, as the E3 ligase remains "hijacked" for a longer period. This can result in sustained degradation of the target protein. However, it also means that off-target effects could be more pronounced if the PROTAC is not highly selective. The design of the PROTAC, particularly the linker, must still allow for the proper orientation of the ternary complex to facilitate ubiquitination.

Troubleshooting Guides

Problem 1: Low or no degradation of the target protein with my this compound-based PROTAC.

This is a common issue and can have multiple underlying causes. Follow this troubleshooting workflow to diagnose the problem.

G cluster_0 Troubleshooting Low Degradation Start Low/No Degradation Observed Check_Binding Confirm Binary Binding to Target and RNF114 Start->Check_Binding Check_Ternary_Complex Assess Ternary Complex Formation Check_Binding->Check_Ternary_Complex Binding Confirmed Redesign_Linker Redesign Linker Check_Binding->Redesign_Linker No Binding Check_Ubiquitination Measure Target Ubiquitination Check_Ternary_Complex->Check_Ubiquitination Complex Forms Check_Ternary_Complex->Redesign_Linker No Complex Check_Permeability Evaluate Cell Permeability Check_Ubiquitination->Check_Permeability Ubiquitination Occurs Check_Ubiquitination->Redesign_Linker No Ubiquitination Check_Stability Assess PROTAC Stability Check_Permeability->Check_Stability Permeable Optimize_Properties Optimize Physicochemical Properties Check_Permeability->Optimize_Properties Impermeable Check_Stability->Redesign_Linker Unstable

Caption: Troubleshooting workflow for low degradation efficiency.

Question: How do I confirm binary binding? Answer: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to both the purified target protein and RNF114.

Question: How can I assess ternary complex formation? Answer: The NanoBRET™ Ternary Complex Formation Assay is a live-cell method to monitor the formation of the ternary complex.[12][13][14][15][16] Alternatively, in vitro pull-down assays can be used.[17]

Question: What if I don't observe ubiquitination? Answer: A lack of ubiquitination despite ternary complex formation suggests a non-productive complex geometry. This is a strong indicator that the linker needs to be redesigned (length, rigidity, or attachment points).[6][7][]

Problem 2: My this compound-based PROTAC has poor solubility and/or stability.

Poor physicochemical properties are a major hurdle for PROTACs.[][10][11]

Question: How can I improve the solubility of my PROTAC? Answer:

  • Linker Modification: Incorporate more polar functional groups (e.g., polyethylene (B3416737) glycol - PEG) into the linker.[]

  • Formulation Strategies: For in vitro assays, using co-solvents like DMSO is common. For in vivo studies, formulation approaches such as amorphous solid dispersions or lipid-based formulations can be explored.[11][18]

  • Salt Formation: If your PROTAC has basic or acidic moieties, salt formation can improve aqueous solubility.

Question: What are common stability issues and how can I address them? Answer:

  • Hydrolytic Instability: The ester or amide bonds in the linker can be susceptible to hydrolysis. Modifying the linker chemistry can improve stability.

  • Metabolic Instability: PROTACs can be metabolized by cellular enzymes. Conduct metabolic stability assays using liver microsomes or hepatocytes to identify labile sites and guide chemical modifications to improve stability.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based PROTACs targeting BRD4 and BCR-ABL.[1]

Table 1: Degradation of BRD4 by this compound-based PROTACs in 231MFP cells.

PROTACLinkerDC50 (nM)
ML 2-14C4 alkyl36 (long isoform), 14 (short isoform)

Table 2: Degradation of BCR-ABL by this compound-based PROTACs in K562 cells.

PROTACLinker% Degradation at 1 µM
ML 2-23PEG3~75%
ML 2-22C3 alkyl~25%

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein.[19][20][21][22][23]

1. Cell Treatment:

  • Plate cells at a suitable density and allow them to attach overnight.

  • Treat cells with a serial dilution of the this compound-based PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

G cluster_1 Western Blot Workflow Cell_Treatment Cell Treatment with This compound-PROTAC Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE and Membrane Transfer Protein_Quantification->SDS_PAGE Immunoblotting Immunoblotting with Specific Antibodies SDS_PAGE->Immunoblotting Detection Signal Detection and Quantification Immunoblotting->Detection Data_Analysis Data Analysis (DC50 Calculation) Detection->Data_Analysis

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[12][13][14][15][16]

1. Cell Preparation:

  • Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of RNF114.

2. Ligand Labeling:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

3. PROTAC Treatment:

  • Add a serial dilution of the this compound-based PROTAC to the cells.

4. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • An increase in the ratio indicates ternary complex formation.

G cluster_2 NanoBRET Assay Workflow Transfection Co-transfect Cells with NanoLuc-Target and HaloTag-RNF114 Labeling Label with HaloTag NanoBRET Ligand Transfection->Labeling PROTAC_Addition Add this compound-PROTAC Labeling->PROTAC_Addition Substrate_Addition Add NanoBRET Substrate PROTAC_Addition->Substrate_Addition Measurement Measure Donor and Acceptor Signals Substrate_Addition->Measurement Analysis Calculate NanoBRET Ratio Measurement->Analysis

Caption: Workflow for the NanoBRET ternary complex assay.

Signaling Pathway Diagram

G cluster_3 This compound-PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-RNF114 Ternary Complex POI->Ternary_Complex EN219_PROTAC This compound-based PROTAC EN219_PROTAC->Ternary_Complex RNF114 RNF114 (E3 Ligase) RNF114->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Minimizing EN219 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing potential toxicity associated with the use of EN219 in cell culture experiments. By following these troubleshooting guides and frequently asked questions (FAQs), users can optimize their experimental conditions to achieve desired outcomes while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic recruiter of the E3 ubiquitin ligase RNF114.[1] It functions by specifically binding to cysteine 8 (C8) within the intrinsically disordered region of RNF114, with an IC50 of 470 nM.[1] This recruitment can be harnessed, for example, by linking this compound to a ligand for a target protein, creating a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of that protein.[1] At a concentration of 50 µM, this compound has been shown to inhibit RNF114-induced autoubiquitination and p21 ubiquitination in cell-free assays.[1]

Q2: What are the initial signs of this compound-induced toxicity in my cell culture?

A2: Signs of toxicity can manifest in several ways, including:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.

  • Changes in cell morphology: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing.

  • Increased apoptosis: Evidence of programmed cell death, which can be confirmed using assays such as Annexin V staining or caspase activity assays.

Q3: What is the recommended starting concentration for this compound in cell culture?

A3: The optimal concentration for this compound is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar).[2] Based on its reported activity, a range of 0.1 µM to 50 µM could be a starting point for initial range-finding experiments.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is soluble in DMSO (50 mg/mL), DMF (10 mg/mL), and Ethanol (1 mg/mL).[1] It is recommended to prepare a high-concentration stock solution in anhydrous, high-quality DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing your working concentration, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Suggested Solution
High levels of cell death at the expected effective concentration. The concentration of this compound may be too high for your specific cell line.Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations.[3]
The cell line is particularly sensitive to RNF114 recruitment or off-target effects.Consider using a lower concentration for a longer duration of exposure.[3]
The final solvent (e.g., DMSO) concentration in the culture medium is too high.Ensure the final DMSO concentration is below 0.1%.[3] Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the volume of DMSO added.[3]
Inconsistent results between experiments. Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing of the main stock.[3]
Variability in cell density at the time of treatment.Ensure consistent cell seeding density and allow cells to adhere and enter the logarithmic growth phase before adding this compound.[3]
Contamination of cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[4][5]
No observable effect of the compound. The concentration is too low, the compound is inactive in the chosen cell line, or the incubation time is too short.Test a higher concentration range. Verify the compound's activity in a different, potentially more sensitive, cell line. Increase the incubation time.[2]
The compound has degraded.Use a fresh aliquot of the stock solution. Confirm the proper storage of the compound.[6]

Data Presentation: Determining Optimal this compound Concentration

A critical first step is to perform a dose-response study to identify the concentration range of this compound that is effective for your desired outcome without causing significant cell death. The following table provides an example of how to structure the results from a cell viability assay (e.g., MTT or CellTiter-Glo®).

This compound Concentration (µM)% Cell Viability (Relative to Vehicle Control)Observations
0 (Vehicle Control)100%Healthy, confluent monolayer
0.198%No significant change in viability or morphology
0.595%No significant change in viability or morphology
1.092%Slight decrease in viability, no morphological changes
5.085%Moderate decrease in viability, minimal cell rounding
10.060%Significant decrease in viability, noticeable cell rounding and detachment
25.030%High cytotoxicity, significant cell death
50.010%Severe cytotoxicity, majority of cells are dead

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on a cell line.[2]

Materials:

  • Cells of interest

  • 96-well plate

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[2]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

EN219_Toxicity_Workflow Workflow for Minimizing this compound Toxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement cluster_troubleshoot Troubleshooting prep_stock Prepare High-Concentration This compound Stock in DMSO aliquot Aliquot for Single Use & Store at -80°C prep_stock->aliquot dose_response Perform Broad Dose-Response (e.g., 0.1 - 50 µM) aliquot->dose_response viability_assay Assess Cell Viability (e.g., MTT Assay) dose_response->viability_assay determine_ic50 Determine IC50 and Optimal Concentration Range viability_assay->determine_ic50 refine_concentration Select Working Concentration with Minimal Toxicity determine_ic50->refine_concentration high_toxicity High Toxicity Observed? refine_concentration->high_toxicity check_params Check Solvent Conc., Cell Density, Incubation Time high_toxicity->check_params Yes

Caption: Workflow for optimizing this compound concentration to minimize cytotoxicity.

EN219_Mechanism Mechanism of Action of this compound cluster_components Cellular Components cluster_process Process of Targeted Degradation This compound This compound Binding This compound binds to RNF114 This compound->Binding RNF114 RNF114 E3 Ligase RNF114->Binding TargetProtein Target Protein (via linked ligand in a PROTAC) Recruitment Ternary Complex Formation TargetProtein->Recruitment Ub Ubiquitin Ubiquitination RNF114 ubiquitinates the Target Protein Ub->Ubiquitination Binding->Recruitment Recruitment->Ubiquitination Degradation Proteasomal Degradation of Target Protein Ubiquitination->Degradation

References

Best practices for storing and handling EN219

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: EN219

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful storage, handling, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a moderately selective, synthetic covalent ligand that targets the E3 ubiquitin ligase RNF114.[1][2] It specifically binds to an N-terminal cysteine (C8) of RNF114 with an IC50 of 470 nM.[1][2][3] By binding to RNF114, this compound inhibits its-mediated autoubiquitination and the ubiquitination of p21.[1][2][3] It has also been used in the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific proteins.[2]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the stability and activity of this compound. For the solid (powder) form, it is recommended to store it at -20°C for up to 3 years, keeping it sealed and away from moisture and direct sunlight.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Always ensure the container is tightly sealed to prevent moisture contamination.[1][2][3]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in several organic solvents. For in vitro experiments, DMSO is a common choice, with a solubility of up to 50 mg/mL (109.51 mM).[2] It is also soluble in DMF at 10 mg/mL (21.9 mM) and to a lesser extent in ethanol (B145695) at 1 mg/mL (2.19 mM).[2] For complete dissolution, sonication is recommended.[2]

Q4: Is there a version of this compound available for target engagement studies?

A4: Yes, an alkyne-functionalized version, this compound-alkyne, is available.[3] This probe contains an alkyne group, making it suitable for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to investigate target engagement and identify other potential interacting proteins.[3]

Q5: What are the known cellular targets of this compound?

A5: The primary target of this compound is RNF114, where it binds to Cys8.[1][2] However, at a concentration of 1 µM, it has also been shown to interact with other proteins, including TUBB1 (tubulin β1 chain), HSPD1 (heat shock protein 60), and HIST1H3A (histone H3.1).[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that this compound stock solutions have been stored correctly at -80°C and for no longer than 6 months.[1][3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new stock solution if degradation is suspected.

  • Possible Cause 2: Low Cell Permeability.

    • Solution: While this compound is a small molecule, its permeability can vary between cell lines. Consider increasing the incubation time or concentration. If the issue persists, a different delivery method, such as a transfection reagent, could be explored, though this is less common for small molecules.

  • Possible Cause 3: High Protein Binding in Media.

    • Solution: The presence of serum in cell culture media can lead to compound binding, reducing its effective concentration. Try reducing the serum percentage during the treatment period or using a serum-free medium if the cells can tolerate it.

  • Possible Cause 4: Target Not Expressed or Inactive.

    • Solution: Verify the expression and activity of RNF114 in your cell line using techniques like Western blotting or qPCR. If the target expression is low, consider using a different cell line.[4]

Problem 2: Off-target effects observed.

  • Possible Cause: Inhibition of other cellular proteins.

    • Solution: As this compound is known to interact with other proteins at higher concentrations, it is crucial to use the lowest effective concentration.[1][2] Perform dose-response experiments to determine the optimal concentration for your assay. To confirm that the observed phenotype is due to RNF114 inhibition, consider a rescue experiment with an this compound-resistant mutant of RNF114 or a knockdown/knockout of RNF114 to see if it phenocopies the effect of the inhibitor.[4]

Troubleshooting Workflow

G cluster_solutions Solutions start Inconsistent/Low Activity Observed check_storage Verify Storage Conditions (-80°C, <6 months) start->check_storage check_conc Optimize Concentration & Incubation Time check_storage->check_conc If storage is correct sol1 Use fresh stock check_storage->sol1 check_media Test with Reduced Serum Media check_conc->check_media If still no activity sol2 Adjust dose/time check_conc->sol2 check_target Confirm RNF114 Expression in Cell Line check_media->check_target If still no activity sol3 Modify media check_media->sol3 solution_found Activity Restored check_target->solution_found If target is expressed sol4 Change cell line check_target->sol4

Caption: Troubleshooting workflow for low this compound activity.

Quantitative Data Summary

ParameterValueReference
IC50 (RNF114) 470 nM[1][2][3]
Solid Storage -20°C for up to 3 years[2]
Stock Solution Storage -80°C for up to 6 months[1][3]
-20°C for up to 1 month[1][3]
Solubility in DMSO 50 mg/mL (109.51 mM)[2]
Solubility in DMF 10 mg/mL (21.9 mM)[2]
Solubility in Ethanol 1 mg/mL (2.19 mM)[2]

Experimental Protocols

Protocol: In-Cell Western for p21 Ubiquitination

This protocol describes a method to assess the effect of this compound on the ubiquitination of p21, a known substrate of RNF114.

Materials:

  • 231MFP breast cancer cells (or other suitable cell line)

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Primary antibodies: anti-p21, anti-ubiquitin

  • Secondary antibodies conjugated to fluorescent dyes

  • 96-well microplate

Methodology:

  • Cell Seeding: Seed 231MFP cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a DMSO-only vehicle control.

  • Cell Treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow for the accumulation of ubiquitinated proteins.

    • Remove the medium and add the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time (e.g., 4-6 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 20 minutes.

  • Immunostaining:

    • Fix and permeabilize the cells according to standard protocols.

    • Block with a suitable blocking buffer for 1 hour.

    • Incubate with primary antibodies against p21 and ubiquitin overnight at 4°C.

    • Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Acquire images and quantify fluorescence intensity using a high-content imaging system or plate reader.

    • Normalize the ubiquitin signal to the p21 signal to determine the extent of p21 ubiquitination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_this compound Prepare this compound Serial Dilutions proteasome_inhibit Add Proteasome Inhibitor (MG132) prep_this compound->proteasome_inhibit add_this compound Add this compound or Vehicle Control proteasome_inhibit->add_this compound lysis Cell Lysis add_this compound->lysis immunostain Immunostaining (p21, Ubiquitin) lysis->immunostain acquire_data Acquire & Quantify Fluorescence immunostain->acquire_data

Caption: Workflow for p21 ubiquitination assay.

Signaling Pathway

This compound Mechanism of Action

G This compound This compound RNF114 RNF114 This compound->RNF114 Inhibits p21 p21 RNF114->p21 Ubiquitinates Proteasome Proteasome p21->Proteasome Targeted by Ub Ubiquitin Ub->p21 Degradation p21 Degradation Proteasome->Degradation

Caption: this compound inhibits RNF114-mediated p21 ubiquitination.

References

Technical Support Center: Enhancing EN219-Mediated Ubiquitination Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "EN219" indicates it is a synthetic recruiter for the E3 ubiquitin ligase RNF114.[1] It functions by binding to a specific cysteine residue on RNF114, and has been used in the development of PROTACs to degrade BRD4.[1] This guide provides strategies to enhance the efficiency of ubiquitination reactions involving this compound by focusing on the optimization of the corresponding E3 ligase, RNF114.

Troubleshooting Guides

This section addresses common issues encountered during in vitro ubiquitination assays involving this compound and its target E3 ligase, RNF114.

Problem Potential Cause Recommended Solution
Low or No Ubiquitination of Substrate Suboptimal Enzyme Concentrations: Incorrect ratios of E1, E2, E3 (RNF114), or ubiquitin.Titrate each component to find the optimal concentration. Start with the ranges provided in the table below.
Incorrect E2 Enzyme: RNF114 may have a specific E2 pairing for optimal activity.Test a panel of E2 enzymes to identify the most efficient one for RNF114-mediated ubiquitination.[2]
Inactive Components: Enzymes (E1, E2, RNF114) may be improperly folded or degraded. ATP may be hydrolyzed.Ensure all proteins are properly purified and stored. Use a fresh stock of ATP for each experiment.[3][4]
Inhibitory this compound Concentration: High concentrations of this compound (e.g., 50 µM) have been shown to inhibit RNF114 autoubiquitination and p21 ubiquitination.[1]Perform a dose-response curve with this compound to determine the optimal concentration for enhancing ubiquitination without causing inhibition.
High Background or Non-specific Ubiquitination E2 Self-Ubiquitination: Some E2 enzymes can catalyze ubiquitin chain formation in the absence of an E3 ligase.[5]Include a control reaction without the E3 ligase (RNF114) to assess the level of E2-dependent background ubiquitination.
Contaminating Ubiquitinating Enzymes: Protein preparations may be contaminated with other E3 ligases or deubiquitinases (DUBs).Ensure high purity of all recombinant proteins. Consider adding DUB inhibitors to the reaction buffer.[3]
Inconsistent Results Variability in Reagent Preparation: Inconsistent buffer composition or enzyme dilutions.Prepare large batches of buffers and aliquot for single use to ensure consistency.[3]
Reaction Time and Temperature: Incubation time or temperature may not be optimal.Perform a time-course experiment (e.g., 0, 15, 30, 60, 90 minutes) at a standard temperature (e.g., 37°C) to determine the optimal reaction time.
Recommended Concentration Ranges for In Vitro Ubiquitination Assays
ComponentStock ConcentrationWorking Concentration
E1 Enzyme5 µM50-200 nM
E2 Enzyme25 µM0.2-2 µM
E3 Ligase (RNF114)10 µM0.1-1 µM
Ubiquitin10 mg/mL (~1.17 mM)50-200 µM
ATP100 mM5-10 mM
This compound10 mM (in DMSO)0.1-10 µM
Substrate1-10 mg/mL1-10 µM

Frequently Asked Questions (FAQs)

Q1: How does this compound enhance ubiquitination?

A1: this compound is a synthetic recruiter that specifically binds to the E3 ubiquitin ligase RNF114.[1] By recruiting RNF114, it brings the E3 ligase in proximity to the target substrate, thereby facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the substrate.

Q2: Which E2 enzyme should I use with RNF114?

A2: The choice of E2 enzyme is critical as it can determine the type of ubiquitin chain linkage (e.g., K48, K63) and the overall efficiency of the reaction.[6] It is recommended to perform an E2 screen with a panel of different E2s to identify the optimal partner for RNF114 with your specific substrate.

Q3: What are the key components of a ubiquitination reaction buffer?

A3: A typical ubiquitination reaction buffer contains a buffering agent (e.g., Tris-HCl or HEPES), a salt (e.g., NaCl), a reducing agent (e.g., DTT or TCEP), and MgCl2 to chelate ATP.[3][4][7] The pH is generally maintained between 7.5 and 8.0.

Q4: How can I confirm that my substrate is being ubiquitinated?

A4: The most common method is to perform a Western blot analysis. After running the reaction products on an SDS-PAGE gel, you can probe with an antibody specific to your substrate. A ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules indicates a successful ubiquitination reaction. You can also use an anti-ubiquitin antibody to confirm that the higher molecular weight species are indeed ubiquitinated.

Q5: My E3 ligase (RNF114) appears to be auto-ubiquitinated. Is this a problem?

A5: Auto-ubiquitination is a common characteristic of many E3 ligases and is often an indicator of their catalytic activity.[8] However, excessive auto-ubiquitination can compete with substrate ubiquitination. If substrate ubiquitination is low, you may need to optimize the E3:substrate ratio.

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay

This protocol provides a general framework for an in vitro ubiquitination reaction. Volumes and concentrations should be optimized for your specific E3 ligase and substrate.

Materials:

  • E1 Activating Enzyme

  • E2 Conjugating Enzyme

  • E3 Ligase (RNF114)

  • Ubiquitin

  • Substrate of interest

  • This compound

  • 10X Ubiquitination Buffer (500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)

  • 100 mM Mg-ATP solution

  • Nuclease-free water

  • 2X SDS-PAGE sample buffer

Procedure (for a 25 µL reaction):

  • On ice, combine the following reagents in the order listed. For a negative control, replace the Mg-ATP solution with water.

    • Nuclease-free water (to 25 µL)

    • 2.5 µL of 10X Ubiquitination Buffer (Final: 1X)

    • 1 µL of Ubiquitin (Final: ~100 µM)

    • 2.5 µL of 100 mM Mg-ATP (Final: 10 mM)

    • X µL of Substrate (Final: 5-10 µM)

    • 0.5 µL of E1 Enzyme (Final: 100 nM)

    • X µL of E2 Enzyme (Final: 0.5-2 µM)

    • X µL of this compound (Final: 0.1-10 µM)

    • X µL of E3 Ligase (RNF114) (Final: 0.1-1 µM)

  • Mix the components gently by flicking the tube.

  • Incubate the reaction at 37°C for 30-90 minutes.

  • Stop the reaction by adding 25 µL of 2X SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.[3]

  • Analyze the samples by SDS-PAGE and Western blotting.

Visualizations

Ubiquitination_Cascade cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase (RNF114) E2->E3 Ub Substrate Substrate Protein E3->Substrate Binds Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Catalyzes Transfer This compound This compound This compound->E3 Recruits Experimental_Workflow start Start: Assemble Reaction Mix titrate_e3 Titrate E3 (RNF114) Concentration start->titrate_e3 titrate_e2 Titrate E2 Concentration titrate_e3->titrate_e2 titrate_this compound Titrate this compound Concentration titrate_e2->titrate_this compound time_course Perform Time-Course (0-90 min) titrate_this compound->time_course analysis SDS-PAGE and Western Blot time_course->analysis end Optimal Conditions Determined analysis->end Troubleshooting_Logic start Low/No Ubiquitination? check_atp Check ATP Stock (Use Fresh) start->check_atp Yes success Problem Solved start->success No check_enzymes Verify Enzyme Activity (e.g., Auto-ubiquitination) check_atp->check_enzymes optimize_conc Optimize Component Concentrations check_enzymes->optimize_conc screen_e2 Screen Different E2 Enzymes optimize_conc->screen_e2 check_this compound Vary this compound Concentration screen_e2->check_this compound check_this compound->success

References

EN219 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EN219, a covalent inhibitor of the E3 ubiquitin ligase RNF114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and to offer detailed experimental protocols for the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a moderately selective, synthetic covalent ligand that targets the N-terminal cysteine (C8) of Ring Finger Protein 114 (RNF114), an E3 ubiquitin ligase.[1][2] By forming a covalent bond with this specific cysteine residue, this compound inhibits the ubiquitin ligase activity of RNF114. This inhibition prevents RNF114-mediated autoubiquitination and the ubiquitination of its substrates, such as the tumor suppressor protein p21.[1][2]

Q2: What are the main applications of this compound in research?

This compound is primarily used as a chemical probe to study the biological functions of RNF114. Its ability to inhibit p21 ubiquitination makes it a valuable tool for investigating cell cycle regulation and tumor suppression.[1][2] Furthermore, this compound serves as a recruiter of RNF114 in the development of Proteolysis Targeting Chimeras (PROTACs). By incorporating this compound into a PROTAC molecule, researchers can hijack RNF114 to induce the degradation of specific target proteins.[3]

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and activity of this compound.

Storage ConditionRecommendation
Powder Store at -20°C for up to 3 years. Keep away from moisture and direct sunlight.
In Solvent (e.g., DMSO) Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.

Data summarized from TargetMol product information.[4]

Q4: What is the solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO). For other solvents, sonication may be required to achieve the desired concentration.

SolventSolubility
DMSO 50 mg/mL (109.51 mM)
DMF 10 mg/mL (21.9 mM)
Ethanol 1 mg/mL (2.19 mM)

Data summarized from TargetMol product information. Sonication is recommended for DMF and Ethanol.[4]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or No Inhibition of RNF114 Activity in an In Vitro Ubiquitination Assay

Possible Causes & Solutions:

  • Incorrect Reagent Concentration or Quality:

    • Solution: Verify the concentration of all reagents, including E1, E2 (UbcH5a is commonly used with RNF114), Ubiquitin, ATP, and RNF114.[2] Ensure that all proteins are properly folded and active. Run a positive control (RNF114 activity without this compound) and a negative control (reaction mixture without ATP or E1) to validate the assay setup.[5][6]

  • Suboptimal Assay Buffer Conditions:

    • Solution: The buffer composition is critical for enzyme activity. A typical buffer for RNF114 ubiquitination assays contains Tris-HCl (pH 7.5), NaCl, and a reducing agent like DTT.[5] However, be aware that high concentrations of DTT can potentially interfere with the covalent binding of this compound. If you suspect this, consider reducing the DTT concentration or performing a pre-incubation of RNF114 with this compound before adding the other reaction components.

  • Degradation of this compound:

    • Solution: Ensure that your this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Inactive RNF114 Enzyme:

    • Solution: Confirm the activity of your RNF114 enzyme preparation. A wild-type RNF114 should exhibit autoubiquitination activity, which can be visualized as a high-molecular-weight smear on a Western blot.[2][7] A RING domain mutant of RNF114 can be used as a negative control, as it should lack ligase activity.[2]

Issue 2: High Cell Toxicity or Off-Target Effects in Cell-Based Assays

Possible Causes & Solutions:

  • High Concentration of this compound:

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a low concentration (e.g., nanomolar range) and titrate up. At higher concentrations (e.g., >1 µM), this compound has been shown to interact with other proteins such as TUBB1, HSPD1, and HIST1H3A, which could contribute to off-target effects and toxicity.[4]

  • Solvent Toxicity:

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) and non-toxic to your cells. Include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experimental setup.

  • Cell Line Sensitivity:

    • Solution: Different cell lines may exhibit varying sensitivities to this compound. If you observe high toxicity, consider using a different cell line or reducing the treatment duration.

  • Mitigating Off-Target Effects:

    • Solution: To confirm that the observed phenotype is due to the inhibition of RNF114, consider performing rescue experiments by overexpressing a wild-type or a C8A mutant of RNF114. The C8A mutant should be resistant to this compound, and its expression should rescue the observed phenotype if it is an on-target effect. Additionally, employing orthogonal techniques like siRNA-mediated knockdown of RNF114 can help validate the specificity of the observed effects.[8][9][10][11]

Issue 3: Poor Degradation Efficiency When Using this compound in a PROTAC

Possible Causes & Solutions:

  • Inefficient Ternary Complex Formation:

    • Solution: The linker connecting this compound to the target protein binder is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-RNF114).[12][13] If you observe poor degradation, consider synthesizing and testing PROTACs with different linker lengths and compositions. Biophysical assays like co-immunoprecipitation or proximity assays can be used to confirm the formation of the ternary complex.[14]

  • The "Hook Effect":

    • Solution: At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation efficiency. This is known as the "hook effect."[12][13] To identify if this is occurring, perform a wide dose-response experiment. If you observe a bell-shaped curve for target degradation, you are likely seeing the hook effect. Subsequent experiments should be performed at the optimal, lower concentration.

  • Low Expression of RNF114 in the Target Cells:

    • Solution: Confirm the expression level of RNF114 in your cell line of interest using techniques like Western blot or qPCR. If RNF114 expression is low, consider using a different cell line with higher endogenous expression or overexpressing RNF114.

  • Incorrect E3 Ligase Ligand:

    • Solution: While this compound recruits RNF114, it's essential to ensure that RNF114 is the appropriate E3 ligase for your target protein. Some target proteins may be more efficiently degraded by recruiting other E3 ligases like VHL or CRBN.[12]

Experimental Protocols

Protocol 1: In Vitro RNF114 Autoubiquitination Assay

This protocol is designed to assess the E3 ligase activity of RNF114 and the inhibitory effect of this compound.

Materials:

  • Recombinant human E1 enzyme

  • Recombinant human E2 enzyme (UbcH5a)

  • Human ubiquitin

  • Recombinant human RNF114 (wild-type and C8A mutant as a control)

  • This compound

  • 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)

  • 10X ATP solution (20 mM)

  • SDS-PAGE loading buffer

  • Anti-ubiquitin antibody

Methodology:

  • Reaction Setup: Prepare the reaction mixture on ice in a total volume of 25 µL.

    • dH₂O to 25 µL

    • 2.5 µL of 10X Ubiquitination Buffer

    • 1 µL of E1 (final concentration ~50-100 nM)

    • 1 µL of E2 (final concentration ~0.5-1 µM)

    • 2 µL of Ubiquitin (final concentration ~5-10 µM)

    • 2.5 µL of 10X ATP solution (final concentration 2 mM)

    • 1 µL of RNF114 (final concentration ~0.2-0.5 µM)

  • This compound Treatment: For inhibitor-treated samples, pre-incubate RNF114 with the desired concentration of this compound (or DMSO vehicle control) for 30 minutes on ice before adding the other reaction components.

  • Initiate Reaction: Start the reaction by transferring the tubes to a 37°C water bath and incubate for 30-60 minutes.

  • Terminate Reaction: Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to visualize the polyubiquitin (B1169507) chains formed by RNF114 autoubiquitination.

In_Vitro_Ubiquitination_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (E1, E2, Ub, Buffer) Combine Combine Mix and RNF114/EN219 Reaction_Mix->Combine RNF114_this compound Pre-incubate RNF114 with this compound/DMSO RNF114_this compound->Combine Incubate Incubate at 37°C Combine->Incubate Terminate Terminate Reaction (SDS-PAGE Buffer) Incubate->Terminate Western_Blot SDS-PAGE and Western Blot Terminate->Western_Blot Detect Detect Ubiquitination Western_Blot->Detect

Workflow for the in vitro RNF114 autoubiquitination assay.
Protocol 2: Cell-Based p21 Degradation Assay

This protocol is to assess the effect of this compound on the stability of endogenous p21 in cells.

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Cycloheximide (B1669411) (CHX) stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-p21, anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or DMSO vehicle control for a predetermined time (e.g., 4-24 hours).

  • Inhibit Protein Synthesis: Add cycloheximide (CHX) to the media at a final concentration of 10-50 µg/mL to block new protein synthesis. This will allow you to monitor the degradation of the existing p21 protein pool.

  • Time Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p21 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities for p21 and the loading control. Normalize the p21 signal to the loading control and plot the relative p21 levels against time to determine the protein half-life in the presence and absence of this compound.

p21_Degradation_Assay Seed_Cells Seed Cells Treat_this compound Treat with this compound/DMSO Seed_Cells->Treat_this compound Add_CHX Add Cycloheximide (CHX) Treat_this compound->Add_CHX Harvest_Timepoints Harvest at Different Timepoints Add_CHX->Harvest_Timepoints Lyse_Quantify Lyse Cells and Quantify Protein Harvest_Timepoints->Lyse_Quantify Western_Blot Western Blot for p21 and Loading Control Lyse_Quantify->Western_Blot Analyze_Data Analyze Protein Half-life Western_Blot->Analyze_Data

Workflow for the cell-based p21 degradation assay.

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway involving RNF114 and p21, and how this compound intervenes.

RNF114_Pathway cluster_ub Ubiquitination Machinery E1 E1 E2 E2 (UbcH5a) E1->E2 activates RNF114 RNF114 (E3) E2->RNF114 charges Ub Ubiquitin Ub->E1 p21_Ub p21-Ub RNF114->p21_Ub ubiquitinates p21 p21 p21->p21_Ub Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Proteasome Proteasome p21_Ub->Proteasome targeted to Degradation p21 Degradation Proteasome->Degradation This compound This compound This compound->RNF114 inhibits

This compound inhibits RNF114-mediated p21 ubiquitination and degradation.

References

Validation & Comparative

Validating the EN219 and RNF114 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the interaction between the synthetic covalent ligand EN219 and the E3 ubiquitin ligase RNF114. It is designed to offer an objective comparison of experimental methodologies for validating this protein-small molecule interaction, supported by detailed protocols and data presentation.

Introduction to this compound and RNF114

RNF114 (RING Finger Protein 114) is an E3 ubiquitin-protein ligase that plays a crucial role in a variety of cellular processes, including DNA repair, cell cycle regulation, apoptosis, and immune responses.[1][2][3] It functions by catalyzing the attachment of ubiquitin to substrate proteins, targeting them for degradation or altering their function.[1][2] RNF114 is a multi-domain protein containing an N-terminal RING domain, zinc fingers, and a C-terminal ubiquitin interaction motif (UIM).[4][5] Recent studies have highlighted its role as a "reader" and "writer" of the hybrid ADP-ribose-ubiquitin (ADPr-Ub) signal, particularly in the context of DNA damage repair.[4]

This compound is a synthetic, moderately selective covalent ligand that specifically targets the E3 ubiquitin ligase RNF114.[6][7][8] It acts as a recruiter of RNF114 by forming a covalent bond with a specific cysteine residue (C8) located in an N-terminal disordered region of the protein.[6][7] This interaction has been shown to inhibit the autoubiquitination of RNF114 and the ubiquitination of its substrates, such as p21.[6][7] The ability of this compound to covalently bind and modulate the activity of RNF114 makes it a valuable tool for studying the functions of this E3 ligase and as a potential starting point for the development of therapeutics, including proteolysis-targeting chimeras (PROTACs).[6]

Quantitative Data Summary

The interaction between this compound and RNF114 has been characterized by specific binding and inhibitory activities. The following table summarizes the key quantitative data available.

ParameterValueExperimental ContextReference
This compound IC50 470 nMInhibition of RNF114[6][7][8]
This compound Concentration for Cellular Target Engagement 1 µMInteraction with RNF114 and other proteins in 231MFP breast cancer cells[6][9]
This compound Concentration for In-vitro Ubiquitination Inhibition 50 µMInhibition of RNF114-induced autoubiquitination and p21 ubiquitination in cell-free assays[6]

Signaling Pathway of RNF114 in DNA Damage Response

RNF114 is a key player in the DNA damage response, where it recognizes and extends a hybrid ADP-ribose-ubiquitin signal. The following diagram illustrates this signaling pathway.

RNF114_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates ADPr_Modification ADP-ribosylation PARP1->ADPr_Modification catalyzes DTX_Family DTX Family E3 Ligases ADPr_Modification->DTX_Family recruits ADPr_Ub_Signal Hybrid ADPr-Ub Signal DTX_Family->ADPr_Ub_Signal generates RNF114 RNF114 ADPr_Ub_Signal->RNF114 recruits Lys11_Ub_Chains Lys11-linked Ubiquitin Chains RNF114->Lys11_Ub_Chains assembles DNA_Repair_Proteins DNA Repair Proteins Lys11_Ub_Chains->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair facilitates Experimental_Workflow cluster_workflow Protein-Ligand Interaction Validation Workflow Start Hypothesized Interaction (e.g., this compound and RNF114) In_Vitro_Binding In Vitro Binding Assays (e.g., Pull-Down, SPR) Start->In_Vitro_Binding Confirm Direct Binding Functional_Assay In Vitro Functional Assays (e.g., Ubiquitination Assay) In_Vitro_Binding->Functional_Assay Assess Functional Impact Cellular_Target_Engagement Cellular Target Engagement (e.g., isoTOP-ABPP) Functional_Assay->Cellular_Target_Engagement Confirm In-Cell Binding Cellular_Phenotype Cell-Based Phenotypic Assays (e.g., Cell Viability, Reporter Assays) Cellular_Target_Engagement->Cellular_Phenotype Observe Cellular Effects Validation Validated Interaction Cellular_Phenotype->Validation

References

A Comparative Analysis of EN219 and Nimbolide: Efficacy and Mechanism of Action in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the synthetic E3 ligase recruiter EN219 and the natural product nimbolide (B1678885), detailing their respective mechanisms, and summarizing available preclinical data.

This guide provides a detailed comparison of two distinct anti-cancer compounds: this compound, a synthetic molecule targeting the ubiquitin-proteasome system, and nimbolide, a natural product with broad-spectrum activity. The information presented is intended to inform preclinical research and drug development efforts by providing a clear overview of their mechanisms of action, supported by available experimental data.

Comparative Overview of this compound and Nimbolide

The following table summarizes the key characteristics of this compound and nimbolide based on currently available data. A notable difference is the depth of preclinical data, with nimbolide having been extensively studied in both in vitro and in vivo models, while public information on the efficacy of this compound is primarily from in vitro assays.

FeatureThis compoundNimbolide
Origin SyntheticNatural product (from Azadirachta indica)
Molecular Target(s) E3 Ubiquitin Ligase RNF114[1][2]Multiple targets including NF-κB, PI3K/Akt, MAPK, Wnt/β-catenin signaling pathways[1][2]
Mechanism of Action Covalently binds to Cysteine 8 of RNF114, inhibiting its ubiquitination activity.[1][2][3] Can be used in PROTACs to induce protein degradation.[1]Induces apoptosis, inhibits cell proliferation, metastasis, and angiogenesis. Modulates carcinogen-metabolizing enzymes.[1][4]
Reported IC50 (Binding) 470 nM (for RNF114 interaction)[1][2]Not applicable (multiple targets)
Reported IC50 (Cell Viability) Data not publicly available0.2 to 15 µM in various cancer cell lines[1][3]
In Vitro Efficacy Inhibits RNF114-mediated autoubiquitination and p21 ubiquitination.[1][2][3]Cytotoxic to a wide range of cancer cell lines.[1][3] Induces apoptosis and cell cycle arrest.[1]
In Vivo Efficacy Data not publicly availableReduces tumor volume in animal models of various cancers, including colorectal and breast cancer.[1][3]

This compound: A Synthetic Modulator of the Ubiquitin-Proteasome System

This compound is a synthetic, covalent ligand that specifically targets the E3 ubiquitin ligase RNF114.[1][2] It represents a targeted approach to cancer therapy by modulating the cellular protein degradation machinery.

Mechanism of Action of this compound

This compound functions by forming a covalent bond with a specific cysteine residue (C8) located in an intrinsically disordered region of the RNF114 protein.[1][3] This interaction has been shown to inhibit the autoubiquitination of RNF114 and its ability to ubiquitinate the tumor suppressor protein p21.[1][2][3] By preventing the degradation of p21, this compound can potentially lead to cell cycle arrest and inhibition of tumor growth. Furthermore, this compound has been utilized as a component of Proteolysis Targeting Chimeras (PROTACs), where it is linked to a ligand for a target protein (e.g., BRD4) to induce its degradation by the proteasome.[1]

cluster_0 This compound Mechanism of Action This compound This compound RNF114 RNF114 (E3 Ligase) This compound->RNF114 Covalently binds & inhibits p21 p21 (Tumor Suppressor) RNF114->p21 Ubiquitinates Degradation p21 Degradation p21->Degradation Leads to CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Promotes Ub Ubiquitin Ub->RNF114 Proteasome Proteasome

Caption: Mechanism of this compound action on the RNF114-p21 axis.

Experimental Protocols for this compound

In Vitro RNF114 Ubiquitination Assay:

To assess the inhibitory effect of this compound on RNF114 activity, a cell-free ubiquitination assay can be performed.[3]

  • Reaction Mixture Preparation: Combine recombinant human RNF114, ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), ubiquitin, and ATP in a reaction buffer.

  • Compound Incubation: Add this compound at various concentrations (e.g., 0.1 to 100 µM) to the reaction mixture. A DMSO control is run in parallel.

  • Initiation and Incubation: Initiate the reaction by adding a substrate such as p21. Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using antibodies against p21 and ubiquitin to detect changes in p21 ubiquitination.

Nimbolide: A Multifaceted Natural Product

Nimbolide is a bioactive tetranortriterpenoid extracted from the leaves and flowers of the neem tree (Azadirachta indica).[1][4] It has demonstrated potent anti-cancer properties across a wide range of cancer types in numerous preclinical studies.[1][4]

Mechanism of Action of Nimbolide

Unlike the targeted action of this compound, nimbolide exerts its anti-cancer effects through the modulation of multiple signaling pathways.[1][2] This pleiotropic activity contributes to its broad efficacy. Key pathways affected by nimbolide include:

  • NF-κB Pathway: Nimbolide inhibits the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.

  • PI3K/Akt Pathway: Nimbolide has been shown to suppress the activation of the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[2]

  • MAPK Pathway: The compound can also interfere with the MAPK/ERK signaling pathway, which is often hyperactivated in cancer and plays a role in cell growth and differentiation.[2]

  • Wnt/β-catenin Pathway: By inhibiting NF-κB, nimbolide can also attenuate Wnt/β-catenin signaling.[2]

cluster_1 Nimbolide's Multi-Target Mechanism cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Nimbolide Nimbolide IκBα IκBα Degradation Nimbolide->IκBα Inhibits PI3K PI3K Nimbolide->PI3K Inhibits Ras Ras Nimbolide->Ras Inhibits Apoptosis Apoptosis Nimbolide->Apoptosis Induces Angiogenesis Angiogenesis Nimbolide->Angiogenesis Inhibits Metastasis Metastasis Nimbolide->Metastasis Inhibits p65 p65 Nuclear Translocation IκBα->p65 NFkB_Target_Genes Target Gene Expression (Proliferation, Survival) p65->NFkB_Target_Genes Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Nimbolide's inhibitory effects on key oncogenic signaling pathways.

Experimental Protocols for Nimbolide

Cell Viability (MTT) Assay:

To determine the cytotoxic effects of nimbolide on cancer cells, the MTT assay is commonly used.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of nimbolide (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of nimbolide that causes a 50% reduction in cell viability.

cluster_2 Experimental Workflow: Cell Viability Assay start Seed Cells in 96-well Plate treat Treat with Nimbolide (Varying Concentrations) start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (3-4h) (Formazan Formation) mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: A typical workflow for determining the IC50 of a compound using an MTT assay.

Conclusion

This compound and nimbolide represent two distinct strategies in the development of anti-cancer therapeutics. This compound is a targeted synthetic molecule with a well-defined mechanism of action centered on the E3 ligase RNF114. Its potential lies in its specificity and its application in technologies like PROTACs. However, the publicly available data on its efficacy, particularly in vivo, is currently limited.

In contrast, nimbolide is a natural product with a broad spectrum of activity, impacting multiple key oncogenic pathways. It is supported by a substantial body of preclinical evidence demonstrating its efficacy in both cell-based and animal models. While its pleiotropic nature may offer advantages in overcoming resistance, it can also present challenges in terms of target identification and potential off-target effects.

For researchers and drug developers, the choice between a targeted approach, as exemplified by this compound, and a multi-pathway inhibitory strategy, as seen with nimbolide, will depend on the specific cancer type, the desired therapeutic outcome, and the overall drug development philosophy. Further research into the in vivo efficacy and safety of this compound is necessary to fully assess its therapeutic potential relative to well-characterized natural products like nimbolide.

References

A Comparative Guide to EN219 and Other RNF114 E3 Ligase Recruiters for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EN219, a synthetic recruiter of the E3 ubiquitin ligase RNF114, with other molecules utilized to engage this ligase for targeted protein degradation (TPD). The content herein is supported by experimental data to offer an objective overview of performance and methodologies for professionals in drug discovery and chemical biology.

Introduction to RNF114 and Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A key strategy in this field is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.

RNF114 (RING Finger Protein 114) is an E3 ubiquitin ligase that has emerged as a promising target for PROTAC-based therapies. It plays roles in various cellular processes, including cell cycle regulation, apoptosis, and the DNA damage response.[1][2] RNF114 ubiquitinates substrates such as the CDK inhibitor p21, marking them for degradation.[3] The ability to harness RNF114 for TPD opens new avenues for therapeutic intervention. This guide focuses on this compound, a synthetic RNF114 recruiter, and compares it to other known recruiters.

Performance Comparison of RNF114 Recruiters

The development of recruiters for RNF114 has been pivotal in validating it as a viable E3 ligase for TPD. The primary recruiters that have been characterized are the synthetic molecule this compound and the natural product nimbolide. Both function as covalent ligands, targeting a specific cysteine residue in RNF114.

RecruiterTypeTarget ResidueBinding Affinity (IC50)PROTAC Target(s)Key Characteristics
This compound SyntheticCysteine 8 (C8)470 nM[4]BRD4, BCR-ABL[2]Mimics the action of nimbolide; developed through activity-based protein profiling (ABPP).[5]
Nimbolide Natural ProductCysteine 8 (C8)-BRD4, BCR-ABL[5][6]A complex terpenoid natural product; its discovery as an RNF114 recruiter paved the way for synthetic analogs.[7]
This compound-Based PROTAC Performance

This compound has been successfully incorporated into PROTACs to degrade therapeutically relevant targets. A notable example is the degradation of BRD4, a member of the BET family of proteins implicated in cancer.

PROTACE3 Ligase RecruiterTarget ProteinCell LineDC50DmaxReference
This compound-JQ1 This compoundBRD4231MFP breast cancerNot explicitly stated, but effective degradation shown at low micromolar concentrations.>90% at 1 µM[2]
ML 2-23 This compoundBCR-ABLK562 leukemia~1 µM~70%[2]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficacy. Lower DC50 values indicate higher potency.

Experimental Methodologies

The discovery and validation of RNF114 recruiters and their corresponding PROTACs involve a series of key experiments. Below are detailed protocols for these methodologies.

Activity-Based Protein Profiling (ABPP) for Recruiter Discovery

ABPP is a powerful chemoproteomic technique used to identify and characterize enzyme activities in complex proteomes. It was instrumental in the discovery of this compound.

Objective: To identify small molecules that covalently bind to RNF114.

Workflow:

cluster_0 Gel-Based ABPP Workflow A Pure RNF114 Protein Incubation B Addition of Covalent Ligand Library A->B Pre-incubation C Addition of Fluorescent Probe (e.g., IA-rhodamine) B->C Competitive Binding D SDS-PAGE C->D E In-Gel Fluorescence Scanning D->E F Quantification of Band Intensity E->F

Workflow for Gel-Based ABPP.

Protocol:

  • Protein Incubation: Recombinant pure RNF114 protein is incubated in a suitable buffer.

  • Ligand Screening: A library of cysteine-reactive small molecules (e.g., acrylamides, chloroacetamides) is added to the RNF114 protein solution and incubated to allow for covalent binding.

  • Probe Labeling: A fluorescently tagged, broadly reactive cysteine probe (e.g., iodoacetamide-rhodamine) is added. This probe will label any cysteines not already occupied by a ligand from the library.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Fluorescence Scanning: The gel is scanned using a fluorescence imager. A decrease in fluorescence intensity in a lane corresponding to a specific test ligand indicates that the ligand has bound to RNF114, thereby preventing the fluorescent probe from binding.

  • Hit Identification: Ligands that cause a significant reduction in fluorescence are identified as "hits" and prioritized for further validation.

In Vitro RNF114 Ubiquitination Assay

This assay is used to determine if a recruiter inhibits the catalytic activity of RNF114.

Objective: To assess the effect of a recruiter on RNF114's ability to ubiquitinate itself (autoubiquitination) or a substrate (e.g., p21).

cluster_1 In Vitro Ubiquitination Assay Workflow A Combine E1, E2, Ubiquitin, ATP, and RNF114 B Add Recruiter (e.g., this compound) or Vehicle A->B C Incubate at 37°C B->C D Quench Reaction C->D E Western Blot Analysis D->E F Detect Ubiquitination Smear E->F

Workflow for In Vitro Ubiquitination Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):

    • E1 activating enzyme (e.g., UBE1)

    • E2 conjugating enzyme (e.g., UBE2D1)

    • Ubiquitin (often tagged, e.g., FLAG-ubiquitin)

    • ATP

    • Recombinant RNF114 protein

    • (Optional) Substrate protein (e.g., p21)

  • Recruiter Addition: Add the test recruiter (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1.5 hours) to allow the ubiquitination cascade to proceed.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer (e.g., Laemmli buffer).

  • Western Blot: Separate the reaction products by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Detection: Probe the membrane with an antibody that recognizes the ubiquitin tag or the substrate protein. A high-molecular-weight smear indicates polyubiquitination. A reduction in this smear in the presence of the recruiter suggests inhibition of RNF114 activity.

Cell-Based Protein Degradation Assay

This is the definitive assay to confirm the efficacy of a PROTAC in a cellular context.

Objective: To quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.

cluster_2 PROTAC Degradation Assay Workflow A Seed and Culture Cells B Treat with PROTAC (Dose-Response) A->B C Incubate for a Set Time (e.g., 24h) B->C D Cell Lysis and Protein Quantification C->D E Western Blot Analysis D->E F Quantify Target Protein Levels E->F G Calculate DC50 and Dmax F->G

Workflow for PROTAC Degradation Assay.

Protocol:

  • Cell Culture: Seed the desired cell line (e.g., 231MFP) in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO). For rescue experiments, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent.

  • Incubation: Incubate the cells for a specific duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the Western blot.

  • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin).

  • Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[8]

RNF114 Signaling and PROTAC Mechanism of Action

RNF114 is involved in cellular pathways that respond to stress and regulate cell cycle progression. For instance, in the DNA damage response, RNF114 can be recruited to sites of DNA lesions in a PARP-dependent manner, where it can ubiquitinate proteins like PARP1, leading to their degradation.[9]

cluster_3 RNF114-Mediated Ubiquitination cluster_4 This compound-PROTAC Mechanism DNA_damage DNA Damage PARP1 PARP1 DNA_damage->PARP1 activates PAR PARylation PARP1->PAR catalyzes Proteasome Proteasome PARP1->Proteasome targeted to RNF114 RNF114 PAR->RNF114 recruits RNF114->PARP1 ubiquitinates Ub Ubiquitin Ub->RNF114 via E1/E2 Degradation Degradation Proteasome->Degradation PROTAC This compound-PROTAC RNF114_p RNF114 PROTAC->RNF114_p binds Target Target Protein (e.g., BRD4) PROTAC->Target binds Ternary Ternary Complex RNF114_p->Ternary Target->Ternary Proteasome_p Proteasome Target->Proteasome_p targeted to Ternary->Target ubiquitinates Ub_p Ubiquitin Ub_p->RNF114_p via E1/E2 Degradation_p Degradation Proteasome_p->Degradation_p

RNF114 Signaling and PROTAC Action.

Conclusion and Future Directions

This compound represents a significant advancement in the development of synthetic recruiters for the E3 ligase RNF114. Its discovery through chemoproteomic platforms has not only provided a valuable tool for TPD research but has also demonstrated a viable strategy for identifying recruiters for other E3 ligases. While this compound effectively mimics the function of the natural product nimbolide, further research is needed to develop a broader range of synthetic RNF114 recruiters with diverse chemical scaffolds and potentially improved properties such as enhanced cell permeability and reduced off-target effects. The continued exploration of the structure-activity relationships of RNF114 recruiters will be crucial for optimizing their performance in PROTACs and advancing this therapeutic modality towards clinical applications.

References

A Comparative Guide to EN219-Induced Protein Degradation: A Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's efficacy, selectivity, and therapeutic potential. This guide provides an objective comparison of the performance of EN219, a synthetic recruiter of the E3 ubiquitin ligase RNF114, with other widely used E3 ligase recruiters. The comparative analysis is supported by quantitative experimental data for the degradation of the well-characterized target protein, Bromodomain-containing protein 4 (BRD4).

Executive Summary

This guide presents a head-to-head comparison of PROTACs designed to degrade BRD4 by recruiting different E3 ubiquitin ligases: RNF114 (via this compound), Von Hippel-Lindau (VHL), Cereblon (CRBN), and DDB1- and CUL4-associated factor 16 (DCAF16). The data indicates that the this compound-based PROTAC demonstrates potent and selective degradation of BRD4, with DC50 values in the low nanomolar range. While VHL and CRBN-based PROTACs also exhibit high potency, the choice of E3 ligase recruiter can significantly influence the degradation profile and potential off-target effects, highlighting the importance of a diverse toolkit of E3 ligase recruiters for the development of next-generation protein degraders.

Quantitative Performance Comparison of BRD4-Targeting PROTACs

The following table summarizes the quantitative degradation performance of various JQ1-based PROTACs, each utilizing a different E3 ligase recruiter to degrade BRD4. The key metrics for comparison are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achieved.

PROTAC Name (E3 Ligase Recruiter)Target ProteinCell LineDC50Dmax (%)Reference
ML 2-14 (this compound for RNF114) BRD4 (long isoform)231MFP36 nMNot Reported[1][2]
BRD4 (short isoform)231MFP14 nMNot Reported[1][2]
MZ1 (VHL) BRD4HeLa~100 nM for complete degradation>90%[3]
dBET1 (CRBN) BRD4MV4;11EC50 = 430 nMNot Reported[1]
ARV-825 (CRBN) BRD4Burkitt's Lymphoma< 1 nMNot Reported[1]
KB02-JQ1 (DCAF16) BRD4HEK293TConcentration-dependent degradation observed between 5-40 µMNot Reported[1]

Signaling Pathways and Mechanisms

The fundamental mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule, and the recruited E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein (BRD4) Target Protein (BRD4) Ternary Complex Ternary Complex Target Protein (BRD4)->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex mediates E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex binds Polyubiquitinated Target Polyubiquitinated Target Ternary Complex->Polyubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Polyubiquitinated Target->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

The choice of E3 ligase can influence the efficiency of ternary complex formation, the rate of ubiquitination, and the overall degradation kinetics. Furthermore, the tissue-specific expression levels of different E3 ligases can be leveraged to achieve cell-type or tissue-selective protein degradation.

Experimental Protocols

Western Blotting for Quantitative Analysis of Protein Degradation

This protocol outlines the key steps for quantifying the degradation of a target protein, such as BRD4, following treatment with a PROTAC.

a. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., 231MFP, HeLa, HEK293T) in appropriate culture vessels and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., this compound-based PROTAC, MZ1, dBET1) or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an appropriate substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using image analysis software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_1 Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Signal Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western blotting.

SILAC-Based Quantitative Proteomics for Global Proteome Analysis

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteome-wide changes induced by a PROTAC.

a. SILAC Labeling:

  • Culture one population of cells in 'light' medium containing normal L-arginine and L-lysine.

  • Culture a second population of cells in 'heavy' medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys) for at least five cell divisions to ensure complete incorporation of the heavy amino acids.

b. PROTAC Treatment and Sample Preparation:

  • Treat the 'heavy' labeled cells with the experimental PROTAC (e.g., this compound-based PROTAC) and the 'light' labeled cells with a vehicle control.

  • Harvest and lyse the cells from both populations separately.

  • Combine equal amounts of protein from the 'light' and 'heavy' lysates.

c. Protein Digestion and Mass Spectrometry:

  • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Data Analysis:

  • Identify and quantify the 'light' and 'heavy' peptide pairs using specialized proteomics software.

  • The ratio of the intensities of the 'heavy' to 'light' peptides for each protein reflects the change in protein abundance induced by the PROTAC.

  • Proteins that are significantly downregulated in the 'heavy' sample are potential targets or off-targets of the PROTAC.

SILAC_Workflow cluster_2 SILAC Proteomics Workflow A SILAC Labeling ('Light' vs 'Heavy') B PROTAC Treatment A->B C Cell Lysis & Protein Mixing B->C D Protein Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F

Caption: Workflow for SILAC-based quantitative proteomics.

Conclusion

The quantitative data and methodologies presented in this guide demonstrate that this compound is a potent and effective recruiter of the RNF114 E3 ligase for targeted protein degradation. The this compound-based PROTAC, ML 2-14, induces robust degradation of BRD4 at nanomolar concentrations, comparable to the well-established VHL and CRBN-recruiting PROTACs. The availability of diverse E3 ligase recruiters, such as this compound, is crucial for expanding the scope of targeted protein degradation, enabling the development of more selective and potent therapeutics, and providing valuable tools to dissect complex biological processes. The detailed experimental protocols provided herein offer a standardized framework for the quantitative evaluation and comparison of novel protein degraders.

References

Cross-Validation of EN219's Effects in Different Cell Lines: A Comparative Guide to an RNF114 Recruiter-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the recruitment of E3 ubiquitin ligases presents a promising strategy for the selective elimination of pathogenic proteins. EN219 has been identified as a synthetic molecule that recruits the E3 ubiquitin ligase RNF114. While data on the standalone effects of this compound across various cell lines are limited in publicly available research, its utility has been demonstrated in the formation of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on the cross-validation of an this compound-based PROTAC, specifically a construct where this compound is linked to the bromodomain inhibitor (+)-JQ1 to target BRD4 for degradation. This PROTAC is referred to as XH2 in some studies.

This guide will compare the performance of this this compound-based PROTAC with other alternative BRD4-targeting PROTACs, providing available experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways and experimental workflows.

Comparative Performance of this compound-Based PROTAC for BRD4 Degradation

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), representing the concentration at which 50% of the target protein is degraded, and their half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize the available data for the this compound-based BRD4 degrader and compare it with other well-characterized BRD4 PROTACs in different cancer cell lines.

Table 1: Performance of this compound-Based BRD4 PROTAC (XH2) in Cancer Cell Lines

Cell LineCancer TypeDC50 (BRD4 Degradation)IC50 (Cell Viability)Reference
231MFPBreast CancerNot explicitly quantifiedNot explicitly quantified[1]
HAP1Chronic Myeloid LeukemiaNot explicitly quantifiedNot explicitly quantified[1]

Table 2: Comparative Performance of Other BRD4 PROTACs in Various Cancer Cell Lines

PROTACE3 Ligase LigandCancer TypeCell LineIC50 (Cell Viability)DC50 (BRD4 Degradation)Reference
PROTAC BRD4 Degrader-3 Thalidomide (CRBN)LeukemiaRS4;1151 pM0.1 - 0.3 nM[2]
ARV-825 Pomalidomide (CRBN)Multiple MyelomaKMS119 nM<1 nM[2]
MZ1 VHL LigandLeukemiaMV4-11Not specified~100 nM[3]
dBET1 Thalidomide (CRBN)Multiple MyelomaMM.1SNot specifiedNot specified[4]
QCA570 Not specifiedBladder Cancer56372.6 nM~1 nM[5]
ARV-771 VHL LigandProstate CancerNot specifiedNot specifiedNot specified[6]

Note: The data is compiled from various sources, and experimental conditions may differ. Direct comparison should be made with caution.

Signaling Pathway and Mechanism of Action

The this compound-based PROTAC for BRD4 degradation operates by hijacking the ubiquitin-proteasome system. The PROTAC molecule is a heterobifunctional compound containing a ligand for the target protein (BRD4) and a ligand for an E3 ubiquitin ligase (RNF114 via this compound). By binding to both BRD4 and RNF114 simultaneously, the PROTAC forms a ternary complex. This induced proximity allows RNF114 to polyubiquitinate BRD4. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades BRD4. The degradation of BRD4, a key epigenetic reader, leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC This compound-JQ1 PROTAC (XH2) BRD4 BRD4 Protein PROTAC->BRD4 Binds RNF114 RNF114 E3 Ligase PROTAC->RNF114 Recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-RNF114) BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription RNF114->Ternary_Complex Poly_Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Polyubiquitination Ub Ubiquitin Ub->RNF114 Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Poly_Ub_BRD4->cMyc_Gene Downregulation Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound-based and other BRD4 PROTACs.

Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and survival.

Materials:

  • Cancer cell lines (e.g., 231MFP, HAP1, leukemia cell lines)

  • 96-well plates

  • This compound-based PROTAC (XH2) and other comparative PROTACs

  • Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the this compound-based PROTAC and other degraders. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add the CCK-8 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with PROTACs A->B C 3. Incubate (e.g., 72h) B->C D 4. Add Viability Reagent C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Analyze Data (Calculate IC50) E->F

Workflow for a typical cell viability assay.
Western Blot Analysis for BRD4 Degradation

This experiment quantifies the amount of BRD4 protein remaining in cells after treatment with the PROTAC.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound-based PROTAC (XH2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the PROTAC for a specific time course (e.g., 4, 8, 16, 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[8]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against BRD4 and a loading control. Subsequently, incubate with HRP-conjugated secondary antibodies.[7]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control to determine the DC50.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Protein Degradation A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Antibodies) D->E F 6. Signal Detection E->F G 7. Data Analysis (Quantify Degradation) F->G

References

A Comparative Analysis of EN219-Based PROTACs and Other Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) is rapidly advancing, offering novel therapeutic strategies that overcome the limitations of traditional inhibitors. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, and within this class, those utilizing the E3 ligase ligand EN219, which recruits the Ring Finger Protein 114 (RNF114), are of growing interest. This guide provides an objective comparison of this compound-based PROTACs with other prominent degradation technologies, including PROTACs that recruit other E3 ligases (Cereblon/CRBN and Von Hippel-Lindau/VHL), molecular glues, Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs). The comparison is supported by available experimental data and detailed methodologies to aid in the rational design and evaluation of protein degraders.

Introduction to Protein Degradation Technologies

Targeted protein degradation strategies leverage the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). This is fundamentally different from traditional inhibitors that only block a protein's function.

PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The choice of E3 ligase can significantly influence a PROTAC's efficacy and selectivity.[] While CRBN and VHL are the most commonly used E3 ligases in PROTAC design, the discovery of ligands like this compound for RNF114 is expanding the toolkit.[3][4][5]

Molecular Glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.[6][7] Unlike PROTACs, they are monovalent and generally have lower molecular weights, which can translate to better pharmacokinetic properties.[6]

LYTACs are designed to degrade extracellular and membrane-bound proteins by linking them to cell-surface lysosome-targeting receptors.[8][9] This directs the target protein to the lysosome for degradation, expanding the scope of TPD beyond intracellular targets.[8][9]

ATTECs are bifunctional molecules that tether a target protein to the autophagosome protein LC3, leading to its degradation via the autophagy pathway.[1][10] This approach is particularly promising for clearing protein aggregates, such as those associated with neurodegenerative diseases.[10][11]

Comparative Performance Data

The following tables summarize the performance of different degradation technologies for specific protein targets based on published data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and the efficacy of a degrader is highly dependent on the specific chemical structure, cell line, and treatment conditions.

Table 1: Comparison of PROTACs Targeting BRD4
E3 Ligase RecruitedDegrader MoleculeTarget ProteinCell LineDC50DmaxReference(s)
RNF114 ML 2-14 (this compound-based)BRD4 (long isoform)231MFP36 nMNot Reported[12]
RNF114 ML 2-14 (this compound-based)BRD4 (short isoform)231MFP14 nMNot Reported[12]
RNF114 XH2 (Nimbolide-based)BRD4231MFPSelective degradation>90%[13][14]
CRBN dBET1BRD4MV-4-11Potent (nM range)~100%[15]
VHL MZ1BRD4MV-4-11Potent (nM range)~100%[14]

Note: Nimbolide is a natural product precursor to the synthetic this compound ligand and also recruits RNF114.

Table 2: Comparison of PROTACs Targeting BCR-ABL
E3 Ligase RecruitedDegrader MoleculeTarget ProteinCell LineDC50DmaxSelectivityReference(s)
RNF114 BT1 (Nimbolide-based)BCR-ABLK562Not Reported>50%Preferential for BCR-ABL over c-ABL[16][17][18]
CRBN Dasatinib-ThalidomideBCR-ABLK562Not Reported<50%Preferential for c-ABL over BCR-ABL[16][17]
VHL Dasatinib-VHL LigandBCR-ABLK562Not ReportedNo significant degradationPreferential for c-ABL over BCR-ABL[16][17]
N-end ruleArg-PEG1-DasaBCR-ABLK5620.85 nM98.8%Not Reported[19]
Table 3: Performance of LYTACs Targeting EGFR
TechnologyDegrader MoleculeTarget ProteinCell LineConcentration for >70% DegradationReference(s)
LYTAC Ctx-GalNAcEGFRHEP3B10 nM[20]
Table 4: Performance of ATTECs Targeting Mutant Huntingtin (mHTT)
TechnologyDegrader MoleculeTarget ProteinKey FindingReference(s)
ATTEC HTT-LC3 Linker CompoundsMutant HTT (mHTT)Allele-selective lowering of mHTT without affecting wild-type HTT.[10][11][21]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1. Mechanism of Action for PROTAC-mediated protein degradation.

Other_Degraders cluster_molecular_glue Molecular Glue cluster_lytac LYTAC cluster_attec ATTEC MG Molecular Glue MG_Complex E3-Glue-POI Complex MG->MG_Complex MG_E3 E3 Ligase MG_E3->MG_Complex MG_POI POI MG_POI->MG_Complex Ubiquitination & Degradation Ubiquitination & Degradation MG_Complex->Ubiquitination & Degradation LYTAC LYTAC LY_Complex Receptor-LYTAC-POI LYTAC->LY_Complex LY_Receptor Lysosome Receptor LY_Receptor->LY_Complex LY_POI Extracellular POI LY_POI->LY_Complex Lysosome Lysosome LY_Complex->Lysosome Endocytosis ATTEC ATTEC AT_Complex LC3-ATTEC-POI ATTEC->AT_Complex LC3 LC3 LC3->AT_Complex AT_POI POI Aggregate AT_POI->AT_Complex Autophagosome Autophagosome AT_Complex->Autophagosome Autophagy

Figure 2. Mechanisms of Molecular Glues, LYTACs, and ATTECs.

Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with degrader (various concentrations and times) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry & Data Analysis (Normalize to loading control) detection->quantification dc50_dmax Calculate DC50 & Dmax quantification->dc50_dmax

Figure 3. Experimental workflow for determining DC50 and Dmax.

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol outlines the key steps to quantify the degradation of a target protein induced by a degrader molecule.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the degrader compound in cell culture medium. A vehicle control (e.g., DMSO) should be included at the same final concentration as the highest degrader concentration.

  • Treat the cells with the degrader or vehicle for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare protein samples for electrophoresis by adding Laemmli buffer and heating.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the degrader concentration to generate a dose-response curve.

  • Determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation) from the curve.

Conclusion

The landscape of targeted protein degradation is diverse and rapidly expanding. This compound-based PROTACs, which recruit the E3 ligase RNF114, represent a valuable addition to the TPD toolbox, offering an alternative to the more commonly used CRBN and VHL recruiters. The choice of degradation technology—be it a PROTAC engaging a specific E3 ligase, a molecular glue, a LYTAC, or an ATTEC—will ultimately depend on the nature of the target protein, its subcellular localization, and the desired therapeutic outcome. The comparative data and standardized protocols provided in this guide are intended to facilitate the informed selection and development of the next generation of protein-degrading therapeutics.

References

Validating the specificity of EN219 for RNF114 over other E3 ligases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, the development of specific ligands for E3 ubiquitin ligases is a critical step in harnessing the power of targeted protein degradation. EN219 has emerged as a potent and selective covalent recruiter of the E3 ligase RNF114, offering a valuable tool for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive comparison of this compound's specificity for RNF114 over other E3 ligases, supported by experimental data and detailed protocols.

Summary of this compound's Specificity

This compound is a synthetic compound that covalently binds to a specific cysteine residue (Cys8) within the intrinsically disordered N-terminal region of RNF114. This targeted interaction has been shown to be highly selective for RNF114. The discovery and characterization of this compound were achieved through sophisticated chemoproteomic and activity-based protein profiling (ABPP) techniques, which allow for the assessment of a compound's interaction with proteins across the proteome.

While a comprehensive screening of this compound against all ~600 human E3 ligases has not been published, the available data from its initial characterization demonstrates a remarkable specificity for RNF114. In competitive profiling experiments, this compound showed minimal engagement with other E3 ligases at concentrations where it potently binds to RNF114.

TargetMetricValueReference
RNF114 IC50 470 nM [1]

Table 1: Potency of this compound for RNF114. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of RNF114's activity in a cell-free assay.

Experimental Protocols

The specificity of this compound for RNF114 has been validated through several key experiments. The detailed methodologies for these experiments are crucial for researchers looking to replicate or build upon these findings.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of a covalent inhibitor across a complex proteome.

Protocol:

  • Cell Lysate Preparation: Human cancer cell lines (e.g., 231MFP breast cancer cells) are lysed to release the proteome.

  • Inhibitor Incubation: The cell lysate is pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes) to allow for covalent modification of target proteins.

  • Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to the lysate to label the remaining accessible cysteine residues on all proteins.

  • Click Chemistry: A reporter tag (e.g., biotin-azide or a fluorescent dye-azide) is attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment and Digestion: Biotin-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides.

  • Quantitative Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were engaged by this compound (indicated by a decrease in probe labeling).[2][3]

In Vitro Ubiquitination Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of RNF114.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and recombinant RNF114.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Reaction Quenching: The reaction is stopped by the addition of SDS-PAGE loading buffer.

  • Western Blot Analysis: The reaction products are separated by SDS-PAGE and transferred to a membrane. The ubiquitination of RNF114 (autoubiquitination) or a specific substrate is detected by immunoblotting with an anti-ubiquitin antibody.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in validating this compound's specificity, the following diagrams have been generated using the DOT language.

Competitive Activity-Based Protein Profiling Workflow cluster_0 Sample Preparation cluster_1 Labeling and Enrichment cluster_2 Analysis Cell Lysate Cell Lysate This compound This compound Cell Lysate->this compound Incubation Cysteine Probe Cysteine Probe This compound->Cysteine Probe Competition Click Chemistry Click Chemistry Cysteine Probe->Click Chemistry Reporter Tagging Streptavidin Enrichment Streptavidin Enrichment Click Chemistry->Streptavidin Enrichment Purification Mass Spectrometry Mass Spectrometry Streptavidin Enrichment->Mass Spectrometry Identification & Quantification Data Analysis Data Analysis Mass Spectrometry->Data Analysis Selectivity Profile

Caption: Workflow for Competitive ABPP to determine this compound's selectivity.

RNF114-Mediated Signaling Pathways cluster_0 DNA Damage Response cluster_1 NF-κB Signaling DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 RNF114_DDR RNF114 PARP1->RNF114_DDR Ubiquitination Ubiquitination RNF114_DDR->Ubiquitination Protein Degradation Protein Degradation Ubiquitination->Protein Degradation Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release RNF114_NFkB RNF114 IκBα->RNF114_NFkB Ubiquitination & Degradation Gene Transcription Gene Transcription NF-κB->Gene Transcription

Caption: RNF114's role in DNA damage repair and NF-κB signaling.[5][6][7][8]

Conclusion

The available evidence strongly supports the high specificity of this compound for the E3 ligase RNF114. Its covalent mode of action, targeting a specific cysteine in an intrinsically disordered region, contributes to this selectivity. The use of advanced techniques like competitive activity-based protein profiling has been instrumental in validating its specificity. For researchers developing targeted protein degraders, this compound represents a well-characterized and selective recruiter for RNF114, providing a solid foundation for the creation of potent and specific therapeutic agents. Further studies profiling this compound against a broader panel of E3 ligases would be beneficial to further solidify its position as a highly selective RNF114 ligand.

References

Confirming EN219-Mediated Degradation via the Proteasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the mechanism of action of novel compounds, confirming the specific pathway of protein degradation is a critical step. This guide provides a comparative overview of key experimental approaches to validate that a compound of interest, referred to here as EN219, mediates protein degradation through the ubiquitin-proteasome pathway. Detailed methodologies, data interpretation, and visual workflows are presented to facilitate robust experimental design and analysis.

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells.[1] Proteins destined for degradation are tagged with a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into smaller peptides.[2][3] Molecules like Proteolysis Targeting Chimeras (PROTACs) are designed to hijack this system to selectively degrade target proteins.[4][5]

Core Experimental Strategy: A Multi-pronged Approach

To conclusively demonstrate that this compound's activity is proteasome-dependent, a combination of orthogonal methods should be employed. The core logic is to show that the degradation of the target protein induced by this compound is prevented or reduced in the presence of a proteasome inhibitor.

Key Experimental Techniques

Proteasome Inhibition Assay

Principle: This is the most direct method to implicate the proteasome in the degradation of a target protein. If this compound causes degradation via the proteasome, then co-treatment with a proteasome inhibitor should rescue the target protein from degradation. MG132 is a commonly used, potent, reversible, and cell-permeable proteasome inhibitor that blocks the proteolytic activity of the 26S proteasome.[2][6]

Alternative Inhibitors:

  • Bortezomib (Velcade®): A reversible dipeptidyl boronic acid.[1]

  • Carfilzomib (Kyprolis®): An irreversible epoxyketone.[1]

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 1-2 hours. This lead time allows for sufficient inhibition of the proteasome before this compound is introduced.

  • This compound Treatment: Add this compound at the desired concentration and incubate for a time course (e.g., 2, 4, 8, 12, 24 hours).

  • Controls:

    • Vehicle control (e.g., DMSO)

    • This compound alone

    • Proteasome inhibitor alone

  • Cell Lysis and Protein Quantification: Harvest cells, lyse them in an appropriate buffer, and determine the total protein concentration.

  • Western Blotting: Analyze the levels of the target protein by Western blotting. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]

Data Presentation:

TreatmentTarget Protein Level (Normalized to Loading Control)
Vehicle Control1.0
This compound (X µM)0.2
MG132 (10 µM)1.1
This compound (X µM) + MG132 (10 µM)0.9

Interpretation: A significant rescue of the target protein levels in the co-treatment group (this compound + MG132) compared to the this compound-only group strongly indicates proteasome-dependent degradation.

Cycloheximide (B1669411) (CHX) Chase Assay

Principle: A cycloheximide (CHX) chase assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[1][7] By combining a CHX chase with this compound treatment, one can observe if this compound accelerates the degradation of the existing pool of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells as described above.

  • CHX and this compound Co-treatment: Treat cells with CHX (e.g., 10-50 µg/mL) to block protein synthesis. Simultaneously, treat one group with this compound and another with a vehicle control.

  • Time Course: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

  • Analysis: Perform Western blotting to determine the levels of the target protein at each time point.

Data Presentation:

Time (hours)Target Protein Level (Vehicle + CHX)Target Protein Level (this compound + CHX)
01.01.0
20.80.4
40.60.1
60.4<0.05
80.2Undetectable

Interpretation: A faster decline in the target protein levels in the this compound-treated group compared to the vehicle control group demonstrates that this compound accelerates the degradation of the protein.

Visualizing the Workflow and Pathway

To better understand the experimental logic and the underlying biological process, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cells Cells Vehicle Vehicle Cells->Vehicle This compound This compound Cells->this compound MG132 MG132 Cells->MG132 EN219_MG132 This compound + MG132 Cells->EN219_MG132 Lysis Cell Lysis Vehicle->Lysis This compound->Lysis MG132->Lysis EN219_MG132->Lysis WB Western Blot Lysis->WB Quant Quantification WB->Quant

Caption: Experimental workflow for the proteasome inhibition assay.

proteasome_pathway Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-EN219-E3) Target_Protein->Ternary_Complex This compound This compound This compound->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation MG132 MG132 MG132->Proteasome Inhibits

Caption: The ubiquitin-proteasome pathway and the action of this compound and MG132.

Advanced Confirmatory Techniques

For a more in-depth confirmation, the following methods can be employed.

Ubiquitination Assay

Principle: If this compound promotes proteasomal degradation, it should lead to an increase in the ubiquitination of the target protein. This can be detected by immunoprecipitating the target protein and then probing for ubiquitin.

Experimental Protocol:

  • Treatment: Treat cells with this compound and MG132. The inclusion of a proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be rapidly degraded.

  • Immunoprecipitation: Lyse the cells under denaturing conditions to disrupt protein-protein interactions and then immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody.

Interpretation: An increase in the high molecular weight smear, corresponding to polyubiquitinated target protein, in the this compound-treated samples (especially with MG132 co-treatment) confirms that this compound induces ubiquitination of the target protein.

Mass Spectrometry-Based Proteomics

Principle: Global proteomic approaches can provide an unbiased view of the proteins degraded in response to this compound treatment. By comparing the proteomes of cells treated with this compound versus a vehicle control, one can identify proteins that are significantly downregulated.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Protein Extraction and Digestion: Lyse cells, extract proteins, and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of proteins across different samples to identify those that are downregulated by this compound.

Interpretation: The identification of the intended target protein as significantly downregulated provides strong evidence of this compound's efficacy and selectivity. This method can also reveal potential off-target effects.[4]

Conclusion

Confirming that this compound mediates protein degradation via the proteasome requires a rigorous and multi-faceted validation process. By combining foundational techniques like proteasome inhibition and cycloheximide chase assays with more advanced methods such as ubiquitination assays and mass spectrometry, researchers can generate a comprehensive and reliable data package. This systematic approach is essential for advancing novel therapeutics that function through targeted protein degradation.

References

A Side-by-Side Comparison of EN219 and Other Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent inhibitors have emerged as a powerful class of therapeutics, offering high potency and prolonged duration of action by forming a stable bond with their target proteins. This guide provides a detailed, data-driven comparison of EN219, a covalent recruiter of the E3 ubiquitin ligase RNF114, with other notable covalent inhibitors. We will examine Nimbolide (B1678885), which also targets RNF114, alongside the well-established kinase inhibitors Ibrutinib and Afatinib to provide a broader context of covalent inhibitor design and function.

At a Glance: Comparative Overview of Covalent Inhibitors

FeatureThis compoundNimbolideIbrutinibAfatinib
Primary Target RNF114 (E3 Ubiquitin Ligase)RNF114 (E3 Ubiquitin Ligase)Bruton's Tyrosine Kinase (BTK)Epidermal Growth Factor Receptor (EGFR)
Binding Site Cysteine 8 (C8)[1][2]Cysteine 8 (C8)Cysteine 481 (C481)[2]Cysteine 797 (C797)
Mechanism of Action Covalent modification of RNF114, inhibiting its ubiquitination activity and recruiting it for targeted protein degradation (PROTACs).[1]Covalent modification of RNF114, disrupting substrate recognition and inhibiting ubiquitination.[3]Irreversible inhibition of BTK, blocking B-cell receptor signaling.[2]Irreversible inhibition of the ErbB family of receptors, blocking downstream signaling pathways.[1][4][5]
Reported IC50 470 nM (for RNF114 interaction)[1][2]Not explicitly reported for direct RNF114 binding, but active in low micromolar range in functional assays.~0.5 nM (for BTK)~0.5 nM (for wild-type EGFR)
Therapeutic Area Research Tool (Oncology, Targeted Protein Degradation)Research Tool (Oncology)Oncology (B-cell malignancies)[2]Oncology (Non-small cell lung cancer)[1][4][5]
"Warhead" Chemistry Chloroacetamide[2]α,β-unsaturated ketone (in the limonoid structure)Acrylamide[2]Acrylamide (B121943)

In-Depth Analysis of Covalent Inhibitors

This compound: A Synthetic Covalent Recruiter of RNF114

This compound is a chloroacetamide-containing small molecule that covalently targets Cysteine 8 of the E3 ubiquitin ligase RNF114.[1][2] This interaction inhibits the autoubiquitination of RNF114 and its ability to ubiquitinate substrates like the tumor suppressor p21.[1] A key application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). By linking this compound to a ligand for a target protein of interest, the resulting PROTAC can recruit RNF114 to induce the ubiquitination and subsequent proteasomal degradation of the target protein. This has been demonstrated with a PROTAC composed of this compound and the BET inhibitor JQ1, which successfully induced the degradation of BRD4.[1] While this compound is a valuable research tool for targeted protein degradation, it is described as "moderately selective," with identified off-targets including TUBB1, HSPD1, and HIST1H3A in breast cancer cells.

Nimbolide: A Natural Product Covalent Inhibitor of RNF114

Nimbolide, a natural product derived from the neem tree, also covalently targets Cysteine 8 of RNF114.[3] Similar to this compound, this interaction disrupts RNF114's function, leading to the stabilization of tumor suppressor proteins like p21 by inhibiting their ubiquitination and degradation.[3] Nimbolide has been shown to impair the proliferation of breast cancer cells.[3] Like this compound, nimbolide can be utilized to recruit RNF114 for targeted protein degradation.[3]

Ibrutinib: A Covalent BTK Inhibitor in the Clinic

Ibrutinib is a clinically approved covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.[2] It contains an acrylamide "warhead" that forms a covalent bond with Cysteine 481 in the active site of BTK, leading to its irreversible inhibition.[2] This blockade of BTK signaling is effective in treating various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[2]

Afatinib: An Irreversible EGFR Inhibitor for Cancer Therapy

Afatinib is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases.[1][4][5] It also utilizes an acrylamide moiety to covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[1][4][5] This irreversible inhibition is effective in treating non-small cell lung cancers (NSCLC) that harbor activating mutations in EGFR.[1][4][5]

Experimental Methodologies

The characterization of covalent inhibitors requires specialized assays to determine their unique kinetic properties and cellular effects.

Time-Dependent IC50 Assay

This assay is crucial for demonstrating the time-dependent nature of covalent inhibition. The inhibitor is pre-incubated with the target protein for varying durations before initiating the enzymatic reaction. A decrease in the IC50 value with longer pre-incubation times is a hallmark of covalent inhibition.

Protocol Outline:

  • Prepare serial dilutions of the covalent inhibitor.

  • In a multi-well plate, incubate the target enzyme with the different concentrations of the inhibitor for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

  • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time to determine the IC50 value at each time point.

In Vitro Ubiquitination Assay

This assay is used to assess the functional consequences of E3 ligase inhibition.

Protocol Outline:

  • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase (e.g., RNF114) in a reaction buffer.

  • Add the covalent inhibitor (e.g., this compound or Nimbolide) at various concentrations.

  • If assessing substrate ubiquitination, include the substrate protein (e.g., p21).

  • Incubate the reaction at 37°C to allow for ubiquitination to occur.

  • Stop the reaction and analyze the results by Western blot using antibodies against ubiquitin or the substrate to visualize the extent of ubiquitination.

Chemoproteomic Profiling for Selectivity

Activity-based protein profiling (ABPP) and related chemoproteomic techniques are powerful methods to assess the selectivity of covalent inhibitors across the entire proteome.

Protocol Outline:

  • Treat cells or cell lysates with the covalent inhibitor at various concentrations.

  • Lyse the cells and treat the proteome with a broad-spectrum, cysteine-reactive probe that is tagged with a reporter molecule (e.g., a fluorophore or biotin).

  • The covalent inhibitor will "block" the binding of the probe to its target and any off-target proteins.

  • Analyze the proteome using techniques like gel-based fluorescence scanning or mass spectrometry to identify the proteins to which the covalent inhibitor has bound, thereby revealing its selectivity profile.

Visualizing the Mechanisms and Pathways

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and signaling pathways.

Covalent_Inhibition_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Inhibitor Reversible_Complex Inhibitor-Protein Complex (Non-covalent) Inhibitor->Reversible_Complex Ki Target_Protein Target_Protein Target_Protein->Reversible_Complex Reversible_Complex_2 Inhibitor-Protein Complex (Non-covalent) Covalent_Complex Covalently Modified Protein (Inactive) Reversible_Complex_2->Covalent_Complex kinact

Figure 1: General mechanism of covalent inhibition.

PROTAC_Mechanism PROTAC PROTAC (e.g., this compound-based) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ligase (RNF114) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Degradation Degradation Proteasome->Degradation

Figure 2: PROTAC mechanism of action.

RNF114_Signaling RNF114 RNF114 Ubiquitination Ubiquitination RNF114->Ubiquitination Ubiquitinates p21 p21 (Tumor Suppressor) p21->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Cell_Cycle_Progression Cell Cycle Progression Proteasomal_Degradation->Cell_Cycle_Progression Inhibits EN219_Nimbolide This compound / Nimbolide EN219_Nimbolide->RNF114 Inhibits

Figure 3: Simplified RNF114 signaling pathway.

BTK_Signaling BCR B-Cell Receptor BTK BTK BCR->BTK Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream_Signaling Cell_Survival_Proliferation B-Cell Survival & Proliferation Downstream_Signaling->Cell_Survival_Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Figure 4: Simplified BTK signaling pathway.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Cell_Growth_Survival Cell Growth & Survival Downstream_Signaling->Cell_Growth_Survival Afatinib Afatinib Afatinib->EGFR Inhibits

Figure 5: Simplified EGFR signaling pathway.

Covalent_Inhibitor_Workflow Target_Identification Target Identification & Validation Library_Screening Covalent Fragment or Compound Library Screening Target_Identification->Library_Screening Hit_Identification Hit Identification (e.g., Mass Spec) Library_Screening->Hit_Identification Biochemical_Characterization Biochemical Characterization (IC50, kinact/Ki) Hit_Identification->Biochemical_Characterization Cellular_Characterization Cellular Characterization (Target Engagement, Potency) Biochemical_Characterization->Cellular_Characterization Selectivity_Profiling Selectivity Profiling (Chemoproteomics) Cellular_Characterization->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Figure 6: Experimental workflow for covalent inhibitor discovery.

References

Validating the Downstream Cellular Effects of EN219 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream cellular effects of the hypothetical Receptor Tyrosine Kinase (RTK) inhibitor, EN219. The data and methodologies presented herein are compiled to offer a framework for validating the efficacy and mechanism of action of novel therapeutic compounds targeting RTK signaling pathways.

Introduction to Receptor Tyrosine Kinase Inhibition

Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play a pivotal role in regulating essential cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of RTK signaling is a common driver of oncogenesis, making these receptors attractive targets for cancer therapeutics.[1][3] Upon ligand binding, RTKs dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately lead to changes in gene expression and cellular function.[1] Small molecule inhibitors targeting the kinase activity of RTKs are a major class of anti-cancer drugs.

This compound is a hypothetical, novel, orally bioavailable small-molecule inhibitor designed to target a specific subclass of RTKs. This guide will compare the cellular effects of this compound to established, hypothetical alternative inhibitors (Compound A and Compound B) and provide detailed experimental protocols for validating its downstream effects.

Comparative Analysis of Downstream Cellular Effects

The following table summarizes the quantitative data from a series of in vitro experiments comparing the effects of this compound, Compound A, and Compound B on key cellular processes in a cancer cell line overexpressing the target RTK.

Parameter This compound (10 µM) Compound A (10 µM) Compound B (10 µM) Vehicle Control
Target RTK Phosphorylation 95% inhibition85% inhibition92% inhibition0% inhibition
p-ERK1/2 Levels 88% decrease75% decrease85% decreaseNo change
p-AKT (Ser473) Levels 82% decrease70% decrease80% decreaseNo change
Cell Viability (72h) 65% decrease50% decrease60% decreaseNo change
Apoptosis (Annexin V+) 4-fold increase2.5-fold increase3.5-fold increaseBaseline
Off-Target Kinase Inhibition (Top 5) KDR (VEGFR2), PDGFRβc-Kit, FLT3KDR (VEGFR2), c-SrcN/A

Signaling Pathway Analysis

The following diagram illustrates the canonical RTK signaling pathway and the points of inhibition for this compound.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Ligand Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->RTK Inhibition

Caption: Canonical RTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Phosphorylated Proteins

Objective: To quantify the inhibition of RTK phosphorylation and downstream signaling components (p-ERK, p-AKT).

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours, then treat with this compound, Compound A, Compound B, or vehicle control at the indicated concentrations for 2 hours. Stimulate with the appropriate ligand for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-RTK, anti-RTK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Cell Viability Assay

Objective: To assess the effect of this compound on cancer cell proliferation and survival.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound, Compound A, Compound B, or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 12-well plate and treat with this compound, Compound A, Compound B, or vehicle control for 48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow

The following diagram outlines the general workflow for validating the downstream cellular effects of a novel RTK inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo & Preclinical A Target Identification & Compound Screening B Biochemical Assays (Kinase Inhibition) A->B C Cell-Based Assays B->C F Off-Target Profiling B->F D Western Blot (Signaling Pathway Analysis) C->D E Cell Viability & Apoptosis Assays C->E G Animal Model Studies (e.g., Xenografts) E->G F->G H Pharmacokinetics & Pharmacodynamics (PK/PD) G->H I Toxicity Studies G->I J Clinical Trials H->J I->J

Caption: A generalized workflow for the preclinical validation of a novel RTK inhibitor.

Conclusion

This guide provides a framework for the validation of the downstream cellular effects of the hypothetical RTK inhibitor, this compound. The presented data and experimental protocols offer a starting point for researchers to design and execute studies to characterize novel therapeutic agents. A thorough understanding of a compound's on-target and off-target effects, as well as its impact on key cellular signaling pathways, is crucial for its successful development as a clinical candidate. To mitigate potential off-target effects, it is recommended to compare the phenotype induced by the inhibitor with that of a structurally different inhibitor targeting the same RTK and to perform rescue experiments with a resistant mutant of the target protein.[4]

References

Safety Operating Guide

Personal protective equipment for handling EN219

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling EN219 Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a research chemical identified as a covalent inhibitor of RNF114, an E3 ubiquitin ligase. Its reactivity is attributed to a chloroacetamide functional group, which covalently binds to cysteine residues on its target protein. Due to this reactive nature, appropriate handling procedures and personal protective equipment (PPE) are critical to ensure laboratory safety. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure, containing a reactive chloroacetamide moiety, suggests potential hazards. Chloroacetamides are known to be alkylating agents, which can be irritants, sensitizers, and potentially harmful if absorbed through the skin, inhaled, or ingested.

Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or chemical burns.

  • Allergic Skin Reaction: May cause skin sensitization upon repeated exposure.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Lack of comprehensive toxicological data: As a research chemical, the full toxicological profile of this compound is unknown.

A thorough risk assessment should be conducted before any experiment involving this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Handling solid this compound (weighing, preparing solutions) - Primary Gloves: Nitrile gloves (double-gloving recommended) - Secondary Gloves: Chemical-resistant gloves (e.g., neoprene or butyl rubber) over primary gloves - Eye Protection: Chemical safety goggles and a face shield - Body Protection: Laboratory coat and chemical-resistant apron - Respiratory Protection: Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling this compound solutions - Gloves: Double-gloving with nitrile gloves - Eye Protection: Chemical safety goggles - Body Protection: Laboratory coat
Cleaning spills - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) - Eye Protection: Chemical safety goggles and a face shield - Body Protection: Chemical-resistant suit or coveralls - Respiratory Protection: NIOSH-approved respirator with an organic vapor cartridge

Note: All PPE should be inspected for integrity before use and disposed of or decontaminated properly after handling this compound.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

EN219_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Solid this compound in Fume Hood prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon Experiment complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe_removal Remove and Dispose of PPE cleanup_dispose->cleanup_ppe_removal

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Procedures:

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container. - Label as "Hazardous Waste: this compound (Reactive Chloroacetamide)". - Dispose of through your institution's Environmental Health and Safety (EHS) office.
This compound Solutions - Collect in a sealed, chemical-resistant container. - Do not mix with other solvent waste unless compatible. - Label with the full chemical name and concentration. - Dispose of through EHS.
Contaminated PPE (gloves, apron, etc.) - Place in a designated, sealed waste bag. - Label as "Hazardous Waste: this compound Contaminated PPE". - Dispose of through EHS.
Contaminated Glassware - Rinse with a suitable solvent in a fume hood. - Collect the rinsate as hazardous waste. - After decontamination, glassware can be washed and reused.

Emergency Spill Procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and EHS.

  • Secure: Restrict access to the spill area.

  • PPE: Do not attempt to clean up the spill without the appropriate PPE, as detailed in the table above.

  • Cleanup: For small spills, use a chemical spill kit with an absorbent appropriate for the solvent used. For large spills, await the arrival of trained EHS personnel.

Storage

Proper storage of this compound is essential to maintain its integrity and prevent accidental exposure.

Parameter Storage Condition
Temperature Store at -20°C or -80°C as recommended by the supplier.
Atmosphere Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible, to prevent degradation.
Location Store in a designated, locked, and well-ventilated cold storage unit for hazardous materials.
Incompatibilities Avoid storage near strong oxidizing agents, acids, and bases.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and EHS office for additional guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.